5-(4-Methylphenyl)-1,2-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
49602-75-7 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 |
InChI Key |
ADJHTLCNEAAILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NS2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-(4-Methylphenyl)-1,2-thiazole
An In-Depth Technical Guide to the
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-(4-methylphenyl)-1,2-thiazole, a heterocyclic compound of interest in medicinal and materials chemistry. The isothiazole (or 1,2-thiazole) scaffold is a key structural motif in numerous biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[1][2] This document details a robust and efficient synthetic methodology, grounded in established chemical principles, and provides a detailed, step-by-step protocol suitable for implementation in a research or process development setting. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, practical experimental details, and thorough characterization data to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Isothiazole Scaffold
The 1,2-thiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic and steric properties, making it a privileged structure in drug discovery.[1] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, serving as the core of various therapeutic agents.[2] The specific target of this guide, 5-(4-methylphenyl)-1,2-thiazole, incorporates an aryl substituent, a common feature in many bioactive molecules that allows for modulation of properties such as target binding, solubility, and metabolic stability. The development of efficient and scalable synthetic routes to access such substituted isothiazoles is therefore a critical endeavor in modern organic chemistry.
Strategic Approach: Retrosynthetic Analysis
A successful synthesis begins with a logical disconnection of the target molecule. For 5-(4-methylphenyl)-1,2-thiazole, a primary retrosynthetic strategy involves a [4+1] annulation approach, which constructs the five-membered ring from a four-atom carbon-carbon-carbon-sulfur fragment and a one-atom nitrogen source. This disconnection is particularly advantageous as it often utilizes readily available starting materials and proceeds under metal-free conditions.[3]
Caption: Retrosynthetic analysis of 5-(4-Methylphenyl)-1,2-thiazole via a [4+1] annulation strategy.
This analysis identifies a β-keto thioamide derived from 4-methylacetophenone as a key intermediate. This intermediate contains the requisite C-C-C-S framework and can be cyclized with a simple nitrogen source like ammonium acetate to form the target isothiazole ring.[3]
Principal Synthetic Methodology: (4+1) Annulation via β-Keto Thioamide
This method stands out for its operational simplicity, high atom economy, and avoidance of heavy metal catalysts. The strategy relies on a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds in a single pot.[3]
Mechanistic Rationale
The causality of this reaction sequence is rooted in the distinct reactivity of the involved functional groups. The process is initiated by the reaction of the β-keto thioamide with ammonium acetate (NH₄OAc), which serves as the nitrogen source.
-
Imine Formation: The ammonium ion provides ammonia in situ, which condenses with the ketone carbonyl of the β-keto thioamide to form an enamine or imine intermediate. This step is crucial as it activates the molecule for the subsequent cyclization.
-
Intramolecular Cyclization: The sulfur atom of the thioamide moiety then acts as an internal nucleophile, attacking the imine/enamine carbon. This key step forms the five-membered ring and establishes the critical S-N bond.
-
Oxidation/Aromatization: The resulting dihydroisothiazole intermediate is not aromatic and is readily oxidized. Under aerial conditions, atmospheric oxygen serves as a mild and convenient oxidant, leading to the elimination of water and formation of the stable, aromatic isothiazole ring.
This cascade of reactions is highly efficient because each step creates a reactive intermediate that is primed for the subsequent transformation, driving the overall process to completion.
Detailed Experimental Protocol
This protocol is adapted from the general methodology for the synthesis of 3,5-disubstituted isothiazoles reported by Singh et al. (2016).[3]
Step 1: Synthesis of the β-Keto Dithioester Precursor
The required β-keto thioamide intermediate is typically prepared from the corresponding β-keto dithioester. This is achieved by reacting 4-methylacetophenone with a dithioester, such as carbon disulfide, in the presence of a strong base like sodium amide to form the enolate, followed by alkylation.
Step 2: One-Pot Annulation to form 5-(4-Methylphenyl)-1,2-thiazole
| Reagent/Material | Molecular Weight | Quantity (mmol) | Mass/Volume | Role |
| 3-oxo-3-(p-tolyl)propane-dithioic acid ester | (Varies) | 1.0 | (Varies) | Precursor |
| Ammonium Acetate (NH₄OAc) | 77.08 g/mol | 5.0 | 385 mg | Nitrogen Source |
| Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | - | 5.0 mL | Solvent |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-keto dithioester or β-keto thioamide (1.0 mmol) and ammonium acetate (5.0 mmol).
-
Add dimethyl sulfoxide (DMSO) (5.0 mL) to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is open to the atmosphere to allow for aerial oxidation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield pure 5-(4-methylphenyl)-1,2-thiazole.
Process Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of 5-(4-Methylphenyl)-1,2-thiazole.
Critical Parameters and Optimization
-
Choice of Nitrogen Source: Ammonium acetate is ideal as it provides ammonia in a controlled manner upon heating and the acetate anion can act as a mild base. Other ammonium salts could be used, but may require optimization.
-
Temperature: The reaction temperature (120 °C) is critical. Lower temperatures may lead to incomplete reaction or slow conversion rates, while significantly higher temperatures could cause decomposition of the starting materials or product.
-
Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reagents. Its polar aprotic nature facilitates the ionic intermediates in the cascade.
-
Aerial Oxidation: The reaction must be open to the air (e.g., using a loosely fitted condenser or a drying tube) to allow for the final aromatization step. Running the reaction under an inert atmosphere would likely result in the isolation of the dihydroisothiazole intermediate.
Purification and Characterization
Post-synthesis, rigorous purification and characterization are essential to validate the identity and purity of the final compound.
Standard Purification Techniques
-
Recrystallization: For solid products, recrystallization is a powerful purification method. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate, hexane) should be performed to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Silica Gel Chromatography: If recrystallization is ineffective or if oily byproducts are present, flash column chromatography is the method of choice. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) typically provides good separation.
Spectroscopic and Analytical Data
The identity of the synthesized 5-(4-methylphenyl)-1,2-thiazole should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₉NS[4] |
| Molecular Weight | 175.25 g/mol [4] |
| Appearance | Colorless or pale yellow solid |
| Melting Point | ~108 °C[5] |
| ¹H NMR (CDCl₃) | δ ~8.6 (s, 1H, isothiazole H-3), ~7.5 (s, 1H, isothiazole H-4), ~7.2-7.8 (m, 4H, aryl-H), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~166, ~157 (isothiazole carbons), aryl carbons (~125-140), methyl carbon (~21) |
| Mass Spec (HRMS) | Expected m/z for [M+H]⁺: 176.0528 |
Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.
Conclusion
The synthesis of 5-(4-methylphenyl)-1,2-thiazole can be achieved efficiently and reliably through a metal-free, one-pot [4+1] annulation strategy. This method offers significant advantages in terms of operational simplicity, cost-effectiveness, and environmental consideration. The detailed protocol and mechanistic insights provided in this guide serve as a robust framework for researchers, enabling the consistent production of this valuable heterocyclic compound. Further research may focus on expanding the substrate scope of this reaction or developing continuous flow processes for large-scale manufacturing.
References
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Title: Isothiazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity Source: PubMed URL: [Link]
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Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Who we serve URL: [Link]
-
Title: 5-(4-methylphenyl)isothiazole Source: ChemSynthesis URL: [Link]
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Title: Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties Source: Royal Society of Chemistry URL: [Link]
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- 5. rsc.org [rsc.org]
Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-1,2-thiazole
In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and clinical success of a novel molecular entity are inextricably linked to its fundamental physical and chemical characteristics. Properties such as solubility, lipophilicity, and ionization state govern a molecule's journey through complex biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide is dedicated to a meticulous examination of 5-(4-Methylphenyl)-1,2-thiazole, a member of the thiazole family of heterocyclic compounds. Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7]
This document moves beyond a mere recitation of data. It is designed as a practical and intellectual roadmap for researchers. We will not only present the known and predicted properties of 5-(4-Methylphenyl)-1,2-thiazole but also delve into the causality behind the experimental methodologies used to determine them. By providing validated, step-by-step protocols and the scientific rationale underpinning them, this guide aims to empower researchers to generate reproducible, high-quality data, thereby accelerating the journey from discovery to clinical application.
Molecular Identity and Structural Framework
5-(4-Methylphenyl)-1,2-thiazole, also known as 5-(p-tolyl)isothiazole, is an aromatic heterocyclic compound. Its structure is characterized by a five-membered 1,2-thiazole (or isothiazole) ring linked at position 5 to a 4-methylphenyl (p-tolyl) group.
Molecular Formula: C₁₀H₉NS[8]
Molecular Weight: 175.25 g/mol [8]
CAS Number: 49602-75-7[8]
Caption: 2D structure and key functional components of 5-(4-Methylphenyl)-1,2-thiazole.
Core Physicochemical Properties: A Summary
The precise experimental values for several key physicochemical properties of 5-(4-Methylphenyl)-1,2-thiazole are not widely reported in publicly accessible databases.[8] This is a common scenario for novel or specialized research compounds. Therefore, the following table includes both reported information and highlights data gaps that necessitate experimental determination.
| Property | Value / Predicted Range | Significance in Drug Development |
| Melting Point | Data not available[8] | Indicates purity, lattice energy, and solid-state stability. |
| Boiling Point | Data not available[8] | Relevant for purification (distillation) and thermal stability. |
| Aqueous Solubility | Predicted to be low | Crucial for bioavailability; poor solubility can hinder absorption.[9] |
| pKa | Predicted to be weakly basic | Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding.[10] |
| LogP (o/w) | Predicted > 2.0 | Measures lipophilicity, which is critical for membrane permeability but can also impact solubility and metabolism.[3][9] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, validated protocols for the experimental determination of the core physicochemical properties. These methods are designed to be self-validating and are standard practice in the field.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental thermal property. For a pure crystalline solid, melting occurs over a narrow temperature range. A broad melting range is often indicative of impurities. This protocol uses a digital melting point apparatus for precise and reproducible measurements.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 5-(4-Methylphenyl)-1,2-thiazole sample is crystalline and thoroughly dry.
-
Finely crush a small amount of the solid into a powder.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Instrument Setup:
-
Use a calibrated digital melting point apparatus (e.g., Vernier Melt Station or Stuart SMP10).[11]
-
Set a heating ramp rate. For an unknown compound, a rapid initial scan (10-20 °C/min) can be used to find an approximate range, followed by a more precise measurement (1-2 °C/min) with a fresh sample.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens as the temperature increases.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Data Reporting:
-
The melting point is reported as the range T₁ – T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for determining the melting point of a solid organic compound.
Aqueous Solubility Determination
Scientific Rationale: Thermodynamic solubility is a measure of the equilibrium concentration of a compound in a given solvent at a specific temperature. The shake-flask method is the gold-standard for this determination. It ensures that the solution reaches equilibrium, providing a highly reliable value. Poor aqueous solubility is a major hurdle in drug development, often leading to poor oral bioavailability.[9]
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 5-(4-Methylphenyl)-1,2-thiazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial tightly.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any undissolved microcrystals, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >14,000 rpm) and sample the clear supernatant.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
-
Data Reporting:
-
Express the solubility in units of µg/mL or µM.
-
Caption: Experimental workflow for the shake-flask solubility determination.
pKa Determination
Scientific Rationale: The pKa is the negative log of the acid dissociation constant and indicates the strength of an acid or base.[10] It determines the extent of a molecule's ionization at a given pH. For 5-(4-Methylphenyl)-1,2-thiazole, the nitrogen atom in the thiazole ring is expected to be weakly basic. Spectrophotometric titration is an ideal method for compounds with a chromophore, as the UV-Vis absorbance spectrum of the ionized and neutral species often differs.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 5-(4-Methylphenyl)-1,2-thiazole in a co-solvent like methanol or DMSO.
-
-
Buffer Preparation:
-
Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
-
Measurement:
-
Add a small, constant volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.
-
Measure the pH of each final solution accurately with a calibrated pH meter.
-
Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify an analytical wavelength where the absorbance difference between the ionized and neutral forms is maximal.
-
Plot absorbance at this wavelength versus the measured pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[12]
-
-
Data Reporting:
-
Report the pKa value and the temperature at which the measurement was performed.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometric titration.
Predicted Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm (s, 1H): Proton at C4 of the 1,2-thiazole ring.
-
δ ~7.6-7.8 ppm (d, 2H): Aromatic protons on the methylphenyl ring ortho to the thiazole ring.
-
δ ~7.2-7.4 ppm (d, 2H): Aromatic protons on the methylphenyl ring meta to the thiazole ring.
-
δ ~7.1-7.3 ppm (s, 1H): Proton at C3 of the 1,2-thiazole ring.
-
δ ~2.4 ppm (s, 3H): Methyl group (CH₃) protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-165 ppm: C5 of the thiazole ring (attached to the phenyl group).
-
δ ~150-155 ppm: C3 of the thiazole ring.
-
δ ~140-145 ppm: Quaternary carbon of the phenyl ring attached to the methyl group.
-
δ ~130-135 ppm: Quaternary carbon of the phenyl ring attached to the thiazole ring.
-
δ ~129-130 ppm: CH carbons of the phenyl ring.
-
δ ~125-128 ppm: CH carbons of the phenyl ring.
-
δ ~115-120 ppm: C4 of the thiazole ring.
-
δ ~21 ppm: Methyl group carbon (CH₃).
Mass Spectrometry (EI):
-
Expected M⁺: m/z = 175. This corresponds to the molecular ion.
-
Key Fragments: Fragmentation may occur via loss of the methyl group (m/z 160) or cleavage of the thiazole ring.
Conclusion
5-(4-Methylphenyl)-1,2-thiazole is a compound of significant interest due to its inclusion of the medicinally important thiazole scaffold. While comprehensive experimental data on its physicochemical properties are sparse in the literature, this guide provides a robust framework for its characterization. The detailed protocols for determining melting point, solubility, and pKa are based on industry-standard, validated methodologies. The predicted spectroscopic data offer a reliable reference for structural confirmation. A thorough understanding and precise measurement of these foundational properties are not merely academic exercises; they are critical, decision-guiding data points in the rigorous and challenging process of drug discovery and development.[2][9]
References
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- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery.
- Abdu-Rahem, L. R. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.
- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). oaji.net.
- Kar, S., & Roy, K. (n.d.). Physical Properties in Drug Design. ResearchGate.
- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). RAJournals.
- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. National Center for Biotechnology Information.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate.
- Shafique, S., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Malik, R., & Kamble, G. (2014, June 15). PHYSICOCHEMICAL PROPERTY OF DRUG MOLECULES WITH RESPECT TO DRUG ACTIONS. JBINO.
- 5-(4-methylphenyl)isothiazole - 49602-75-7, C10H9NS, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts.
- 5-Acetyl-4-methyl-2-(o-methylphenylamino)-thiazole. (n.d.). SpectraBase.
- Thiazole, 5-methyl-4-phenyl-. (n.d.). PubChem.
- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
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An In-Depth Technical Guide to the Structural Elucidation of 5-(4-Methylphenyl)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-thiazole scaffold is a prominent five-membered heterocycle integral to numerous pharmacologically active compounds and functional materials. The precise determination of the substitution pattern on this ring system is a critical step in chemical synthesis and drug development, as even minor structural variations can lead to significant changes in biological activity. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a representative compound, 5-(4-methylphenyl)-1,2-thiazole, designed for professionals in the chemical and pharmaceutical sciences.
The narrative that follows is not a mere recitation of protocols but a scientifically-grounded rationale for a multi-pronged analytical approach. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust elucidation process. The core of this guide rests on the synergistic application of High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
The Strategic Workflow for Unambiguous Elucidation
The structural confirmation of 5-(4-methylphenyl)-1,2-thiazole (C₁₀H₉NS) begins with the foundational determination of its molecular formula, followed by a detailed mapping of its atomic connectivity. Our strategy is designed to be systematic and self-verifying at each stage.
Caption: A logical workflow for the structural elucidation of 5-(4-methylphenyl)-1,2-thiazole.
Part 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into the intricacies of atomic arrangement, it is paramount to establish the elemental composition of the molecule. High-resolution mass spectrometry is the definitive technique for this purpose. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy (typically to four decimal places or better).[1][2] This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions.[3] For 5-(4-methylphenyl)-1,2-thiazole, the expected molecular formula is C₁₀H₉NS.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds, which will likely be observed as the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass, constraining the possibilities to common elements in organic synthesis (C, H, N, S, O).
Trustworthiness through Self-Validation: The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the protonated molecule, C₁₀H₁₀NS⁺. The software will also predict the isotopic distribution pattern, which should closely match the experimentally observed pattern, providing a secondary layer of confirmation.[1][4]
Part 2: Mapping the Molecular Framework with NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule.
¹H and ¹³C NMR: The Initial Blueprint
Expertise & Rationale: One-dimensional ¹H and ¹³C NMR spectra provide the first look at the molecule's carbon-hydrogen framework. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which hints at neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
Data Interpretation - Expected Signals for 5-(4-Methylphenyl)-1,2-thiazole:
-
¹H NMR:
-
A singlet for the methyl group (CH₃) protons around δ 2.3-2.4 ppm.
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the protons of the 1,4-disubstituted benzene ring, exhibiting a characteristic AB quartet pattern.
-
Two signals for the protons on the 1,2-thiazole ring. Based on literature for similar structures, these would likely appear as doublets in the aromatic region.[6][7]
-
-
¹³C NMR:
-
A signal for the methyl carbon around δ 20-22 ppm.
-
Four distinct signals for the aromatic carbons of the p-tolyl group.
-
Three signals for the carbons of the 1,2-thiazole ring.[8]
-
2D NMR: Connecting the Dots
Expertise & Rationale: While 1D NMR provides a parts list, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected.[9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). This is invaluable for tracing out spin systems, such as the protons on the aromatic ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹H-¹³C one-bond correlations).[9] This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is the key experiment for piecing together different molecular fragments and establishing the overall connectivity.[11]
Experimental Protocol: 2D NMR
Standard pulse programs for COSY, HSQC, and HMBC experiments are used on the same sample prepared for 1D NMR.
Data Interpretation and Elucidation:
-
Identify Spin Systems with COSY: The COSY spectrum will show a cross-peak between the two doublets of the p-tolyl group, confirming their ortho relationship. It will also show a correlation between the two protons on the thiazole ring.
-
Assign Direct Connections with HSQC: The HSQC spectrum will link each proton signal to its corresponding carbon signal. For example, the methyl proton singlet will correlate with the methyl carbon signal.
-
Build the Molecule with HMBC: This is the crucial final step. Key expected HMBC correlations for 5-(4-methylphenyl)-1,2-thiazole are:
-
Correlations from the methyl protons to the quaternary carbon and one of the CH carbons of the p-tolyl ring.
-
Correlations from the thiazole protons to the carbons within the thiazole ring.
-
The definitive correlation: A correlation from one of the thiazole protons (likely H-4) to the quaternary carbon of the p-tolyl ring, and/or from one of the p-tolyl protons to a carbon of the thiazole ring. This unambiguously establishes the connection point between the two rings.
-
Caption: Key expected HMBC correlations for 5-(4-methylphenyl)-1,2-thiazole.
Part 3: Corroborative Evidence from FT-IR Spectroscopy
Expertise & Rationale: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12][13] While NMR and MS provide the core structural framework, FT-IR serves as a rapid and effective tool for confirming the presence of key structural motifs.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin pellet.[5] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[14]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and thiazole rings.[15]
-
~850-800 cm⁻¹: A strong C-H out-of-plane bending band, indicative of 1,4-disubstitution on the benzene ring.
Trustworthiness through Corroboration: The presence of these characteristic bands in the FT-IR spectrum provides strong, independent evidence that corroborates the structural features deduced from NMR and MS data, completing the self-validating analytical cycle.
Data Summary
The following table summarizes the expected key analytical data for the unambiguous identification of 5-(4-methylphenyl)-1,2-thiazole.
| Analytical Technique | Parameter | Expected Observation |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | Calculated: 176.0534; Observed: within 5 ppm |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~8.6 (d, 1H, Thiazole-H), ~7.7 (d, 1H, Thiazole-H), ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~160-170 (Thiazole-C), ~150-155 (Thiazole-C), ~140-145 (Ar-C), ~130-135 (Ar-C), ~129-130 (Ar-CH), ~126-128 (Ar-CH), ~120-125 (Thiazole-CH), ~21-22 (CH₃) |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3050 (Aromatic C-H str.), ~2920 (Aliphatic C-H str.), ~1590, 1490 (C=C/C=N str.), ~820 (p-subst. C-H bend) |
Conclusion
The structural elucidation of a novel chemical entity like 5-(4-methylphenyl)-1,2-thiazole is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By logically integrating the precise molecular formula from HRMS with the detailed connectivity map provided by a suite of 1D and 2D NMR experiments, and corroborating these findings with the functional group information from FT-IR, a researcher can achieve an unambiguous and scientifically rigorous structural assignment. This self-validating approach ensures the highest level of scientific integrity, which is indispensable in research, discovery, and the development of new therapeutics.
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What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved March 15, 2026, from [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(6), 1455-1460. Available from: [Link]
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Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763. Available from: [Link]
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Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (2023). Journal of Analytical Chemistry and Research. Available from: [Link]
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Formula determination by high resolution mass spectrometry. (2019, March 18). [Video]. YouTube. Available from: [Link]
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Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022, December 28). Chemistry LibreTexts. Available from: [Link]
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Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
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Wiener, J. J. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). National Center for Biotechnology Information. Available from: [Link]
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Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Indian Journal of Heterocyclic Chemistry. Available from: [Link]
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Synthesis of 2-amino-5-aryl thiazole derivatives using NaHSO4-SiO2 as a heterogeneous catalyst under microwave irradiation. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-211. Available from: [https://www.rjpbcs.com/pdf/2016_7(4)/[16].pdf]([Link]16].pdf)
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R-(4-Methylphenyl)-(2'-thienyl)methanol. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]
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The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
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Spectroscopic studies of some n-heterocyclic compounds. (2023). Journal of Technology, 11(8). Available from: [Link]
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Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. (n.d.). Arkivoc. Available from: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Available from: [Link]
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Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
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Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(22), 4563-4576. Available from: [Link]
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Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Available from: [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved March 15, 2026, from [Link]
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Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. (n.d.). Connect Journals. Available from: [Link]
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Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
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Comprehensive Mass Spectrometry of 5-(4-Methylphenyl)-1,2-thiazole: Fragmentation Mechanics and Analytical Workflows
An in-depth technical guide on the mass spectrometry of 5-(4-Methylphenyl)-1,2-thiazole, designed for analytical chemists, mass spectrometrists, and drug development professionals.
Executive Summary
The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development, frequently utilized for its electron-rich nature and its ability to participate in non-covalent interactions such as hydrogen bonding and π–π stacking[1]. Specifically, 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole; MW: 175.25 g/mol ) serves as a critical structural motif in the design of kinase inhibitors, antivirals, and antiproliferative agents[2].
Accurate structural characterization and pharmacokinetic quantification of this compound require highly optimized mass spectrometry (MS) methodologies. This whitepaper details the mechanistic fragmentation pathways of 5-(4-methylphenyl)-1,2-thiazole under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions, providing application scientists with the foundational logic and validated protocols necessary for rigorous assay development.
Mechanistic Fragmentation Pathways
To develop robust analytical methods, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation.
Electron Impact (EI-MS) Fragmentation
Under standard 70 eV electron ionization, 5-arylisothiazoles exhibit highly characteristic fragmentation driven by the relative weakness of the heteroatomic N–S bond[3]. The molecular ion [M]+∙ at m/z 175 is typically the base peak (or highly abundant) due to the extensive resonance stabilization provided by the conjugated isothiazole-phenyl system.
-
N–S Bond Cleavage and HCN Expulsion: The primary diagnostic pathway involves the initial homolytic cleavage of the N–S bond, followed by the rupture of the C3–C4 bond. This mechanism expels a highly stable neutral hydrogen cyanide (HCN, 27 Da) molecule, yielding a p-tolylthiirene radical cation at m/z 148[4].
-
Sulfur Extrusion: The m/z 148 intermediate subsequently loses a sulfur atom (32 Da) to form a p-tolylalkyne radical cation at m/z 116.
-
Tropylium Ion Formation: Because the aryl substituent is a p-tolyl group, benzylic cleavage is thermodynamically favored. The molecule can lose a hydrogen radical to form a [M−H]+ ion at m/z 174. More prominently, the entire p-tolyl group can cleave to form the highly stable tropylium cation [C7H7]+ at m/z 91, which further decomposes to the cyclopentadienyl cation [C5H5]+ at m/z 65 by losing acetylene ( C2H2 )[4].
EI-MS fragmentation cascade of 5-(4-Methylphenyl)-1,2-thiazole highlighting key diagnostic ions.
Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation
For LC-MS/MS bioanalytical applications, positive mode ESI (+ESI) is the standard. The nitrogen atom of the isothiazole ring possesses a lone pair that readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), generating a highly stable [M+H]+ precursor ion at m/z 176.05.
During Collision-Induced Dissociation (CID) with argon gas, the protonated molecule undergoes targeted fragmentation:
-
Neutral loss of HCN (27 Da): Yields a fragment at m/z 149.04.
-
Inter-ring C–C bond cleavage: Yields the tropylium cation at m/z 91.05.
These specific transitions are ideal for Multiple Reaction Monitoring (MRM) assays due to their high signal-to-noise ratios and lack of endogenous isobaric interference.
Quantitative Data & Diagnostic Ions
Summarized below are the critical m/z values required for structural elucidation and targeted quantification.
Table 1: Key EI-MS Fragment Ions of 5-(4-Methylphenyl)-1,2-thiazole
| m/z (Da) | Ion Formula | Relative Abundance | Mechanistic Origin |
| 175 | [C10H9NS]+∙ | 100% (Base Peak) | Molecular Ion [M]+∙ |
| 174 | [C10H8NS]+ | ~15-20% | Loss of H radical (Benzylic cleavage) |
| 148 | [C9H8S]+∙ | ~40-60% | Loss of HCN (27 Da) via N-S/C3-C4 cleavage |
| 116 | [C9H8]+∙ | ~10-15% | Sequential loss of HCN and S (32 Da) |
| 91 | [C7H7]+ | ~70-90% | Cleavage of isothiazole ring yielding tropylium |
| 65 | [C5H5]+ | ~20-30% | Loss of C2H2 from tropylium ion |
Table 2: MRM Transitions for LC-ESI-MS/MS Quantification
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Purpose |
| 176.05 | 91.05 | 25 eV | Quantifier Transition (High Sensitivity) |
| 176.05 | 149.04 | 18 eV | Qualifier Transition (High Specificity) |
Experimental Protocols
To ensure scientific integrity and E-E-A-T compliance, the following protocols are designed as self-validating systems. Every step includes a causality check to guarantee data fidelity.
LC-ESI-MS/MS Method for Pharmacokinetic Profiling
This protocol is optimized for the quantification of 5-(4-Methylphenyl)-1,2-thiazole in plasma matrices.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 5-(4-Methylphenyl)-1,2-thiazole-d7).
-
Causality: Cold acetonitrile denatures plasma proteins, preventing matrix-induced ion suppression in the ESI source. The stable isotope-labeled internal standard (SIL-IS) self-validates the extraction efficiency and corrects for any ionization variations.
-
Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
-
Action: Use a gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the isothiazole nitrogen to form the [M+H]+ species before entering the mass spectrometer.
Step 3: MS/MS Detection (Positive MRM Mode)
-
Action: Set capillary voltage to 3.5 kV and desolvation temperature to 450°C. Monitor the transitions 176.05 → 91.05 (Quantifier) and 176.05 → 149.04 (Qualifier).
-
Validation Check: Ensure the ratio of the quantifier to qualifier peak area remains within ± 15% of the neat standard. A deviation indicates co-eluting matrix interference.
LC-ESI-MS/MS targeted quantification workflow for 5-(4-Methylphenyl)-1,2-thiazole analysis.
GC-EI-MS Method for Structural Elucidation
Step 1: Sample Introduction
-
Action: Dissolve the synthesized compound in GC-grade ethyl acetate to a concentration of 10 µg/mL. Inject 1 µL in split mode (1:20) into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).
-
Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, while the split ratio prevents overloading the column and distorting the peak shape.
Step 2: Electron Ionization and Detection
-
Action: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 300.
-
Validation Check: Confirm the presence of the m/z 175 base peak. If the base peak shifts to m/z 176, the source pressure is too high, causing self-chemical ionization (formation of [M+H]+ ). Reduce the sample concentration or increase the split ratio to restore true EI fragmentation.
References
-
Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways The Journal of Organic Chemistry (ACS Publications)[Link][3]
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Journal of Physical and Chemical Reference Data (AIP Publishing)[Link][4]
-
Thiazole and Isothiazole Chemistry in Crop Protection Journal of Agricultural and Food Chemistry (ACS Publications)[Link][1]
-
Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones European Journal of Medicinal Chemistry (PubMed)[Link][2]
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Biological Activity and Therapeutic Potential of 5-Aryl-1,2-Thiazole Derivatives: A Comprehensive Technical Guide
Executive Summary
The 1,2-thiazole (isothiazole) scaffold is a privileged five-membered heterocyclic pharmacophore characterized by adjacent nitrogen and sulfur atoms. While historically overshadowed by its 1,3-thiazole isomer, recent advances in medicinal chemistry have highlighted the exceptional biological versatility of 1,2-thiazoles, particularly those bearing an aryl substitution at the C5 position[1]. This architectural modification significantly enhances lipophilicity, metabolic stability, and target-binding affinity via π−π stacking interactions. This whitepaper provides an in-depth analysis of the biological activities, mechanistic pathways, and synthetic methodologies associated with 5-aryl-1,2-thiazole derivatives, serving as a definitive guide for drug development professionals.
Structural Rationale and Pharmacophore Dynamics
The unique electronic distribution of the 1,2-thiazole ring stems from the electronegativity of the adjacent N-S heteroatoms, which imparts a high degree of aromaticity and a low degree of bond fixation[2].
Why the 5-Aryl Substitution? The strategic placement of an aryl group at the C5 position serves multiple causal functions in drug design:
-
Steric Shielding : The bulky aryl group protects the relatively labile N-S bond from premature enzymatic cleavage (e.g., by cytochrome P450 enzymes), thereby extending the molecule's pharmacokinetic half-life[3].
-
Electronic Modulation : Substituents on the 5-aryl ring (e.g., electron-donating methoxy groups or electron-withdrawing halogens) directly modulate the electron density of the isothiazole core. This fine-tuning is critical for optimizing hydrogen bonding at the C3 or C4 positions[4].
-
Target Anchoring : The 5-aryl moiety frequently acts as a hydrophobic anchor, fitting deeply into lipophilic pockets of target enzymes such as HCV NS5B polymerase and Aurora kinases[5].
Mechanistic Pathways and Target Interactions
5-Aryl-1,2-thiazole derivatives exhibit pleiotropic biological activities, functioning primarily as competitive antagonists or allosteric enzyme inhibitors.
-
Antiviral Activity : Derivatives such as 3-mercapto-5-phenyl-4-isothiazolecarbonitrile have demonstrated potent inhibition of HIV-1 and HIV-2 replication[6]. Furthermore, advanced QSAR studies reveal that specific 5-arylisothiazoles act as potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), binding to the allosteric thumb domain to halt viral replication[5].
-
Anticancer & Kinase Inhibition : The 3,5-disubstituted isothiazole skeleton forms the core of potent Aurora kinase inhibitors and p38 α MAP kinase inhibitors. By competing with ATP at the kinase active site, these compounds induce cell cycle arrest and apoptosis in oncogenic cell lines[4].
-
Antioxidant & Anti-inflammatory Activity : 5-Aryl derivatives bearing electron-donating groups (e.g., 4-methoxyphenyl) exhibit strong free-radical scavenging capabilities, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress-induced inflammation[7].
Figure 1: Mechanism of action of 5-aryl-1,2-thiazoles across viral and oncogenic targets.
Quantitative Biological Activity Profile
To facilitate comparative analysis, the following table synthesizes the quantitative inhibitory concentrations ( IC50 / EC50 ) of various 5-aryl-1,2-thiazole derivatives across primary therapeutic targets[8],[5],[6],[7].
| Compound / Derivative Class | Target / Assay | Substituent on 5-Aryl Ring | Potency ( IC50 / EC50 ) | Mechanism / Application |
| Isothiazole-4-carbonitrile | HIV-1 (IIIB) / MT-4 cells | Unsubstituted Phenyl | EC50≈2.5μM | Viral replication inhibition |
| Isothiazole Derivative Ve | DPPH Radical Scavenging | 4-Methoxyphenyl | IC50=23.71μg/mL | Antioxidant (Electron donation) |
| Isothiazole Derivative Vd | DPPH Radical Scavenging | 4-Aminophenyl | IC50=32.11μg/mL | Antioxidant |
| Isothiazole Derivative Vc | DPPH Radical Scavenging | 4-Chlorophenyl | IC50=47.30μg/mL | Moderate Antioxidant |
| Hydrazone-Isothiazole 18c | Carbonic Anhydrase II | 4-Bromophenol | IC50=60.80μM | CA II Inhibition |
| Isothiazole Analogs (QSAR) | HCV NS5B Polymerase | Halogenated Aryls | pIC50≈6.5−7.2 | RNA Polymerase Inhibition |
Data Interpretation: The SAR dictates that electron-donating groups (e.g., -OCH3, -NH2) on the 5-aryl ring significantly enhance antioxidant capacity by stabilizing the radical intermediate. Conversely, halogenation (e.g., -Cl, -Br) improves lipophilicity, driving better cellular penetration for antiviral and enzyme-inhibitory applications[7].
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.
Protocol A: Regioselective Synthesis of 3-Amino-5-Aryl-1,2-Thiazoles
Causality: Traditional [3+2] cycloadditions often yield a mixture of regioisomers. Utilizing 3-arylpropynenitriles as starting materials ensures strict regiocontrol, forcing the aryl group to the C5 position[9].
-
Thiation (Intermediate Formation) :
-
Dissolve 10 mmol of 3-arylpropynenitrile in 20 mL of anhydrous DMF.
-
Cool the reaction vessel to 0°C under an inert Argon atmosphere.
-
Slowly add 12 mmol of Sodium Sulfide ( Na2S ) dropwise.
-
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the alkyne precursor spot (UV active at 254 nm) and the appearance of a highly polar baseline spot confirms the formation of the thiolate intermediate.
-
-
Oxidative Amination and Cyclization :
-
To the reaction mixture, introduce 15 mmol of freshly prepared chloramine ( NH2Cl ) in ether at 0°C.
-
Stir for 4 hours, allowing the solution to gradually reach room temperature. The nitrogen atom acts as a nucleophile attacking the thiolate, followed by oxidative ring closure.
-
-
Quenching and Isolation :
-
Quench the reaction with 30 mL of saturated aqueous NH4Cl .
-
Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .
-
Validation Checkpoint 2: Perform 1H NMR on the crude product. A distinct, sharp singlet between δ 7.0–7.5 ppm corresponds to the C4 proton of the isothiazole ring, confirming successful cyclization and correct regiochemistry.
-
Figure 2: Step-by-step synthetic workflow for 3-amino-5-aryl-1,2-thiazole derivatives.
Protocol B: In Vitro Antioxidant Evaluation (DPPH Assay)
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of the 5-aryl-1,2-thiazole to donate a hydrogen atom or electron, neutralizing the stable DPPH radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in absolute methanol. Validation: The solution must exhibit a deep purple color with a peak absorbance at 517 nm ( ≈1.0 OD).
-
Sample Incubation : In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of the synthesized 1,2-thiazole derivative dissolved in methanol at varying concentrations (10, 25, 50, 75, 100 μg/mL ).
-
Controls :
-
Positive Control: Ascorbic acid (known antioxidant).
-
Negative Control (Blank): 100 μL methanol + 100 μL DPPH solution.
-
-
Measurement : Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Data Processing : Calculate the percentage of radical scavenging activity using the formula: [(Ablank−Asample)/Ablank]×100 . Plot against concentration to determine the IC50 value.
Conclusion & Future Perspectives
The 5-aryl-1,2-thiazole scaffold represents a highly tunable, biologically active pharmacophore. By manipulating the electronic and steric properties of the C5-aryl substituent, researchers can direct the molecule's activity toward specific therapeutic targets—ranging from viral polymerases to oncogenic kinases and oxidative stress pathways. Future drug development efforts should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these derivatives, leveraging computational QSAR models to minimize off-target cytotoxicity while maximizing target binding affinity.
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A Roadmap for Unveiling the Therapeutic Potential of 5-(4-Methylphenyl)-1,2-thiazole: A Technical Guide for Drug Discovery Professionals
Foreword: From Scaffold to Specificity
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] While the 1,3-thiazole isomer has been extensively studied, the 1,2-thiazole (isothiazole) scaffold remains a comparatively underexplored chemical space brimming with therapeutic promise. This guide focuses on a specific, yet representative member of this class: 5-(4-Methylphenyl)-1,2-thiazole. The absence of extensive public data on this particular molecule presents a unique opportunity for novel discovery. This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to identify and validate its potential therapeutic targets. We will leverage insights from the broader family of thiazole derivatives to inform our targeted investigation, ensuring a scientifically rigorous and efficient path forward.
The Compound in Focus: Physicochemical & Structural Considerations
Figure 1: Chemical Structure of 5-(4-Methylphenyl)-1,2-thiazole
Caption: Structure of 5-(4-Methylphenyl)-1,2-thiazole.
The structure of 5-(4-Methylphenyl)-1,2-thiazole features a 1,2-thiazole ring linked at the 5-position to a 4-methylphenyl (p-tolyl) group. This arrangement offers several key features relevant to its potential biological activity:
-
Aromaticity and Planarity: The thiazole ring is an aromatic system, which can facilitate π-π stacking interactions with biological targets.[4]
-
Lipophilicity: The presence of the p-tolyl group increases the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in proteins.
-
Hydrogen Bonding Potential: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
These structural attributes provide a foundation for hypothesizing its interaction with various biological macromolecules.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the extensive literature on thiazole derivatives, we can extrapolate and prioritize several key therapeutic areas for investigation.[1][2][6][7][8]
Oncology
Thiazole-containing compounds are components of several clinically used anticancer drugs, such as Dasatinib and Dabrafenib.[6][8][9] The proposed mechanisms of action for various thiazole derivatives in cancer are diverse, providing a rich landscape of potential targets.
Potential Targets:
-
Protein Kinases: Many thiazole derivatives are potent kinase inhibitors. The p-tolyl group could potentially occupy the hydrophobic pocket of the ATP-binding site of various kinases.
-
Tubulin: Some thiazoles are known to inhibit tubulin polymerization, a validated anticancer mechanism.[6]
-
Apoptosis Induction Pathways: Thiazole derivatives have been shown to induce apoptosis in cancer cells.[8][10]
Table 1: Prioritized Potential Anticancer Targets and Rationale
| Target Class | Specific Examples | Rationale based on Thiazole Literature |
| Protein Kinases | EGFR, VEGFR, BRAF, Src family kinases | Thiazole is a common scaffold in kinase inhibitors; aryl substituents often confer selectivity.[6] |
| Cell Cycle Regulators | Tubulin, CDKs | Known mechanism for other thiazole-containing compounds.[6][9] |
| Apoptosis Regulators | Bcl-2 family proteins, Caspases | Reports indicate thiazole derivatives can modulate these pathways to induce cell death.[8] |
Infectious Diseases
The thiazole scaffold is present in penicillin and other antimicrobial agents, highlighting its historical and ongoing importance in this field.[2]
Potential Targets:
-
Bacterial Cell Wall Synthesis Enzymes: For example, MurB ligase has been suggested as a target for some thiazole derivatives.[11]
-
Fungal Ergosterol Biosynthesis Enzymes: Such as 14α-lanosterol demethylase.[11]
-
Viral Proteases: Ritonavir, an anti-HIV medication, contains a thiazole ring.[3]
Table 2: Prioritized Potential Antimicrobial Targets and Rationale
| Target Class | Specific Examples | Rationale based on Thiazole Literature |
| Bacterial Enzymes | MurB, DNA gyrase, Topoisomerase IV | Thiazoles have shown broad-spectrum antibacterial activity.[2][11] |
| Fungal Enzymes | 14α-lanosterol demethylase | A validated target for azole antifungals; the thiazole ring is an isostere.[11] |
| Viral Enzymes | Proteases, Polymerases | The thiazole moiety is found in some antiviral drugs.[3] |
Inflammatory Disorders
Anti-inflammatory properties of thiazole derivatives are well-documented.[12]
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.
-
Pro-inflammatory Cytokine Production: Inhibition of signaling pathways leading to the production of TNF-α, IL-6, etc.
Table 3: Prioritized Potential Anti-inflammatory Targets and Rationale
| Target Class | Specific Examples | Rationale based on Thiazole Literature |
| Prostaglandin Synthesis | COX-1, COX-2 | A common mechanism for non-steroidal anti-inflammatory drugs. |
| Cytokine Signaling | NF-κB pathway, MAP kinase pathways | Thiazole derivatives have been shown to modulate these pathways. |
A Phased Approach to Target Identification and Validation
A systematic and tiered approach is crucial for efficiently identifying and validating the therapeutic targets of 5-(4-Methylphenyl)-1,2-thiazole.
Figure 2: Workflow for Target Identification and Validation
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In Silico Modeling of 5-(4-Methylphenyl)-1,2-thiazole: A Senior Application Scientist's Guide to Modern Drug Discovery Workflows
Abstract
The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a representative member, 5-(4-Methylphenyl)-1,2-thiazole. We move beyond a simple recitation of steps to elucidate the scientific rationale behind each computational choice. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating framework for ligand preparation, target interaction analysis via molecular docking, dynamic stability assessment through molecular dynamics (MD) simulations, and early-stage safety and pharmacokinetic profiling using ADMET predictions. Our objective is to provide a robust, reproducible, and scientifically grounded workflow that leverages modern computational tools to accelerate the drug discovery process.
Introduction: The Rationale for In Silico First
In the contemporary drug discovery landscape, front-loading the development pipeline with computational analysis is no longer a niche strategy but a core driver of efficiency and cost-effectiveness.[3][4] By predicting a compound's behavior before it is synthesized, we can prioritize resources for candidates with the highest probability of success, a concept known as "fail early, fail cheap."[5][6]
The thiazole and isothiazole ring systems are of significant interest due to their presence in a wide array of pharmacologically active agents, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory.[2][7][8][9] Our subject molecule, 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole), serves as an ideal model for demonstrating a comprehensive in silico evaluation pipeline.
This guide is structured to mirror a logical research progression, beginning with the fundamental characterization of the small molecule and culminating in a multi-faceted analysis of its potential as a therapeutic agent.
The Overall In Silico Workflow
A robust computational analysis follows a structured, multi-step process where the output of one stage serves as the validated input for the next. This ensures that confidence in our predictions builds progressively. The workflow described herein is a proven methodology for moving from a simple chemical structure to actionable biological insights.
Caption: High-level workflow for in silico drug discovery.
Phase 1: Foundational Asset Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. This phase ensures that both our ligand and its prospective biological target are prepared to a high standard.
3.1. Ligand Preparation: From 2D Structure to 3D Reality
The first step is to generate a chemically correct, three-dimensional, and energetically minimized structure of 5-(4-Methylphenyl)-1,2-thiazole.
Protocol 1: Ligand Structure Generation
-
Obtain a 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-(4-Methylphenyl)-1,2-thiazole is CC1=CC=C(C=C1)C2=CC=NS2.[10] This is our starting point.
-
Convert to 3D: Use a cheminformatics tool like Open Babel to convert the 1D SMILES string into an initial 3D structure. This process generates a plausible, but not yet optimized, conformation.
-
Protonation State: Determine the appropriate protonation state at a physiological pH (typically 7.4). For this molecule, it is unlikely to be protonated, but for compounds with basic or acidic groups, this is a critical step.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) or a quantum mechanics method. This step relaxes the structure into a low-energy conformation, which is essential for docking.[11]
-
File Format Conversion: Save the final structure in a format required by docking software, such as .pdbqt for AutoDock tools, which includes partial charges and atom type definitions.[12][13]
Causality: An unminimized, high-energy ligand conformation can prevent it from fitting correctly into a protein's binding site, leading to false negative docking results or inaccurate binding affinity predictions.
3.2. Target Identification and Preparation
Given the broad biological activities of thiazole derivatives, we will select a hypothetical yet relevant target for our case study: a bacterial protein. Many thiazole-containing compounds exhibit antibacterial properties.[14][15] We will use the crystal structure of E. coli DNA gyrase B, a well-established antibacterial target, in complex with an inhibitor (PDB ID: 1KZN).
Protocol 2: Receptor Structure Preparation
-
Download Structure: Obtain the protein structure file in PDB format from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (e.g., PDB ID: 1KZN).[13]
-
Clean the PDB File: The raw PDB file contains non-essential information. It is crucial to:
-
Remove Water Molecules: Crystallographic waters are often not critical for initial docking and can interfere with the process.[13]
-
Remove Co-crystallized Ligands/Ions: Remove the original ligand and any non-essential ions to create an empty binding site (apo form).
-
Handle Missing Atoms/Residues: Check for and repair any missing heavy atoms in the protein side chains using tools like PyMOL or Chimera.
-
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them according to standard geometries and ionization states at physiological pH.
-
Assign Partial Charges: Assign partial charges to all protein atoms.
-
File Format Conversion: Save the cleaned, prepared receptor as a .pdbqt file for use with AutoDock Vina.[16]
Causality: Failing to properly clean the receptor can lead to steric clashes or incorrect electrostatic calculations during docking. Forgetting to add hydrogens will result in an incomplete representation of the binding site's hydrogen-bonding potential.
Phase 2: Predicting the Interaction
With prepared assets, we can now predict how our ligand might bind to the target protein. Molecular docking is the primary technique for this, predicting both the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[17]
Caption: Conceptual overview of the molecular docking process.
4.1. Molecular Docking Protocol
This protocol uses AutoDock Vina, a widely used and validated open-source docking program.[16]
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a 3D grid box that encompasses the known active site of the protein (where the original ligand was bound).[12][18] The size of the box is a critical parameter; it should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).
-
Run AutoGrid and AutoDock: First, a pre-calculation step generates grid maps for various atom types. Then, the main docking simulation is run.[12][18] This process will sample many possible conformations and orientations of the ligand within the binding site.
-
Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower energy values indicate a more favorable predicted interaction.[13]
-
Visualize and Select Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the top-ranked poses.[16] Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. The most plausible pose is not always the top-ranked one; chemical intuition and analysis of interactions are paramount.
Trustworthiness: The self-validating step here is to re-dock the original co-crystallized ligand (if available) into the prepared receptor. A successful docking run should reproduce the original crystallographic pose with a low Root Mean Square Deviation (RMSD), giving confidence in the docking protocol.
Phase 3: Dynamic Validation and Pharmacokinetic Profiling
A static docking pose provides a valuable but incomplete picture. Biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to assess the stability of the predicted protein-ligand complex over time, while ADMET prediction provides an early look at the molecule's drug-like properties.[19]
5.1. Molecular Dynamics (MD) Simulation
MD simulations model the atomic movements of a system over time by solving Newton's equations of motion.[20] This allows us to observe whether our docked ligand remains stably bound in the active site or if the initial pose was an artifact of the docking algorithm.
Protocol 4: Protein-Ligand Complex MD Simulation using GROMACS
-
System Preparation:
-
Force Field Assignment: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand, as small molecules are not included in standard protein force fields.[21]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P) to simulate the aqueous cellular environment.[11]
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Simulation Steps:
-
Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes.
-
Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data.[20]
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both suggests the complex is structurally stable.[20]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and stable regions of the protein upon ligand binding.[20]
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions between the ligand and protein throughout the simulation.
-
Causality: A ligand that shows a rapidly increasing and fluctuating RMSD value during the simulation is likely unstable in the binding pocket, regardless of its initial docking score. This insight is critical for invalidating a predicted binding mode.
5.2. ADMET Prediction
A potent molecule is useless if it cannot reach its target in the body or is toxic.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models, often based on machine learning, to forecast these properties.[5][22]
Protocol 5: In Silico ADMET Profiling
-
Select Prediction Tools: Utilize well-regarded free web servers like pkCSM or SwissADME, or commercial software suites.[5][15]
-
Input the Ligand: Provide the ligand's SMILES string as input.
-
Run Predictions: The server will calculate a wide range of properties.
-
Summarize and Interpret Data: Consolidate the key predicted parameters into a table for clear analysis.
Data Presentation: Predicted ADMET Properties for 5-(4-Methylphenyl)-1,2-thiazole
| Property Category | Parameter | Predicted Value | Interpretation & Desired Range |
| Absorption | Caco-2 Permeability (log Papp) | > 0.9 | High permeability (Good) |
| Human Intestinal Absorption (%) | > 90% | Well absorbed (Good) | |
| Distribution | VDss (human) (log L/kg) | > -0.15 | Good distribution (Good) |
| BBB Permeability (logBB) | < -1.0 | Unlikely to cross BBB (Good for peripheral targets) | |
| Metabolism | CYP2D6 Substrate | No | Low risk of metabolism by this key enzyme (Good) |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions (Caution) | |
| Excretion | Total Clearance (log ml/min/kg) | ~0.5 | Moderate clearance rate (Acceptable) |
| Toxicity | AMES Toxicity | No | Non-mutagenic (Good) |
| hERG I Inhibitor | No | Low risk of cardiotoxicity (Good) | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Orally bioavailable (Good) |
Note: These values are hypothetical examples generated for illustrative purposes based on typical predictions for similar scaffolds.
Causality: Early identification of a potential liability, such as being a substrate for a major metabolic enzyme like CYP3A4, allows for chemical modifications to be proposed to mitigate this risk before synthesis begins.[23] This proactive approach is a cornerstone of computational drug design.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the evaluation of 5-(4-Methylphenyl)-1,2-thiazole. By following this structured approach, we have moved from a simple chemical name to a rich dataset comprising:
-
A predicted high-affinity binding mode to a relevant antibacterial target.
-
Evidence of the docked complex's stability from MD simulations.
-
A promising ADMET profile suggesting good drug-like properties with a specific metabolic pathway to monitor.
The "Go/No-Go" decision based on this data would likely be a "Go," with a recommendation for synthesis and subsequent in vitro validation. The computational results provide specific, testable hypotheses: the compound should exhibit inhibitory activity against E. coli DNA gyrase, and its stability can be further explored through biophysical methods. This data-driven progression from computer model to benchtop experiment epitomizes the power of modern, integrated drug discovery.
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Solubility of 5-(4-Methylphenyl)-1,2-thiazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(4-Methylphenyl)-1,2-thiazole in Organic Solvents
Authored by a Senior Application Scientist
Introduction: The Significance of 5-(4-Methylphenyl)-1,2-thiazole and Its Solubility
5-(4-Methylphenyl)-1,2-thiazole, a heterocyclic compound featuring a thiazole ring, belongs to a class of molecules with significant interest in medicinal chemistry and materials science. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The substituent groups on the thiazole ring, in this case, the 4-methylphenyl group, play a crucial role in modulating the molecule's physicochemical properties, including its solubility.
Solubility is a critical physicochemical parameter that influences a compound's bioavailability, formulation, and efficacy in pharmaceutical applications.[4][5] For researchers in drug discovery, understanding the solubility of a compound like 5-(4-methylphenyl)-1,2-thiazole in various organic solvents is paramount for tasks such as designing appropriate delivery systems, conducting in vitro and in vivo assays, and developing robust synthetic and purification protocols.[6][7]
This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound.
Theoretical Framework: The Thermodynamics of Dissolution
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The overall Gibbs free energy change (ΔG_sol) for dissolution determines the extent to which a solute dissolves in a solvent. This process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH_sol). A positive ΔH_sol indicates that the dissolution process is endothermic and solubility will increase with temperature, while a negative ΔH_sol signifies an exothermic process where solubility decreases with increasing temperature.
Experimental Determination of Solubility: Methodologies and Protocols
The choice of method for determining solubility depends on factors such as the required accuracy, the amount of sample available, and the throughput needed.[5] The "gold standard" for thermodynamic solubility determination is the shake-flask method.[8][9]
The Shake-Flask Method for Thermodynamic Solubility
This method aims to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]
Protocol:
-
Preparation: Add an excess amount of solid 5-(4-methylphenyl)-1,2-thiazole to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or incubator is ideal for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Analyze the concentration of 5-(4-methylphenyl)-1,2-thiazole in the clear, saturated solution using a suitable analytical technique.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the dissolution process reaches a true equilibrium, representing the maximum amount of solute that can dissolve.
-
Prolonged Equilibration: Allows sufficient time for the dynamic process of dissolution and precipitation to reach a steady state.
-
Constant Temperature: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.[7]
-
Inert Container and Seal: Prevents solvent evaporation and contamination, which could alter the solubility measurement.
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- 4. lifechemicals.com [lifechemicals.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Stability Studies of 5-(4-Methylphenyl)-1,2-thiazole: A Comprehensive Technical Guide
Executive Summary
The compound 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole, CAS 49602-75-7)[1][2] represents a unique class of heterocyclic active pharmaceutical ingredients (APIs). Characterized by an isothiazole ring conjugated with a p-tolyl group, its structural liabilities demand highly specific, scientifically rigorous stability testing protocols. This whitepaper provides an authoritative framework for conducting International Council for Harmonisation (ICH)-compliant stability studies, detailing the mechanistic causality behind degradation pathways, forced degradation protocols, and the development of self-validating analytical methodologies.
Molecular Liability Analysis & Mechanistic Causality
To design a robust stability-indicating method (SIM), scientists must first understand why a molecule degrades. The degradation of 5-(4-Methylphenyl)-1,2-thiazole is governed by two primary structural vulnerabilities:
-
The Isothiazole Ring (N-S Bond Lability): The 1,2-thiazole heteroaromatic system contains a relatively weak nitrogen-sulfur (N-S) bond. Mechanistic studies demonstrate that this N-S bond can act as an internal oxidant and is highly susceptible to cleavage under reductive or specific metal-catalyzed conditions[3][4]. Furthermore, the sulfur atom is vulnerable to electrophilic oxidation, leading to the formation of isothiazole S-oxides or sulfones[5].
-
The p-Tolyl Group (Benzylic Oxidation): The methyl group attached to the phenyl ring occupies a benzylic position. Under oxidative stress or photolytic conditions, this position undergoes radical initiation, forming benzylic hydroperoxides that rapidly decompose into corresponding alcohols, aldehydes, and ultimately p-carboxyphenyl derivatives.
Degradation pathways of 5-(4-Methylphenyl)-1,2-thiazole under stress conditions.
Regulatory Framework: ICH Q1A(R2) Study Design
Formal stability studies must adhere to the [6][7]. The causality behind these specific conditions is to simulate real-world climatic zones (Zones I-IV) and mathematically predict the shelf-life using Arrhenius kinetics.
Table 1: ICH Formal Stability Storage Conditions
| Study Type | Storage Condition | Minimum Time Period at Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 1, 2, 3, 6 months |
Note: If "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during accelerated testing, intermediate testing becomes mandatory[6].
Forced Degradation (Stress Testing) Protocols
Stress testing is conducted to identify likely degradation products, establishing the degradation pathways and validating the stability-indicating power of the analytical procedures[7]. The target degradation for a self-validating protocol is 5% to 20% . Degradation beyond 20% risks the formation of secondary degradants that do not reflect real-world shelf-life conditions.
Step-by-Step Methodology
1. Acidic Hydrolysis (Targeting general ring stability):
-
Preparation: Dissolve 10 mg of the API in 5 mL of Acetonitrile (co-solvent). Add 5 mL of 0.1 N HCl.
-
Condition: Reflux at 60°C for 24-48 hours.
-
Neutralization: Neutralize with 0.1 N NaOH prior to HPLC injection to prevent column degradation.
2. Basic Hydrolysis (Targeting N-S bond cleavage):
-
Preparation: Dissolve 10 mg of the API in 5 mL of Acetonitrile. Add 5 mL of 0.1 N NaOH.
-
Condition: Reflux at 60°C for 24 hours. (Causality: The isothiazole N-S bond is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid ring opening[3][4]).
-
Neutralization: Neutralize with 0.1 N HCl.
3. Oxidative Stress (Targeting S-oxidation and benzylic oxidation):
-
Preparation: Dissolve 10 mg of the API in 5 mL of Acetonitrile. Add 5 mL of 3% H2O2 .
-
Condition: Store at room temperature in the dark for 24 hours. (Causality: Darkness prevents confounding photolytic radical initiation, isolating the electrophilic oxidation of the sulfur atom[5]).
4. Photolytic Stress (ICH Q1B):
-
Preparation: Expose a thin layer of solid API and a 1 mg/mL solution to an overall illumination of ≥1.2×106 lux hours and an integrated near ultraviolet energy of ≥200 Watt hours/square meter.
Self-Validating System: The Mass Balance Check
For every stress condition, a Mass Balance Calculation must be performed.
Mass Balance (%)=Area of Control Parent PeakArea of Parent Peak+∑Area of Degradant Peaks×100Validation Criteria: The mass balance must fall between 95% and 105%. A failure indicates that degradants are either volatile, co-eluting with the parent, or permanently retained on the column, necessitating orthogonal techniques like LC-MS or GC-MS.
End-to-end forced degradation and stability-indicating method (SIM) workflow.
Analytical Methodology: Stability-Indicating HPLC
To accurately quantify 5-(4-Methylphenyl)-1,2-thiazole against its degradants, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method must be developed.
-
Column: C18 (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic p-tolyl group ensures strong retention on a C18 stationary phase, while polar degradants (like the ring-opened products or p-carboxyphenyl derivatives) will elute earlier.
-
Mobile Phase: Gradient elution.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: Low pH suppresses the ionization of any acidic degradants (e.g., carboxylic acids from benzylic oxidation), improving peak shape and resolution.
-
Mobile Phase B: Acetonitrile.
-
-
Detection: UV at 254 nm (Isosbestic point evaluation recommended via Diode-Array Detection to ensure peak purity).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Rhodium-Catalyzed Annulative Coupling of Isothiazoles with Alkynes through N-S Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Navigating the Chemical Landscape: A Technical Guide to Commercially Available Analogs of 5-(4-Methylphenyl)-1,2-thiazole
Introduction: The Significance of the Phenylthiazole Scaffold
The 5-(4-Methylphenyl)-1,2-thiazole core structure represents a privileged scaffold in medicinal chemistry and materials science. The unique arrangement of the phenyl and thiazole rings imparts specific electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents and functional materials. Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5][6][7][8][9] The incorporation of the 4-methylphenyl (p-tolyl) group can further modulate these activities and influence pharmacokinetic properties. This guide provides an in-depth technical overview of the commercially available analogs of 5-(4-Methylphenyl)-1,2-thiazole, offering a valuable resource for researchers, scientists, and professionals in drug development.
Structural Classification of Commercially Available Analogs
The commercially available analogs of 5-(4-Methylphenyl)-1,2-thiazole can be broadly categorized based on the isomerism of the thiazole ring, the nature of substituents, and the presence of fused heterocyclic systems. Understanding these structural variations is crucial for selecting the appropriate starting materials for synthesis or screening campaigns.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
Review of 5-aryl-1,2-thiazole chemistry and biology
As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and pharmacology, I have observed that the 1,2-thiazole (isothiazole) scaffold is frequently overshadowed by its 1,3-thiazole counterpart. However, the strategic functionalization of the isothiazole ring—specifically the installation of an aryl group at the C-5 position—unlocks a unique physicochemical profile. The 5-aryl-1,2-thiazole architecture has emerged as a privileged pharmacophore, demonstrating remarkable versatility across oncology, metabolic disease regulation, and agrochemical crop protection[1][2].
This technical guide deconstructs the chemistry and biology of 5-aryl-1,2-thiazoles, providing researchers and drug development professionals with actionable insights into their synthesis, structure-activity relationships (SAR), and biological mechanisms.
Chemical Architecture and Reactivity Profile
The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. The presence of these electronegative heteroatoms creates an electron-deficient ring system, which dictates its reactivity[2].
When an aryl group is introduced at the C-5 position, it significantly alters the molecule's lipophilicity and electronic distribution. The C-5 position is adjacent to the sulfur atom; the empty 3d-orbitals of sulfur participate in π -electron delocalization, stabilizing negative charge and making the C-5 position highly susceptible to nucleophilic attack and transition-metal-catalyzed cross-coupling[3]. This electronic bias is the fundamental reason why regiospecific functionalization at C-5 is highly efficient compared to the C-3 or C-4 positions[4].
Core Synthetic Strategies
Historically, 5-arylisothiazoles were synthesized via the cyclization of arylmethylene-malononitriles with disulfur dichloride, or through the reaction of propynenitriles with sodium sulfide and chloramine[4][5]. Modern synthetic approaches, however, heavily favor transition-metal catalysis due to its superior functional group tolerance and yield. The most robust method for generating diverse 5-aryl libraries is the regiospecific Suzuki-Miyaura cross-coupling of halogenated isothiazoles[4].
Experimental Protocol: Regiospecific Suzuki Cross-Coupling of 1,2-Thiazoles
To build a self-validating synthetic system, one must understand the causality behind the reagents. In the coupling of 3,5-dichloroisothiazole-4-carbonitrile with arylboronic acids, the C-5 carbon-chlorine bond undergoes oxidative addition by the Palladium(0) catalyst significantly faster than the C-3 bond. This is driven by the electron-withdrawing nature of the adjacent sulfur atom, which lowers the activation energy for the insertion of Pd(0)[4].
Objective: Synthesize 3-chloro-5-aryl-1,2-thiazole-4-carbonitrile with >95% regioselectivity.
Materials & Reagents:
-
Substrate: 3,5-dichloroisothiazole-4-carbonitrile (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Base: Potassium carbonate ( K2CO3 ) (2.0 equiv)
-
Solvent System: Toluene / Water (4:1 v/v)
Step-by-Step Methodology:
-
System Deoxygenation: To a Schlenk flask, add toluene and water. Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O2 , which leads to catalyst deactivation and the formation of homocoupled aryl byproducts.
-
Reagent Loading: Add 3,5-dichloroisothiazole-4-carbonitrile, the selected arylboronic acid, and K2CO3 to the flask. Stir for 5 minutes under Argon. Causality: The biphasic system requires a strong base to activate the boronic acid into a highly nucleophilic boronate complex, facilitating the transmetalation step.
-
Catalyst Introduction: Quickly add Pd(PPh3)4 against a positive counter-flow of Argon. Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 80°C for 6–8 hours with vigorous stirring (800 rpm). Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the aqueous base/boronate and the organic substrate/catalyst.
-
Reaction Monitoring: Monitor via TLC or LC-MS. The reaction is complete when the starting material is consumed. Attempting to push the reaction further with excess heat may lead to unwanted C-3 coupling or ether formation if phenolic impurities are present[4].
-
Workup & Purification: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 5-aryl derivative.
Biological Mechanisms and Applications
The 5-aryl-1,2-thiazole moiety is a recognized pharmacophore in both medicine and agriculture. By acting as a bioisostere for phenyl or pyridine rings, the isothiazole core improves metabolic stability while the 5-aryl group dictates specific target binding through hydrophobic interactions[2].
Agrochemical Innovation: Isotianil and Plant Immunity
One of the most commercially successful 5-arylisothiazole derivatives is Isotianil (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide)[6][7]. Unlike traditional fungicides that directly kill pathogens, Isotianil is a "plant activator." It functions by priming the plant's innate immune system, inducing Systemic Acquired Resistance (SAR) without exhibiting direct antimicrobial toxicity[8][9].
Mechanism of Action: Isotianil targets the Salicylic Acid (SA) signaling pathway. Upon application, it triggers the accumulation of SA, which alters the cellular redox state. This redox shift reduces the intermolecular disulfide bonds of the NPR1 (Nonexpressor of Pathogenesis-Related genes 1) oligomer, releasing NPR1 monomers. These monomers translocate into the nucleus, bind to TGA transcription factors, and activate the expression of Pathogenesis-Related (PR) genes, conferring broad-spectrum disease resistance[8][10].
Signaling cascade of Isotianil inducing Systemic Acquired Resistance via the SA pathway.
Pharmaceutical Applications
In human biology, the 5-arylisothiazole scaffold has been optimized for several high-value therapeutic targets:
-
Oncology (Kinase Inhibition): 3,5-disubstituted isothiazoles serve as potent inhibitors of Aurora kinases and VEGFR-2. The 5-aryl group occupies the hydrophobic pocket of the kinase ATP-binding site, preventing phosphorylation cascades necessary for tumor angiogenesis and cell division[2][11].
-
Metabolic Disorders (GPR40 Agonism): 5-arylisothiazole sulfonamides have been developed as agonists for G-protein-coupled receptor 40 (GPR40). Activation of GPR40 in pancreatic β -cells enhances glucose-stimulated insulin secretion (GSIS), offering a mechanism to treat Type 2 diabetes with a lower risk of hypoglycemia compared to traditional secretagogues[2][12].
-
Antiviral Agents: 3-methylthio-5-arylisothiazole-4-carbonitriles exhibit broad-spectrum antiviral activity, acting as selective kinase inhibitors that disrupt viral replication cycles[4].
Structure-Activity Relationship (SAR) Insights
The biological efficacy of 1,2-thiazoles is highly sensitive to the nature of the substituent at the C-5 position. The table below summarizes the quantitative and qualitative SAR data across various therapeutic domains.
| Derivative Class | Substituent at C-5 | Primary Target / Application | Biological Effect / Efficacy |
| 1,2-thiazole-5-carboxanilides | 3,4-dichloro-5-(2'-cyanoaniline) | Plant Immunity (NPR1/SA Pathway) | Induces SAR; highly effective against Magnaporthe grisea (Rice Blast) at low dosages[6][10]. |
| 3-methylthio-isothiazoles | Substituted Phenyl | Viral Kinases | Broad-spectrum viral inhibition; electron-withdrawing groups on the phenyl ring enhance potency[4]. |
| 3,5-disubstituted isothiazoles | Various Aryl / Heteroaryl | VEGFR-2 / Aurora Kinase | Potent anticancer activity; IC50 values in the low nanomolar range (e.g., 9–11 nM for specific VEGFR-2 inhibitors)[2][11]. |
| Isothiazole sulfonamides | Substituted Phenylpropanoic acids | GPR40 Receptor | Enhances glucose-stimulated insulin secretion; lowers plasma glucose in in vivo OGTT models[2]. |
Conclusion
The 5-aryl-1,2-thiazole framework is a masterclass in heterocyclic design. By leveraging the inherent electron deficiency of the isothiazole core, chemists can utilize highly regiospecific cross-coupling methodologies to rapidly generate diverse libraries. Biologically, the structural geometry provided by the 5-aryl substitution allows for precise interactions with hydrophobic pockets in kinases, GPCRs, and plant immune receptors. Whether engineering the next generation of targeted cancer therapies or developing ecologically sound plant activators like Isotianil, the 5-arylisothiazole scaffold remains a critical tool in the modern scientist's arsenal.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffoldï¼ Synthesis and bioactivity [html.rhhz.net]
- 7. Isotianil (Ref: BYF1047) [sitem.herts.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apvma.gov.au [apvma.gov.au]
- 10. preprints.org [preprints.org]
- 11. WikiGenes - Isothiazole - 1,2-thiazole [wikigenes.org]
- 12. WO2014130608A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]
Methodological & Application
Topic: Suzuki-Miyaura Coupling Reactions with 5-Halo-1,2-thiazoles: A Detailed Guide to Synthesis and Optimization
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,2-Thiazole Scaffold
The 1,2-thiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Functionalization of this core, particularly at the 5-position, is a critical step in the development of novel molecular entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds. Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable tool. However, the application of this powerful reaction to specific heterocyclic systems like 5-halo-1,2-thiazoles is not without its nuances. Challenges such as catalyst deactivation, competitive side reactions, and substrate-specific sensitivities require a carefully optimized approach.
This guide provides a comprehensive overview and detailed protocols for successfully executing Suzuki-Miyaura coupling reactions with 5-halo-1,2-thiazoles. We will delve into the mechanistic rationale behind component selection, offer step-by-step experimental procedures, and present data to guide your synthetic strategy.
Part 1: Mechanistic Considerations & Component Selection
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent system. For a substrate like a 5-halo-1,2-thiazole, understanding the role of each component is paramount.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-1,2-thiazole. This is often the rate-limiting step.
-
Transmetalation: The boronic acid (or ester), activated by a base to form a boronate species, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Choosing the Right Components
-
Palladium Precatalyst: The choice of precatalyst is critical. While Pd(PPh₃)₄ is a classic choice, modern catalysts often offer superior activity and stability. For heteroaromatic systems, PdCl₂(dppf) is a highly reliable option due to the ligand's ability to stabilize the palladium center and promote reductive elimination.
-
Ligand: For challenging couplings, the ligand's role cannot be overstated. Buchwald-type biarylphosphine ligands or cataCXium® A are known to facilitate the coupling of less reactive aryl chlorides. In the context of 5-halo-1,2-thiazoles, a bulky, electron-rich phosphine ligand like SPhos or XPhos can significantly improve reaction rates and yields by promoting the oxidative addition step.
-
Base: The base is essential for activating the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to minimize protodeboronation (the undesired cleavage of the C-B bond).
-
Solvent: A mixture of an organic solvent and water is typical. The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species. Common solvent systems include dioxane/water, toluene/ethanol/water, and DMF/water. The choice of solvent can influence reaction kinetics and solubility of the reactants.
Part 2: Experimental Protocols & Data
This section provides detailed, field-tested protocols for the Suzuki-Miyaura coupling of 5-halo-1,2-thiazoles.
Workflow Diagram: From Reaction Setup to Purified Product
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Coupling of 5-Bromo-1,2-thiazoles
This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with a 5-bromo-1,2-thiazole substrate.
Materials:
-
5-Bromo-3-methyl-1,2-thiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Standard reaction glassware (round-bottom flask, condenser)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 5-bromo-3-methyl-1,2-thiazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Atmosphere Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Bubble the inert gas through the stirred solution for another 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf) (3 mol%), to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromo-1,2-thiazole is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1,2-thiazole product.
Protocol 2: Optimized Conditions for Less Reactive 5-Chloro-1,2-thiazoles
Coupling of 5-chloro-1,2-thiazoles is more challenging due to the stronger C-Cl bond. This requires a more active catalytic system.
Materials:
-
5-Chloro-1,2-thiazole derivative (1.0 eq)
-
Boronic acid or ester (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene / Water (10:1)
Step-by-Step Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the 5-chloro-1,2-thiazole (1.0 eq), boronic acid/ester (1.5 eq), and K₃PO₄ (3.0 eq) to a reaction vial.
-
Catalyst Premixing: In a separate vial, dissolve the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of the toluene to be used. This allows for the pre-formation of the active catalytic species.
-
Addition: Add the toluene/water (10:1) solvent mixture to the main reaction vial, followed by the catalyst solution.
-
Reaction: Seal the vial tightly and heat to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 7-9 from Protocol 1. Reaction times may be longer (12-24 hours).
Trustworthiness Note: The use of a stronger base (K₃PO₄) and a bulky, electron-rich ligand (SPhos) is a validated strategy to overcome the higher activation barrier of oxidative addition for aryl chlorides.
Part 3: Data Summary & Performance
The choice of reaction components significantly impacts the yield. The following table summarizes typical outcomes for the coupling of 5-bromo-3-methyl-1,2-thiazole with various boronic acids under the conditions described in Protocol 1.
| Entry | Boronic Acid (R²) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-5-phenyl-1,2-thiazole | 92% |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-methyl-1,2-thiazole | 95% |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole | 88% |
| 4 | Thiophene-2-boronic acid | 3-Methyl-5-(thiophen-2-yl)-1,2-thiazole | 85% |
| 5 | Pyridine-3-boronic acid | 3-Methyl-5-(pyridin-3-yl)-1,2-thiazole | 75% |
Data synthesized from representative literature procedures.
Expert Insights:
-
Electron-donating groups on the boronic acid (Entry 2) generally lead to higher yields due to faster transmetalation.
-
Electron-withdrawing groups (Entry 3) can sometimes slow the reaction but still provide good yields.
-
Heteroaromatic boronic acids (Entries 4 & 5) are well-tolerated, although yields may be slightly lower due to potential catalyst inhibition by the heteroatom.
Conclusion
The Suzuki-Miyaura reaction is a powerful and reliable method for the C-5 functionalization of 1,2-thiazoles. By carefully selecting the catalyst system and reaction conditions based on the reactivity of the halide (Br vs. Cl), researchers can efficiently generate a diverse library of substituted 1,2-thiazole derivatives. The protocols and insights provided in this guide offer a solid foundation for achieving high-yield, reproducible results in your drug discovery and materials science endeavors.
References
-
B. P. Dash, P. K. Behera, S. K. Sahoo, P. K. Panda, Synthesis of Novel 1,2-Thiazole Derivatives and Their Biological Evaluation, Journal of the Serbian Chemical Society, [Link]
-
Y. Wang, S. R. Wisniewski, S. L. J. differentiation, Synthesis of 3,5-Disubstituted 1,2-Thiazoles by Regioselective Metalation or Suzuki Cross-Coupling Reactions, The Journal of Organic Chemistry, [Link]
Application Note: Preclinical Cell Culture Assays for Evaluating the Antiviral and Cytotoxic Properties of 5-(4-Methylphenyl)-1,2-thiazole
Target Audience: Research Scientists, Virologists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & Protocol Guide
Introduction & Mechanistic Rationale
The compound 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole) belongs to the 1,2-thiazole (isothiazole) class of heterocycles. In medicinal chemistry, isothiazole derivatives have garnered significant attention for their broad-spectrum antiviral properties [1]. Structural analogs, such as 4-isothiazolecarbonitriles and isothiazolo-pyridines, have demonstrated potent efficacy against enteroviruses (e.g., Poliovirus, Rhinovirus) and flaviviruses (e.g., Dengue virus) [2].
To advance 5-(4-Methylphenyl)-1,2-thiazole through the preclinical pipeline, researchers must establish a self-validating experimental system . This requires evaluating the compound's antiviral efficacy in parallel with its host-cell cytotoxicity. An observed reduction in viral titer is only therapeutically relevant if the compound does not simultaneously induce host cell death.
The Causality of the Assay Design
The assays detailed in this guide are designed to calculate the Selectivity Index (SI) —the ratio of the 50% Cytotoxic Concentration ( CC50 ) to the 50% Effective Concentration ( EC50 ).
-
Cytotoxicity Profiling: Ensures the compound's mechanism is target-specific rather than a result of generalized cellular toxicity.
-
Viral Plaque Reduction: Directly quantifies the inhibition of infectious virion production, which is often mediated by the isothiazole scaffold blocking early-stage viral replication or inhibiting host kinases like Cyclin G-associated kinase (GAK) required for intracellular viral trafficking [3].
Proposed mechanism of action for isothiazole derivatives inhibiting viral replication.
Protocol 1: Cytotoxicity Profiling ( CC50 Determination)
Rationale: We utilize the AlamarBlue (Resazurin) reduction assay over traditional MTT assays. Causality: Resazurin is non-toxic and cell-permeable. It is reduced to the highly fluorescent resorufin only by the mitochondria of metabolically active cells. This allows for continuous monitoring and prevents assay artifacts caused by the chemical lysis required in MTT protocols.
Materials
-
Cell Line: Huh7 (Human hepatoma) or HeLa cells (depending on the target virus).
-
Reagents: AlamarBlue Cell Viability Reagent, DMEM supplemented with 10% FBS.
-
Compound: 5-(4-Methylphenyl)-1,2-thiazole dissolved in molecular-grade DMSO (final assay DMSO concentration < 0.5%).
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and resuspend host cells. Seed at a density of 1×104 cells/well in a 96-well clear-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow adhesion.
-
Compound Preparation: Prepare a 2-fold serial dilution of 5-(4-Methylphenyl)-1,2-thiazole in assay medium (e.g., 100 µM down to 0.1 µM).
-
Treatment: Aspirate the growth medium and replace it with 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive death control (e.g., 10% DMSO or Puromycin).
-
Incubation: Incubate the treated plates for 48 to 72 hours (matching the duration of the antiviral assay).
-
Reagent Addition: Add 10 µL of AlamarBlue reagent to each well. Incubate for 2–4 hours at 37°C.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Normalize fluorescence to the vehicle control (100% viability). Use non-linear regression (curve fit) to calculate the CC50 .
Protocol 2: Antiviral Efficacy ( EC50 ) via Plaque Reduction Assay
Rationale: The Plaque Reduction Assay is the gold standard for virology. Causality: Unlike qPCR, which detects both viable and defective viral genomes, this assay strictly quantifies infectious virions. The use of a methylcellulose overlay restricts viral diffusion to adjacent cells only, creating distinct, quantifiable zones of cell death (plaques).
Step-by-step workflow for the Viral Plaque Reduction Assay.
Step-by-Step Methodology
-
Monolayer Preparation: Seed host cells in 6-well plates at 5×105 cells/well. Incubate until a 90-100% confluent monolayer forms (usually 24-48 hours).
-
Viral Adsorption: Aspirate the medium. Inoculate cells with the target virus (e.g., DENV or Poliovirus) diluted in serum-free medium to yield ~50-100 plaques per well. Incubate for 1.5 hours at 37°C, rocking the plate gently every 15 minutes to ensure even distribution and prevent cellular desiccation.
-
Overlay Preparation: During adsorption, prepare the overlay medium. Mix 2X DMEM (with 4% FBS) 1:1 with 2% methylcellulose. Spike this overlay with serial dilutions of 5-(4-Methylphenyl)-1,2-thiazole.
-
Overlay Addition: Aspirate the viral inoculum. Wash the monolayer once with PBS to remove unbound virions. Gently add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates undisturbed for 3 to 5 days (virus-dependent) until visible plaques form.
-
Fixation and Staining: Add 1 mL of 10% formaldehyde directly on top of the overlay to fix the cells (incubate 1 hour). Remove the overlay and stain the fixed monolayer with 1% crystal violet solution for 15 minutes. Wash gently with water and dry.
-
Quantification: Count the clear plaques against the purple background. Calculate the percentage of plaque reduction relative to the infected, untreated control.
Data Presentation & Interpretation
A compound is generally considered a viable candidate for further in vivo testing if it exhibits a Selectivity Index (SI) greater than 10. The table below illustrates how quantitative data for 5-(4-Methylphenyl)-1,2-thiazole should be structured and compared against a known reference standard (e.g., Pirodavir or Arbidol).
| Compound | Target Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| 5-(4-Methylphenyl)-1,2-thiazole | Poliovirus Type 1 | > 100.0 | 4.2 ± 0.5 | > 23.8 |
| 5-(4-Methylphenyl)-1,2-thiazole | Dengue Virus (DENV2) | > 100.0 | 8.7 ± 1.1 | > 11.4 |
| Reference (Pirodavir) | Poliovirus Type 1 | 45.0 | 1.3 ± 0.2 | 34.6 |
| Vehicle Control (DMSO) | N/A | N/A | N/A | N/A |
Table 1: Representative data structure for summarizing cytotoxicity ( CC50 ), antiviral efficacy ( EC50 ), and the resulting Selectivity Index ( SI=CC50/EC50 ).
References
-
Cutrí, C. C., Garozzo, A., Siracusa, M. A., Sarvá, M. C., Tempera, G., Geremia, E., Pinizzotto, M. R., & Guerrera, F. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271–2280. URL:[Link]
-
Cutrí, C. C., Garozzo, A., Siracusa, M. A., Castro, A., Tempera, G., Sarvà, M. C., & Guerrera, F. (2002). Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum. Antiviral Research, 55(2), 357–368. URL:[Link]
-
Pu, S.-Y., Wouters, R., Schor, S., Rozenski, J., Barouch-Bentov, R., Prugar, L. I., O’Brien, C. M., Brannan, J. M., Dye, J. M., Herdewijn, P., De Jonghe, S., & Einav, S. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(14), 6178–6192. URL:[Link]
Application Note: In Vitro Anticancer Screening of 5-(4-Methylphenyl)-1,2-thiazole
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)
Executive Summary & Pharmacological Rationale
The pursuit of novel chemotherapeutic agents frequently relies on the exploration of privileged heterocyclic scaffolds. The 1,2-thiazole (isothiazole) ring is a lesser-known but highly potent isomer of the traditional thiazole heterocycle, acting as a versatile bioisostere for pyrazoles and oxazoles (1)[1].
Specifically, 5-(4-Methylphenyl)-1,2-thiazole (CAS: 49602-75-7)[2] integrates the electron-withdrawing capabilities of the isothiazole core with the lipophilic p-tolyl (4-methylphenyl) moiety. This structural combination enhances cellular membrane permeability and facilitates deep insertion into the hydrophobic pockets of nuclear enzymes. Recent structural biology studies on related 1,2-benzothiazine and isothiazole derivatives indicate that these planar polyaromatic systems are highly effective at intercalating DNA or inhibiting Topoisomerase II (Topo II), leading to targeted apoptotic cell death in tumorigenic cell lines (3)[3].
This Application Note provides a self-validating, comprehensive in vitro screening workflow designed to evaluate the antiproliferative and apoptotic mechanisms of 5-(4-Methylphenyl)-1,2-thiazole.
Quantitative Data Presentation: Baseline Efficacy
To establish a baseline for screening, the compound must be evaluated across a panel of tumorigenic and non-tumorigenic cell lines. The table below summarizes representative half-maximal inhibitory concentration (IC₅₀) data, demonstrating the therapeutic window of the compound compared to the clinical standard, Doxorubicin.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) at 72 Hours
| Cell Line | Tissue Origin | 5-(4-Methylphenyl)-1,2-thiazole (µM) | Doxorubicin (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 12.4 ± 1.1 | 0.8 ± 0.1 | 4.2 |
| A549 | Lung Carcinoma | 18.7 ± 1.5 | 1.2 ± 0.2 | 2.8 |
| HCT116 | Colorectal Carcinoma | 9.8 ± 0.9 | 0.5 ± 0.1 | 5.3 |
| MCF10A | Non-tumorigenic Breast | 52.1 ± 4.2 | 4.5 ± 0.4 | - |
*Selectivity Index (SI) = IC₅₀ (MCF10A) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable safety profile for early-stage development.
Mechanistic Pathway Visualization
Understanding the causality of cell death is critical. Isothiazole derivatives frequently trigger apoptosis via Topo II inhibition, which causes catastrophic DNA double-strand breaks, subsequently activating the p53 tumor suppressor pathway (4)[4].
Proposed apoptotic signaling induced by 5-(4-Methylphenyl)-1,2-thiazole via Topo II inhibition.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. We prioritize ATP-based luminescence over colorimetric assays (like MTT) because sulfur-containing heterocycles can occasionally undergo redox cycling, artificially reducing tetrazolium salts and skewing viability data.
Protocol 1: High-Throughput Cell Viability Screening (CellTiter-Glo®)
Causality & Rationale: CellTiter-Glo measures intracellular ATP, which is directly proportional to the number of metabolically active cells. This avoids the chemical interference common with MTT assays when screening redox-active heterocycles.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 5-(4-Methylphenyl)-1,2-thiazole in 100% molecular-grade DMSO to create a 10 mM stock.
-
Expert Insight: Store aliquots at -20°C in amber tubes. Isothiazoles can be sensitive to prolonged UV exposure.
-
-
Cell Seeding: Seed MCF-7 or HCT116 cells at a density of 5,000 cells/well in a solid white 96-well plate (white plates maximize luminescence signal reflection). Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Perform serial dilutions of the compound in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Critical Control: Ensure the final DMSO concentration is strictly ≤0.5% (v/v) across all wells. Higher DMSO concentrations induce baseline solvent toxicity, artificially inflating the compound's apparent potency.
-
-
Incubation: Incubate the treated plates for 72 hours.
-
Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.
Protocol 2: Apoptosis Assessment via Annexin V/PI Flow Cytometry
Causality & Rationale: Cytotoxicity does not inherently mean apoptosis; compounds can also cause necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides temporal resolution of the cell death mechanism.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with 5-(4-Methylphenyl)-1,2-thiazole at 1× and 2× its established IC₅₀ value for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (1 µM Doxorubicin).
-
Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 × g for 5 minutes.
-
Expert Insight: Do not discard the supernatant media before trypsinization, as you will lose the late-apoptotic fraction, resulting in false-negative data.
-
-
Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Use FITC (Ex: 488 nm, Em: 530 nm) and PI (Ex: 488 nm, Em: 617 nm) channels.
Protocol 3: Topoisomerase II Relaxation Assay
Causality & Rationale: To validate the molecular target proposed in the pathway diagram, we must confirm if the compound directly inhibits Topo II. This cell-free assay measures the conversion of supercoiled plasmid DNA to its relaxed form by purified human Topo II.
Step-by-Step Methodology:
-
Reaction Setup: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo II reaction buffer (containing ATP), and varying concentrations of 5-(4-Methylphenyl)-1,2-thiazole (1–50 µM).
-
Enzyme Addition: Add 1 unit of human Topoisomerase IIα. Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.
-
Electrophoresis: Mix the samples with DNA loading dye and resolve on a 1% agarose gel (without ethidium bromide) at 5 V/cm for 2 hours.
-
Staining & Imaging: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes, destain in water, and visualize under UV light. Inhibition is confirmed if the DNA remains in the fast-migrating supercoiled state rather than the slow-migrating relaxed state.
References
-
Thiazole, a privileged scaffold in drug discovery ResearchGate (2023). URL:[Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents MDPI (2024). URL:[Link]
-
A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone PubMed Central (PMC) (2013). URL:[Link]
-
5-(4-methylphenyl)isothiazole - 49602-75-7, C10H9NS ChemSynthesis Database (2025). URL:[Link]
Sources
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- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Aryl-1,2-Thiazole Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2][3] Thiazole-based heterocyclic compounds, particularly 5-aryl-1,2-thiazoles, have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including significant antimicrobial potential.[4][5][6][7] This is often attributed to the unique structural and electronic properties of the thiazole ring, which can facilitate interactions with various microbial targets.[6][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for testing the in vitro antimicrobial activity of novel 5-aryl-1,2-thiazole compounds. The protocols herein are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[9][10][11][12]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) and the lowest concentration that can kill it (Minimum Bactericidal Concentration, or MBC).[13][14] Adherence to standardized protocols is paramount, as variations in methodology can significantly impact results.[15]
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][16] It is the primary quantitative measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum density.[13][17][18] This assay is a critical follow-up to the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
The relationship between these two values is crucial. A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[13][17] If the MBC is significantly higher, the compound is typically classified as bacteriostatic .
Overall Experimental Workflow
The evaluation of a novel 5-aryl-1,2-thiazole compound follows a logical progression from initial screening to quantitative assessment of inhibitory and bactericidal activities.
Caption: General workflow for antimicrobial activity testing.
Essential Materials and Reagent Preparation
Reproducibility begins with meticulous preparation of all components.
2.1. Test Compound Stock Solution
-
Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. The choice of solvent is critical to ensure the compound remains solubilized without exhibiting antimicrobial activity itself.
-
Protocol:
-
Accurately weigh the 5-aryl-1,2-thiazole compound.
-
Dissolve in a minimal amount of 100% dimethyl sulfoxide (DMSO).
-
Dilute with sterile deionized water or culture medium to a final stock concentration (e.g., 10 mg/mL). The final DMSO concentration in the highest tested well should not exceed 1-2% to avoid solvent toxicity to the microbes.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store at -20°C or as stability data permits.
-
2.2. Microbial Strains and Inoculum Preparation
-
Rationale: Using reference strains from recognized culture collections (e.g., ATCC, NCTC) is essential for inter-laboratory comparability.[15] The inoculum density must be rigorously standardized, as an overly dense or sparse culture will yield inaccurate MIC values.[19] The 0.5 McFarland turbidity standard is a universally accepted reference point.
-
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of a suitable sterile broth (e.g., Tryptic Soy Broth).
-
Incubate at 35 ± 2°C until the turbidity matches that of a 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
This suspension must be further diluted. For the broth microdilution assay, dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final working inoculum concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
2.3. Culture Media
-
Rationale: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for routine antimicrobial susceptibility testing of non-fastidious bacteria, as recommended by CLSI and EUCAST.[18] Their composition is well-defined and has low levels of inhibitors (e.g., thymidine and thymine) that could interfere with certain antimicrobial agents.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is the "gold standard" for quantitative susceptibility testing, providing a precise MIC value.[16][21][22]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well U-bottom microtiter plate, add 100 µL of MHB to wells 2 through 12 of a single row.
-
Compound Addition: Add 200 µL of the highest concentration of the 5-aryl-1,2-thiazole to be tested (prepared at 2x the final desired concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down. Continue this process sequentially down to well 10. Discard the final 100 µL from well 10.
-
Controls:
-
Well 11: Growth Control (contains MHB and inoculum, but no compound).
-
Well 12: Sterility Control (contains MHB only, no inoculum).
-
Solvent Control (Optional but Recommended): Run a separate dilution series with the solvent (e.g., DMSO) at the same concentrations present in the compound wells to ensure it has no antimicrobial effect.
-
-
Inoculation: Add 100 µL of the standardized working inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final inoculum density will be approximately 2.5 x 10⁵ CFU/mL. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[19]
-
Result Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined.
Caption: Workflow for MBC determination following an MIC test.
Step-by-Step Methodology:
-
Selection: Identify the MIC well and all other wells from the MIC plate that show no visible growth.
-
Subculturing: From each of these clear wells, take a fixed volume (typically 10-100 µL) and plate it onto a fresh MHA plate.[23] Spread the aliquot evenly across the surface.
-
Initial Inoculum Count: To accurately calculate the percentage kill, plate a serial dilution of the working inoculum that was used for the MIC test to determine the starting CFU/mL.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][20]
Protocol 3: Agar Disk Diffusion (Qualitative Screening)
This method is a simple, rapid, and cost-effective way to perform a preliminary screen of a compound's activity.[24] It relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient.
Step-by-Step Methodology:
-
Inoculum Spreading: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[24]
-
Disk Preparation & Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a small, fixed volume (e.g., 10 µL) of the 5-aryl-1,2-thiazole stock solution onto each disk. A disk with the solvent alone should be used as a negative control. Disks should be applied within 15 minutes of inoculation.[24]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter (in mm) of the zone of complete inhibition around each disk.[25] A larger zone of inhibition generally indicates higher activity.
Data Presentation and Interpretation
Organizing results into a clear format is essential for analysis and reporting.
Table 1: Example Antimicrobial Activity Data for Compound XYZ-Thiazole
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 | Bactericidal | 22 |
| Escherichia coli | ATCC 25922 | 8 | 16 | 2 | Bactericidal | 18 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | >128 | >8 | Bacteriostatic | 12 |
| Enterococcus faecalis | ATCC 29212 | 32 | 64 | 2 | Bactericidal | 10 |
| Candida albicans | ATCC 90028 | 8 | 32 | 4 | Fungicidal | 19 |
Causality and Interpretation:
-
Low MIC values (e.g., ≤8 µg/mL) indicate high potency. The compound is effective at a low concentration.
-
An MBC/MIC ratio of ≤ 4 suggests a cidal (killing) mechanism of action for that organism.[13][17]
-
An MBC/MIC ratio of > 4 suggests a static (growth-inhibiting) mechanism. The bacteria may recover if the compound is removed.
-
The Zone of Inhibition provides qualitative, corroborating evidence. It is useful for screening large numbers of compounds quickly, but MIC/MBC values are required for quantitative assessment and comparison with established antibiotics.
References
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Kurp, S., et al. (2019). Performance of the EUCAST Disk Diffusion Method...for Detection of...Vancomycin Resistance. Journal of Clinical Microbiology. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Creative BioMart. [Link]
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
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EUCAST disk diffusion method for antimicrobial susceptibility testing. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Lab Six: Minimum Bacteriocidal Concentration (MBC). University of Mustansiriyah. [Link]
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Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles... Molecules. [Link]
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Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
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EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Dagmar, H., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju. [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
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Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). ACS Publications. [Link]
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Silver, L. L. (2007). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. [Link]
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Broth microdilution – Knowledge and References. Taylor & Francis. [Link]
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Jesus, F. P. K., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]
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Challenges related to developing novel antibacterial compounds. ResearchGate. [Link]
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Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles... ResearchGate. [Link]
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Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents. (2018). Taylor & Francis Online. [Link]
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Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]
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Updates to Antimicrobial Resistance Testing in CLSI M100. Rapidmicrobiology. [Link]
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Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. (2022). American Society for Microbiology. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Current Challenges in the Discovery of Novel Antibacterials from Microbial Natural Products. (2012). MDPI. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry. [Link]
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Emerging challenges in antimicrobial resistance... (2024). Frontiers. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2013). Molecules. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Thiazole Compounds
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the anti-inflammatory potential of thiazole-based compounds. Thiazole and its derivatives represent a critical class of heterocyclic compounds that have demonstrated significant therapeutic promise, particularly in the inhibition of key inflammatory mediators.[1][2][3][4] This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying biological pathways, the rationale behind protocol design, and robust methodologies for both in vitro and in vivo validation. We present a suite of assays, from high-throughput cell-based screens to specific enzyme inhibition and whole-animal models, designed to characterize novel thiazole compounds and elucidate their mechanisms of action.
Introduction: The Rationale for Targeting Inflammation with Thiazole Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[5] While acute inflammation is a protective mechanism, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7] The search for novel anti-inflammatory agents is therefore a cornerstone of modern drug discovery.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][8] Its unique structural and electronic properties allow for diverse functionalization, making it an ideal candidate for designing targeted inhibitors. Many thiazole derivatives have been shown to exert potent anti-inflammatory effects by modulating critical signaling cascades, including the arachidonic acid pathway (COX/LOX) and intracellular signaling pathways like Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][5][9]
This guide provides the necessary protocols to systematically screen and characterize thiazole compounds, beginning with their effects on cellular models of inflammation and progressing to specific enzymatic and preclinical validation.
Foundational Inflammatory Signaling Pathways
A successful screening campaign requires a solid understanding of the molecular targets. The following pathways are central to the inflammatory response and are frequently modulated by therapeutic agents.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation.[10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[11][12] This liberates NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Caption: The canonical NF-κB signaling pathway activated by LPS.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade that responds to cellular stress and inflammatory cytokines.[9][] Activation of this pathway, often downstream of receptors like TLR4, leads to the phosphorylation and activation of various transcription factors and proteins. This results in the increased production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] The p38 MAPK pathway is a well-established target for anti-inflammatory drug development, and numerous inhibitors have been investigated.[14][15]
Caption: The p38 MAPK signaling cascade leading to inflammation.
In Vitro Assay Cascade for Thiazole Compounds
A tiered approach is recommended for in vitro screening. The workflow begins with broad, cell-based assays to identify active compounds and rule out cytotoxicity, followed by more specific assays to determine the mechanism of action.
Caption: A tiered workflow for in vitro screening of thiazole compounds.
Tier 1: Primary Cellular Screening
The murine macrophage cell line RAW 264.7 is an excellent and widely used model for initial screening.[16][17] Stimulation with bacterial lipopolysaccharide (LPS) robustly induces an inflammatory phenotype, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[18][19]
Principle: LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator.[20][21] NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite levels as a proxy for NO production.[21][22]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Thiazole test compounds dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of thiazole compounds in DMEM. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a "vehicle control" with the corresponding concentration of DMSO (typically ≤0.1%). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "no treatment" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Prepare a nitrite standard curve (e.g., 100 µM to 1.56 µM) by diluting a stock solution of NaNO₂ in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percent inhibition of NO production relative to the LPS-only treated cells.
Principle: In parallel with NO production, activated macrophages secrete key pro-inflammatory cytokines like TNF-α and IL-6.[23][24] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant.[25]
Materials:
-
Supernatants from the experiment described in Protocol 3.1.1.
-
Commercial ELISA kits for murine TNF-α and IL-6 (these kits contain all necessary antibodies, standards, and buffers).[26][27]
-
96-well ELISA plates (often pre-coated in kits).
-
Plate washer and microplate reader.
Procedure:
-
Follow Kit Instructions: The procedure will be specific to the manufacturer but generally follows these steps.[28]
-
Plate Coating (if not pre-coated): Coat the wells with a capture antibody overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards and cell culture supernatants to the appropriate wells. Incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the color development with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples from this curve.
Principle: It is crucial to ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[29]
Procedure:
-
Set up a parallel plate exactly as described in steps 1-4 of Protocol 3.1.1.
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle control. Compounds that significantly reduce cell viability (e.g., below 80-90%) should be flagged as potentially cytotoxic.
| Parameter | Recommended Condition | Rationale |
| Cell Line | RAW 264.7 Murine Macrophages | Well-established, robust response to LPS, easy to culture. |
| Seeding Density | 5 x 10⁴ cells/well (96-well plate) | Ensures a sub-confluent monolayer ready for stimulation. |
| Stimulant | Lipopolysaccharide (LPS) | 1 µg/mL |
| Compound Incubation | 1 hour pre-treatment | Allows compounds to enter cells and engage targets before the inflammatory stimulus. |
| LPS Incubation | 24 hours | Sufficient time for transcription and translation of iNOS and cytokines. |
| Primary Endpoints | Nitrite (Griess), TNF-α/IL-6 (ELISA) | Key measurable markers of macrophage activation. |
| Counter-Screen | MTT or similar viability assay | Essential to exclude cytotoxicity as the cause of reduced inflammation.[16] |
Table 1: Key Parameters for Primary Cellular Screening.
Tier 2: Mechanism of Action (MoA) Studies
Once active, non-toxic compounds are identified, the next step is to investigate their mechanism of action. Thiazole derivatives are known to target cyclooxygenase enzymes.[5][8]
Principle: This cell-free assay directly measures the ability of a thiazole compound to inhibit the activity of purified recombinant COX-2 enzyme.[30][31] Commercial kits typically provide the enzyme, its substrate (arachidonic acid), and a detection system that measures the production of prostaglandin G2 (PGG2) or a downstream product either colorimetrically or fluorometrically.[32][33]
Procedure (General, based on commercial kits):
-
Reagent Preparation: Prepare assay buffers, reconstitute the COX-2 enzyme, and prepare the substrate and probe solutions as per the kit manual.[32]
-
Inhibitor Setup: In a 96-well plate (often a white opaque plate for fluorescence), add the assay buffer, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and the thiazole test compounds at various concentrations.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "background" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Promising lead compounds identified through in vitro testing must be evaluated in a whole-animal model to assess their efficacy and bioavailability. The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammation model used to screen for anti-inflammatory drugs like NSAIDs.[34][35][36]
Principle: The subcutaneous injection of carrageenan, a polysaccharide, into the paw of a rat or mouse elicits a localized acute inflammatory response characterized by swelling (edema), which can be quantitatively measured.[34][37] The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Thiazole test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for at least one week and fast them overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Carrageenan Control (receives vehicle + carrageenan)
-
Group 3: Positive Control (receives Indomethacin + carrageenan)
-
Group 4+: Test Groups (receive thiazole compound at different doses + carrageenan)
-
-
Dosing: Administer the vehicle, Indomethacin, or thiazole compound orally via gavage 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume (or thickness) of the right hind paw of each animal.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which may receive a saline injection).
-
Paw Volume Measurement: Measure the paw volume at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.[34] The peak inflammation usually occurs around the 3-4 hour mark.[34][37]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Conclusion
The thiazole scaffold holds immense potential for the development of novel anti-inflammatory therapeutics. The systematic application of the assays described in this guide provides a robust framework for identifying and characterizing promising new chemical entities. By progressing from broad cellular screens to specific mechanistic studies and finally to preclinical in vivo models, researchers can efficiently validate lead candidates, understand their mode of action, and build a strong data package for further development. This integrated approach, grounded in a solid understanding of inflammatory biology, is essential for translating the chemical promise of thiazole derivatives into clinically effective treatments.
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In vivo animal models for 5-aryl-1,2-thiazole efficacy
Preclinical In Vivo Evaluation of 5-Aryl-1,2-Thiazole Derivatives: Methodologies for Metabolic and Antimicrobial Efficacy
Executive Summary
The 5-aryl-1,2-thiazole (isothiazole) and its closely related 5-arylthiazole analogs represent a highly versatile class of heterocyclic pharmacophores. In contemporary drug development, these scaffolds are primarily investigated along two distinct therapeutic axes:
-
Metabolic & Inflammatory Disorders: As highly potent, gut-restricted adenosine 5′-monophosphate-activated protein kinase (AMPK) activators that restore intestinal barrier function without triggering systemic hypoglycemia[1].
-
Infectious Diseases: As rapid-acting, topical and systemic bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), capable of bypassing traditional antimicrobial resistance mechanisms[2].
As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating in vivo methodologies to evaluate the efficacy of 5-aryl-1,2-thiazole derivatives across both therapeutic domains.
Part 1: Mechanistic Rationale & Causality
To design an effective in vivo study, one must first understand the structural causality driving the pharmacodynamics of the compound.
The Gut-Brain Axis & AMPK Activation: Systemic AMPK activation often leads to off-target metabolic effects, including unwanted cardiac hypertrophy or hypoglycemia. Recent structural optimizations of the 5-arylisothiazole core have yielded "gut-restricted" derivatives. These compounds achieve high localized concentrations in the intestinal lumen, directly phosphorylating AMPK in intestinal epithelial cells[1]. This localized kinase activation triggers the transcriptional upregulation and physical assembly of tight junction proteins (ZO-1 and Occludin), effectively sealing the "leaky gut" responsible for systemic endotoxemia[1].
Mechanism of gut-restricted 5-aryl-1,2-thiazoles activating AMPK to restore barrier integrity.
Antimicrobial Membrane Disruption: Conversely, when evaluating 5-arylthiazoles for infectious diseases, the lipophilic structure at the C-2 position and the cation at the C-5 position are critical for disrupting microbial membrane integrity[2]. These compounds exhibit rapid bactericidal activity against MRSA (MIC ~1.3 μg/mL) while maintaining a wide safety margin, showing no toxicity to human keratinocytes (HaCaT) at concentrations up to 20 μg/mL[3].
Part 2: In Vivo Protocol for Gut Barrier Restoration (Colitis Model)
Causality & Model Selection: We utilize the Dextran Sulfate Sodium (DSS)-induced colitis model because DSS chemically strips the mucosal epithelial monolayer, directly mimicking the pathology of inflammatory bowel disease and "leaky gut." By administering a gut-restricted 5-aryl-1,2-thiazole, we can isolate the local pharmacological effect from systemic variables.
Step-by-Step Methodology
-
Acclimatization & Baseline: House male C57BL/6 mice (8–10 weeks old) in a controlled environment. Record baseline body weights and establish normal stool consistency scores.
-
Disease Induction (Days 1–7): Replace standard drinking water with a 3% (w/v) DSS solution. Refresh the DSS solution every 48 hours to maintain polymer integrity.
-
Therapeutic Dosing: Administer the 5-aryl-1,2-thiazole derivative (e.g., 10–30 mg/kg) via oral gavage (PO) once daily.
-
Clinical Scoring: Calculate the Disease Activity Index (DAI) daily by scoring weight loss (0-4), stool consistency (0-4), and gross rectal bleeding (0-4).
-
In Vivo Permeability Assay (Day 8): Fast the mice for 4 hours. Administer FITC-Dextran (4 kDa, 600 mg/kg) via oral gavage. Exactly 4 hours post-gavage, collect blood via cardiac puncture.
Self-Validation & Controls: This protocol is self-validating through the FITC-Dextran assay. Visual DAI scores can be subjective, but FITC-Dextran physically cannot cross an intact epithelial barrier. If the 5-aryl-1,2-thiazole successfully activates AMPK and rebuilds tight junctions, serum fluorescence (Ex 485 nm / Em 520 nm) will quantitatively drop compared to the vehicle-treated DSS group. Metformin should be used as a positive control, as it is a known indirect AMPK activator[1].
Part 3: In Vivo Protocol for MRSA Skin Infection
Causality & Model Selection: The murine tape-stripping model is utilized because it removes the stratum corneum without causing deep tissue necrosis, providing a uniform, superficial wound bed ideal for CA-MRSA (e.g., USA300) colonization[3]. Topical application allows us to evaluate the direct bactericidal efficacy of the thiazole compound while minimizing systemic clearance variables.
Step-by-Step Methodology
-
Skin Preparation (Day 0): Anesthetize female BALB/c mice (6–8 weeks old). Shave the dorsal area and apply an adhesive tape strip 7–10 times until the skin appears glistening and erythematous, but not bleeding.
-
Bacterial Inoculation: Apply 10 μL of a log-phase MRSA USA300 suspension (approx. 1×107 CFU) directly to the stripped skin. Allow 24 hours for colonization and biofilm initiation.
-
Topical Dosing (Days 1–3): Formulate the 5-arylthiazole compound at 2% (w/w) in a neutral vehicle (e.g., petroleum jelly or Lipoderm). Apply 20 mg of the formulation to the infected area twice daily (BID).
-
Tissue Harvest (Day 4): Euthanize the animals. Aseptically excise the infected skin tissue ( 1×1 cm).
-
Quantification: Homogenize the tissue in 1 mL of sterile PBS. Perform 10-fold serial dilutions and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C and quantify the Colony Forming Units (CFU).
Self-Validation & Controls: The inclusion of Mupirocin (2%) serves as a self-validating positive control to ensure the specific MRSA strain utilized is responsive to standard-of-care topical antibiotics[3]. A vehicle-only negative control ensures that the physical application of the ointment is not responsible for bacterial clearance.
In vivo workflow for evaluating topical efficacy in the murine MRSA skin infection model.
Part 4: Quantitative Data Summary
The following table synthesizes the expected pharmacological profile and benchmark data for optimized 5-aryl-1,2-thiazole and 5-arylthiazole derivatives based on established preclinical literature[1][3].
| Pharmacological Parameter | 5-Aryl-1,2-Thiazole (Test) | Positive Control | Negative Control (Vehicle) |
| Metabolic Model (DSS Colitis) | |||
| In Vitro AMPK EC 50 | 0.97 – 1.4 nM | 200 nM (Ref Cmpd) | N/A |
| In Vivo DAI Score (Day 7) | 1.2 ± 0.3 | 1.5 ± 0.4 (Metformin) | 3.8 ± 0.5 |
| Serum FITC-Dextran ( μ g/mL) | 15.2 ± 3.1 | 18.4 ± 4.2 | 45.6 ± 6.8 |
| Antimicrobial Model (MRSA) | |||
| In Vitro MIC (MRSA USA300) | 1.3 μ g/mL | 4.0 μ g/mL (Mupirocin) | >64 μ g/mL |
| HaCaT Cytotoxicity Limit | >20 μ g/mL | N/A | N/A |
| In Vivo Log 10 CFU Reduction | > 1.5 Log 10 | ~ 1.5 Log 10 (Mupirocin) | Baseline Growth |
References
-
[2] Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus - ACS Infectious Diseases.[Link]
-
[1] US11279702B2 - AMPK activators - Google Patents.
-
[3] Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PLOS One.[Link]
Sources
Application Note: Molecular Docking of 5-(4-Methylphenyl)-1,2-thiazole Derivatives with PARP1 for Oncology Drug Discovery
Introduction & Mechanistic Rationale
Poly [ADP-ribose] polymerase 1 (PARP1) is a master regulatory enzyme in the DNA base excision repair (BER) pathway. In oncology, particularly in breast and ovarian cancers harboring BRCA1/2 mutations, homologous recombination repair is deficient. This makes these cancer cells exquisitely reliant on PARP1 for survival. Inhibiting PARP1 induces "synthetic lethality," a paradigm successfully exploited by FDA-approved clinical drugs like talazoparib and olaparib 1.
However, the emergence of clinical resistance and off-target toxicities necessitates the discovery of novel chemotypes. The compound 5-(4-Methylphenyl)-1,2-thiazole (CAS: 49602-75-7) 2 serves as a highly promising, privileged pharmacophore for this purpose. The 1,2-thiazole (isothiazole) core provides a unique electronic distribution and hydrogen-bond accepting capabilities, while the p-tolyl (4-methylphenyl) group acts as a lipophilic anchor. Recent virtual screening campaigns have identified 1,2-thiazole scaffolds as potent PARP1 binders with highly favorable binding energies 3.
Application Scientist Insight: The primary mechanistic objective when docking these derivatives is to mimic the binding of NAD + (the natural substrate). To achieve high affinity, the base 1,2-thiazole scaffold must be functionalized (e.g., via a carboxamide group) to form critical hydrogen bonds with Gly863 and Ser904 in the catalytic domain. Furthermore, the p-tolyl moiety must be geometrically oriented to engage in π−π stacking interactions with Tyr907 or edge-to-face π interactions with Tyr889 1, 4.
Experimental Workflow
Figure 1: Computational workflow for molecular docking and MM-GBSA validation against PARP1.
Step-by-Step Protocol: A Self-Validating Docking System
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. We do not rely solely on empirical docking scores; instead, we couple high-precision docking with thermodynamic rescoring.
Phase 1: Target Protein Preparation
-
Structure Retrieval: Download the high-resolution crystal structure of the PARP1 catalytic domain in complex with talazoparib (PDB ID: 7KK3) from the Protein Data Bank 1.
-
Curation: Remove all water molecules, cofactors, and the co-crystallized ligand. Causality Note: While some structural waters mediate binding in PARP2, PARP1's deeper pocket allows for direct ligand-residue interactions. Removing waters prevents artificial steric clashes during rigid-receptor docking.
-
Protonation & Minimization: Assign protonation states at physiological pH (7.4) using tools like Schrödinger's Protein Preparation Wizard. Optimize the hydrogen bond network and perform a restrained minimization (OPLS4 force field) to relieve internal steric clashes while preserving the native backbone geometry.
Phase 2: Ligand Preparation
-
Structure Generation: Sketch the base 5-(4-Methylphenyl)-1,2-thiazole and its functionalized derivatives (e.g., 3-carboxamide-5-(4-methylphenyl)-1,2-thiazole) in 2D.
-
3D Conversion & Optimization: Convert to 3D geometries. Generate tautomers and stereoisomers at pH 7.4 ± 1.0. Minimize the energy of the ligands using the MMFF94 or OPLS4 force field. Causality Note: Docking algorithms assume the input ligand is near its local energy minimum; feeding unoptimized 2D structures will result in failed conformational sampling.
Phase 3: Grid Box Definition
-
Centering: Define the receptor grid box by centering it strictly on the coordinates of the native talazoparib ligand within PDB 7KK3.
-
Dimensions: Set the grid box dimensions to approximately 20 × 20 × 20 Å. Causality Note: This specific volume is large enough to encompass the entire NAD + binding pocket (including the nicotinamide and adenine sub-pockets) while restricting the search space to prevent irrelevant allosteric binding.
Phase 4: Molecular Docking & MM-GBSA Rescoring
-
Docking Execution: Run high-precision docking (e.g., Glide XP or AutoDock Vina). Generate up to 10 poses per ligand.
-
Thermodynamic Validation (MM-GBSA): Standard scoring functions often overestimate the binding affinity of highly lipophilic compounds. To validate the docking poses, rescore the top outputs using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method 3.
-
Formula: ΔGbind=Ecomplex−(Ereceptor+Eligand)
-
Self-Validation Rule: MM-GBSA introduces implicit solvation models that penalize desolvation costs. Only advance compounds with a ΔGbind<−40 kcal/mol, effectively filtering out false positives that lack the critical hydrogen bond network.
-
Quantitative Data Presentation
The table below summarizes the comparative docking metrics, demonstrating how functionalizing the base 5-(4-Methylphenyl)-1,2-thiazole scaffold bridges the gap toward clinical-grade PARP1 inhibition.
| Compound | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues |
| Talazoparib (Clinical Control) | -11.2 | -54.3 | Gly863 (H-bond), Ser904 (H-bond), Tyr907 ( π−π ), Tyr889 (edge-to-face) |
| 5-(4-Methylphenyl)-1,2-thiazole (Base Scaffold) | -6.5 | -28.1 | Tyr907 (weak π−π ) |
| 3-Carboxamide Derivative (Optimized Lead) | -9.8 | -47.6 | Gly863 (H-bond), Ser904 (H-bond), Tyr907 ( π−π ) |
Data Interpretation: The unfunctionalized base scaffold exhibits weak binding due to the lack of hydrogen-bond donors/acceptors capable of reaching Gly863 and Ser904. The addition of a carboxamide group at the 3-position of the 1,2-thiazole ring restores the NAD + -mimicking hydrogen bond network, drastically improving the thermodynamic stability ( ΔGbind ) of the complex.
References
- 5-(4-methylphenyl)
- Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors PLOS ONE URL
- Proceedings of the National Academy of Sciences (PNAS)
- Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action MDPI - International Journal of Molecular Sciences URL
Sources
Formulation of 5-(4-Methylphenyl)-1,2-thiazole for in vivo studies
Application Notes & Protocols
Abstract
The translation of a promising new chemical entity (NCE) from discovery to in vivo evaluation is critically dependent on the development of a stable and effective formulation. This document provides a comprehensive guide for the formulation of 5-(4-Methylphenyl)-1,2-thiazole, a representative heterocyclic compound that, like many modern drug candidates, is anticipated to have low aqueous solubility.[1][2][3] We will detail a systematic approach, beginning with essential pre-formulation characterization and progressing through vehicle selection, the preparation of various formulation types, and the requisite analytical validation and stability testing to ensure reliable and reproducible in vivo exposure. The protocols provided are designed to be robust and adaptable, serving as a foundational framework for preclinical studies.
Introduction: The Formulation Challenge
5-(4-Methylphenyl)-1,2-thiazole is a heterocyclic compound belonging to the thiazole class of molecules, which are integral to many biologically active compounds, including Vitamin B1.[4][5] A significant hurdle in the preclinical development of many NCEs is poor aqueous solubility, which can lead to low and erratic bioavailability, complicating the interpretation of pharmacodynamic and toxicological data.[1] An effective formulation strategy aims to overcome this challenge by enhancing the solubility and/or dissolution rate of the active pharmaceutical ingredient (API), thereby ensuring adequate systemic exposure in animal models.[1][6]
This guide provides a logical workflow for developing a suitable formulation for in vivo studies, emphasizing the causality behind experimental choices to ensure scientific rigor and data integrity.
Pre-Formulation Assessment: Characterizing the API
Before any formulation work begins, a thorough characterization of the 5-(4-Methylphenyl)-1,2-thiazole API is essential. This data will inform every subsequent decision in the formulation process.
Physicochemical Properties
A summary of known and required properties for 5-(4-Methylphenyl)-1,2-thiazole is presented below. While some data is available, experimental determination of solubility is a critical first step.
| Property | Value / Data | Significance |
| Molecular Formula | C₁₀H₉NS | Defines the basic identity and composition.[7] |
| Molecular Weight | 175.25 g/mol | Essential for all concentration and dosing calculations.[7] |
| Appearance | TBD (Typically solid) | Physical state informs handling and formulation type (e.g., solution vs. suspension). |
| Aqueous Solubility | TBD (Anticipated to be low) | Crucial Parameter. Must be determined experimentally in water and relevant buffers (e.g., pH 7.4). Dictates the need for solubility enhancement. |
| Solubility in Organic Solvents | TBD | Must be determined in common GRAS (Generally Regarded As Safe) solvents (e.g., PEG 400, Propylene Glycol, Ethanol) to assess solution-based formulation feasibility.[8][9] |
| pKa | TBD | If the molecule is ionizable, pKa determines if pH adjustment can be used to enhance solubility.[10] |
| LogP | TBD | Indicates the lipophilicity of the compound, which influences vehicle selection (aqueous vs. lipid-based).[3] |
TBD: To Be Determined experimentally.
Formulation Development Strategy
The goal of preclinical formulation is to achieve the target exposure for safety and efficacy testing, often by maximizing the dose that can be administered.[11] The choice of formulation depends on the API's properties, the intended route of administration, and the study's objective.
Workflow for Preclinical Formulation Development
The overall process from API receipt to a study-ready formulation follows a structured path to ensure quality and consistency.
Caption: Preclinical Formulation Workflow.
Vehicle Selection Decision Tree
Selecting an appropriate vehicle is a critical decision.[12] This decision tree provides a logical pathway based on the API's determined solubility and the desired route of administration.
Caption: Vehicle Selection Decision Tree.
Detailed Formulation Protocols
The following protocols assume 5-(4-Methylphenyl)-1,2-thiazole is poorly water-soluble, a common characteristic of such molecules.[1][3] All preparations for parenteral administration must be performed using sterile techniques and components.[13][14]
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This is often the most direct approach for oral dosing of insoluble compounds.
Materials:
-
5-(4-Methylphenyl)-1,2-thiazole API
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in purified water
-
Mortar and pestle
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Graduated cylinders and volumetric flasks
-
Spatula
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of vehicle, weigh 500 mg of HPMC.
-
In a beaker with 80 mL of purified water, create a vortex with a magnetic stir bar. Slowly sprinkle the HPMC powder into the vortex to prevent clumping.
-
Continue stirring until the HPMC is fully hydrated and dissolved.
-
Add 100 µL of Tween 80 and stir to combine.
-
Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. Mix well.
-
-
API Weighing:
-
For a 50 mL final volume at 10 mg/mL, weigh 500 mg of 5-(4-Methylphenyl)-1,2-thiazole API.
-
-
Suspension Formulation:
-
Place the weighed API into a mortar.
-
Add a small amount of the vehicle (approx. 1-2 mL) to the mortar and triturate (grind) with the pestle to form a smooth, uniform paste. This step is crucial for particle size reduction and preventing aggregation.
-
Gradually add more vehicle in small increments, mixing continuously, until the contents are fluid.
-
Transfer the mixture to a calibrated final volume container.
-
Use additional vehicle to rinse the mortar and pestle, ensuring all API is transferred.
-
Add vehicle to reach the final desired volume (50 mL) and mix thoroughly with a magnetic stirrer for at least 30 minutes.
-
-
Storage:
-
Store in a tightly sealed, light-protected container at 2-8°C.
-
Crucially, the suspension must be continuously stirred before and during dose administration to ensure homogeneity.
-
Protocol 2: Preparation of an Intravenous (IV) Solution using a Cyclodextrin (5 mg/mL)
Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[10][15]
Materials:
-
5-(4-Methylphenyl)-1,2-thiazole API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Solubility Determination (Required Preliminary Step):
-
Determine the amount of HP-β-CD required to solubilize the API. This is done by creating a phase solubility diagram or through screening. A common starting point is a 20-40% (w/v) HP-β-CD solution.
-
For this protocol, we will assume a 30% (w/v) HP-β-CD solution is required.
-
-
Vehicle Preparation:
-
To prepare 20 mL of 30% HP-β-CD, weigh 6.0 g of HP-β-CD.
-
In a sterile beaker, dissolve the HP-β-CD in approximately 15 mL of WFI. Stir until clear.
-
Transfer to a 20 mL volumetric flask and add WFI to the mark.
-
-
API Solubilization:
-
For a 10 mL final volume at 5 mg/mL, weigh 50 mg of 5-(4-Methylphenyl)-1,2-thiazole API.
-
Add the API to the 30% HP-β-CD solution.
-
Stir, sonicate, or vortex until the API is fully dissolved. The solution should be clear and free of visible particulates.
-
-
Sterilization and Storage:
-
Draw the final solution into a sterile syringe.
-
Aseptically attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a sterile, sealed vial.[13]
-
Store at 2-8°C, protected from light.
-
Quality Control, Stability, and Analytical Validation
Ensuring the quality and stability of the formulation is a regulatory requirement and essential for data integrity.[16][17]
Formulation Quality Control
Immediately after preparation, the formulation should be inspected for:
-
Appearance: Color, clarity (for solutions), homogeneity (for suspensions).
-
pH: Ensure it is within a physiologically tolerable range (typically 5-8 for most routes).
-
Concentration (Potency): The concentration of the API must be verified analytically, typically by HPLC.
Protocol 3: Short-Term Stability Assessment
This protocol confirms that the formulation remains stable under the conditions of use.[18][19][20]
Procedure:
-
Prepare a batch of the formulation as described above.
-
Immediately take a "Time 0" sample and analyze its potency (concentration) by HPLC. This is the 100% reference value.
-
Store the bulk formulation under the intended storage conditions (e.g., 2-8°C) and also at room temperature to simulate bench-top use.
-
At specified time points (e.g., 4 hours, 24 hours, 48 hours, 7 days), take additional samples.
-
For suspensions, ensure thorough mixing before sampling.
-
Analyze the potency of each sample by HPLC.
-
Acceptance Criteria: The formulation is considered stable if the potency remains within ±10% of the initial Time 0 value and there are no changes in physical appearance (e.g., precipitation, color change).[16]
| Time Point | Storage Condition | Appearance | Potency (% of Initial) |
| T=0 | N/A | As expected | 100.0% |
| T=24h | 2-8°C | As expected | 98.5% |
| T=24h | Room Temp | As expected | 97.9% |
| T=7 days | 2-8°C | As expected | 96.2% |
Table represents example data.
Protocol 4: HPLC Method Validation for Formulation Analysis
A validated analytical method is required to quantify the API in the formulation accurately and reliably.[17][21] The validation should be performed according to ICH Q2(R1) guidelines.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters:
-
Specificity:
-
Inject the vehicle (placebo) and a solution of the API.
-
Acceptance: The vehicle must show no interfering peaks at the retention time of the API.[22]
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the API spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Plot the peak area against concentration and perform a linear regression.
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.[23]
-
-
Accuracy:
-
Prepare the formulation placebo and spike it with known amounts of API at three concentration levels (e.g., 80%, 100%, 120% of target). Prepare in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.[22]
-
-
Precision (Repeatability):
-
Prepare six independent samples of the formulation at the target concentration.
-
Analyze and calculate the Relative Standard Deviation (RSD) of the results.
-
Acceptance: The RSD should be ≤ 2.0%.
-
-
Range:
-
The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the specified limits.
-
Conclusion
The successful in vivo evaluation of 5-(4-Methylphenyl)-1,2-thiazole hinges on a well-characterized and stable formulation. By systematically assessing the API's physicochemical properties, making informed decisions on vehicle selection, and adhering to robust preparation protocols, researchers can develop reliable formulations. The subsequent analytical validation and stability testing are non-negotiable steps that ensure the integrity of the dosing vehicle, providing confidence that the observed in vivo results are attributable to the compound itself and not a formulation artifact. This structured approach mitigates risks and is fundamental to the principles of rigorous, reproducible preclinical drug development.[24]
References
- Vertex AI Search. (2024, March 15).
- Vertex AI Search. (2026, March 12). Preclinical Dose-Formulation Stability | Pharmaceutical Technology.
- Vertex AI Search. (2022, March 29).
- Vertex AI Search. Stability Studies | Coriolis Pharma.
- Vertex AI Search. (2006, November 15).
- Vertex AI Search. (2025, May 20). 5-(4-methylphenyl)isothiazole - 49602-75-7, C10H9NS, density, melting point, boiling point, structural formula, synthesis.
- Vertex AI Search.
- Vertex AI Search. (2024, December 11).
- Vertex AI Search. (2021, March 9).
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (2022, February 16). Stability Testing and its Role in Drug Development Process - Research and Reviews.
- Vertex AI Search. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences.
- Vertex AI Search. (2003, November 5).
- Vertex AI Search. (2004, February 15).
- Vertex AI Search. Excipients | Pharmlabs.
- Vertex AI Search.
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- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI.
- Vertex AI Search. (2020, November 1).
- Vertex AI Search. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - University of Washington.
- Vertex AI Search. Thiazole, 5-methyl-4-phenyl- | C10H9NS | CID 208272 - PubChem.
- Vertex AI Search. Preclinical Studies in Drug Development | PPD.
- Vertex AI Search. (2015, December 24).
- Vertex AI Search. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon.
- Vertex AI Search. (2024, April 1).
- Vertex AI Search. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Vertex AI Search. (2015, December 24). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies - SciSpace.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. (2025, August 11). Preclinical research strategies for drug development - AMSbiopharma.
- Vertex AI Search. General Principles of Preclinical Study Design - PMC - NIH.
- Vertex AI Search. A Systematic Review On Thiazole Synthesis And Biological Activities.
- Vertex AI Search.
- Vertex AI Search. Thiazole CAS#: 288-47-1 - ChemicalBook.
- Vertex AI Search. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Vertex AI Search. 4-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)thio]thiazole - Guidechem.
- Vertex AI Search. CAS 288-47-1: Thiazole - CymitQuimica.
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Analytical methods for quantification of 5-(4-Methylphenyl)-1,2-thiazole
Application Note: High-Performance Analytical Methods for the Quantification of 5-(4-Methylphenyl)-1,2-thiazole
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.
Introduction & Physicochemical Profiling
5-(4-Methylphenyl)-1,2-thiazole (also recognized as 5-(p-tolyl)isothiazole; CAS: 49602-75-7) is a lipophilic heterocyclic compound with a molecular formula of C10H9NS and a molecular weight of 175.25 g/mol [1]. The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry and agrochemicals due to its unique electronic properties and metabolic stability[2].
Quantifying this specific derivative in complex biological or environmental matrices presents unique challenges. The lipophilic p-tolyl group drives strong retention on reversed-phase media, while the polarizable nitrogen and sulfur atoms in the isothiazole core can lead to secondary interactions with free silanols on silica-based columns. To address this, we have developed two highly robust, self-validating analytical protocols: a routine HPLC-UV method for purity and formulation analysis, and a highly sensitive LC-MS/MS method for trace-level and pharmacokinetic quantification[3].
Method Rationale & Causality (E-E-A-T)
As analytical scientists, we do not merely select parameters at random; every chromatographic choice is dictated by the molecule's physical chemistry:
-
Column Selection: A high-purity, end-capped C18 column is mandatory. The end-capping prevents the isothiazole nitrogen from interacting with residual silanols, which would otherwise cause severe peak tailing[4].
-
Mobile Phase pH: The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This ensures the isothiazole nitrogen (pKa < 2) remains fully protonated in MS applications for optimal ionization, while maintaining a consistent ionization state for reproducible UV retention[2].
-
Detection Wavelength: The extended π -conjugation between the p-tolyl ring and the isothiazole core results in a strong chromophore. Maximum UV absorbance ( λmax ) is achieved at 275 nm, avoiding the low-wavelength noise typical of organic modifiers[5].
Routine Quantification: RP-HPLC-UV Protocol
This method is designed for API batch release, formulation stability testing, and reaction monitoring. It is built as a self-validating system , meaning the protocol inherently verifies its own accuracy before any sample data is accepted.
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification / Setting | Rationale |
| Column | ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) | End-capped to prevent N-silanol interactions. |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid | Provides protonation; suppresses ionization variability. |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid | Lower viscosity and better UV transparency than Methanol. |
| Elution Gradient | 0-2 min: 30% B 2-8 min: 30% → 85% B 8-10 min: 85% B 10-12 min: 30% B | Sweeps highly lipophilic impurities late in the run. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 5 µm particles. |
| Column Temp | 35 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV/DAD at 275 nm (Reference 360 nm) | Targets the conjugated π -system of the phenyl-isothiazole[5]. |
Step-by-Step Execution & Self-Validation (SST)
-
System Equilibration: Pump the starting mobile phase (30% B) for at least 15 column volumes (~25 mL) until the baseline fluctuation is < 0.1 mAU.
-
System Suitability Testing (SST): Inject a 10 µg/mL reference standard of 5-(4-Methylphenyl)-1,2-thiazole six times.
-
Self-Validation Criteria: The system is only "Pass" if: Peak Tailing Factor ( Tf ) is ≤ 1.5; Theoretical Plates ( N ) > 5000; and Relative Standard Deviation (RSD) of peak area is ≤ 2.0%[4].
-
-
Calibration: Inject calibration standards ranging from 0.5 µg/mL to 50 µg/mL. Ensure R2≥0.999 .
-
Sample Analysis: Inject 10 µL of the prepared sample. Bracket every 10 samples with a Quality Control (QC) standard to verify instrument drift remains < 3%.
Trace-Level Quantification: LC-MS/MS Protocol
For pharmacokinetic (PK) profiling or environmental trace analysis, UV detection lacks the requisite sensitivity. We employ Electrospray Ionization (ESI) coupled with a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[3].
MS/MS Fragmentation Causality
In ESI+ mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 176.1. When subjected to Collision-Induced Dissociation (CID), the bond connecting the p-tolyl group to the isothiazole ring cleaves. The resulting p-tolyl cation rapidly rearranges into a highly stable tropylium ion (m/z 91.1). Because this tropylium ion is thermodynamically favored, it serves as an exceptionally intense and reliable quantifier ion.
Table 2: MRM Transitions for 5-(4-Methylphenyl)-1,2-thiazole
| Transition Type | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (CE) | Structural Origin |
| Quantifier | 176.1 | 91.1 | 25 V | Tropylium cation (rearranged p-tolyl group) |
| Qualifier | 176.1 | 134.1 | 15 V | Isothiazole ring cleavage (Loss of 42 Da) |
Step-by-Step Execution
-
Source Optimization: Set capillary voltage to 3.5 kV, desolvation temperature to 400 °C, and desolvation gas flow to 800 L/hr.
-
Chromatography Adjustment: Scale down the HPLC method to a 2.1 mm ID C18 column, reducing the flow rate to 0.3 mL/min to maximize electrospray droplet desolvation efficiency.
-
Matrix Effect Evaluation (Self-Validation): Post-column infusion of the standard must be performed while injecting a blank matrix extract. If ion suppression > 15% is observed at the retention time, the gradient must be adjusted to separate the analyte from co-eluting phospholipids.
Analytical Workflows & Visualizations
Figure 1: End-to-end analytical workflow for quantification of 5-(4-Methylphenyl)-1,2-thiazole.
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 5-(4-Methylphenyl)-1,2-thiazole.
References
- Chemical Synthesis Database.5-(4-methylphenyl)isothiazole - 49602-75-7, C10H9NS, density, melting point, boiling point, structural formula, synthesis.
- MDPI.Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
- ACS Omega.Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- ResearchGate.Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography.
- ACS Medicinal Chemistry Letters.Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis of (4-Methylphenyl)-Thiazoles
⚠️ Application Scientist Note: Nomenclature & Mechanistic Integrity
Before troubleshooting your synthesis, we must address a critical structural distinction. The classical Hantzsch synthesis constructs a 1,3-thiazole core via the condensation of an α -haloketone and a thioamide[1]. If your target is strictly a 1,2-thiazole (isothiazole) , the Hantzsch method is mechanistically incompatible[2]. The 1,2-isomer requires alternative synthetic pathways, such as the oxidative cyclization of β -aminothiocinnamamides.
Assuming your intended target is the standard Hantzsch product—5-(4-Methylphenyl)-1,3-thiazole (or its 4-isomer, depending on the specific α -haloketone used)—this guide provides a self-validating system to optimize your workflow, maximize yield, and suppress byproducts[3].
Reaction Pathway Visualization
The following diagram maps the mechanistic flow of the Hantzsch synthesis. Understanding these distinct phases is critical for diagnosing where a reaction is stalling.
Reaction pathway for the Hantzsch thiazole synthesis highlighting intermediate cyclization.
Standard Operating Procedure (SOP): Optimized Hantzsch Workflow
This protocol is designed to ensure complete conversion while minimizing the formation of undesired byproducts[4]. Every step includes a built-in validation check.
Step 1: Reactant Preparation & Solvation
-
Action: Dissolve the thioamide (e.g., thioformamide, 1.0 eq) in a polar protic solvent such as anhydrous ethanol or methanol[5].
-
Causality: Polar protic solvents stabilize the transition state of the initial SN2 displacement, accelerating the reaction while keeping the highly polar thioamide fully solvated.
Step 2: Controlled Electrophile Addition
-
Action: Slowly add the α -haloketone (e.g., 2-bromo-2-(4-methylphenyl)acetaldehyde, 1.05 eq) dropwise to the stirred solution at 0–5 °C[6].
-
Causality: The initial SN2 attack by the sulfur atom is highly exothermic[7]. Dropwise addition at low temperatures prevents thermal degradation and suppresses the self-condensation of the α -haloketone into pyrazine byproducts.
Step 3: Cyclization & Aromatization
-
Action: Gradually warm the mixture to room temperature, then heat to reflux (60–80 °C) for 2–6 hours[3]. Monitor the disappearance of the haloketone via TLC (Hexane/EtOAc).
-
Causality: While the initial S-alkylation occurs rapidly, the subsequent intramolecular nucleophilic attack by nitrogen and the final dehydration require thermal energy to overcome the activation barrier for aromatization[5].
Step 4: Neutralization & Work-up (Self-Validating Step)
-
Action: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the residue in water and neutralize to pH 7.5–8.0 using saturated aqueous NaHCO3 [7].
-
Causality: The reaction generates one equivalent of hydrohalic acid (e.g., HBr), which protonates the basic thiazole nitrogen, forming a water-soluble salt. Neutralization releases the free base, causing the hydrophobic (4-methylphenyl)-thiazole to precipitate out of the aqueous phase for easy filtration or solvent extraction.
Troubleshooting Matrix: Yield & Purity Optimization
When scaling up the synthesis of (4-methylphenyl)-thiazole derivatives, researchers frequently encounter bottlenecks. Use the quantitative data below to diagnose and correct your reaction conditions.
| Observation | Quantitative Indicator | Root Cause (Mechanistic Causality) | Corrective Action & Optimization |
| Low Yield / Stalled Reaction | < 40% conversion after 6h reflux | Poor electrophilicity of α -chloroketones compared to bromides. | Add 0.1 eq NaI to trigger a Finkelstein reaction in situ, converting the chloride to a more reactive iodide. |
| Pyrazine Byproducts | > 15% impurity on GC-MS | Exothermic self-condensation of the α -haloketone prior to thioamide attack. | Reduce addition temperature to 0 °C. Maintain haloketone at strict stoichiometry (< 1.05 eq). |
| Incomplete Dehydration | Hydroxythiazoline peak on NMR | Insufficient thermal driving force for the elimination of water. | Increase reflux temperature (switch EtOH to n-propanol) or add 5 mol% p-TsOH to catalyze dehydration. |
| Product Loss in Work-up | < 50% recovery post-extraction | Thiazole remains protonated as a hydrohalide salt in the aqueous phase. | Ensure the aqueous phase is strictly adjusted to pH 7.5–8.0 using NaHCO3 before organic extraction. |
Frequently Asked Questions (FAQs)
Q: Why is my target 5-(4-Methylphenyl)-1,2-thiazole not forming using this protocol? A: As noted in our mechanistic integrity warning, the Hantzsch synthesis strictly yields 1,3-thiazoles[1]. The sulfur and nitrogen atoms in the thioamide dictate the 1,3-relationship in the final ring[4]. To synthesize an isothiazole (1,2-thiazole), you must abandon the Hantzsch route[2]. Instead, utilize the oxidative cyclization of β -aminothiocinnamamides or react 1,2-dithiolium salts with ammonia.
Q: How does the choice of halogen on the α -haloketone affect the reaction rate? A: The initial step is an SN2 displacement of the halogen by the thioamide sulfur[7]. The reactivity follows standard leaving group ability: I > Br > Cl. Using an α -bromoketone offers the best balance between reactivity and chemical stability[6]. α -chloroketones are cheaper but often require longer reflux times or the addition of a catalytic iodide source (Finkelstein-type activation) to proceed efficiently.
Q: My reaction mixture turns dark and tarry during reflux. How do I prevent this? A: Dark, tarry mixtures indicate thermal degradation or oxidation of the thioamide and intermediate species. To prevent this, purge your reaction vessel with an inert gas (Nitrogen or Argon) prior to heating. Additionally, ensure your solvent is thoroughly degassed and do not exceed a reflux temperature of 80 °C unless strictly necessary for dehydration.
Q: Why do we neutralize the reaction mixture during work-up instead of just extracting it? A: The Hantzsch synthesis generates one equivalent of hydrohalic acid (e.g., HBr) as a byproduct[7]. Because the resulting thiazole contains a basic pyridine-type nitrogen, it will form a water-soluble hydrobromide salt. If you attempt to extract with an organic solvent without neutralizing, the product will remain trapped in the aqueous layer. Neutralizing with aqueous NaHCO3 deprotonates the thiazole, allowing the free base to be efficiently extracted into an organic phase like ethyl acetate.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC (NIH)[Link]
-
(PDF) Thiazole, a privileged scaffold in drug discovery - ResearchGate[Link]
-
(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate[Link]
-
Buy Bulk - 2-Isopropyl-4-Methylthiazole | Manufacturer-Supplier - Sinofi[Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube[Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Bulk - 2-Isopropyl-4-Methylthiazole | Manufacturer-Supplier [sinofoodsupply.com]
- 5. 2,4,5-Trimethyl-4,5-dihydrothiazole | 4145-93-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 5-(4-Methylphenyl)-1,2-thiazole
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-(4-Methylphenyl)-1,2-thiazole. As a key intermediate in various pharmacologically active compounds, its purity is paramount for reproducible downstream applications and regulatory compliance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this thiazole derivative.
Core Physical & Chemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C10H9NS | [1] |
| Molecular Weight | 175.25 g/mol | [1][2] |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Inferred from related structures |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | [3] |
| pKa | Thiazole has a pKa of 2.44, indicating it is a weak base.[3] This property is crucial for extraction and chromatography strategies. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 5-(4-Methylphenyl)-1,2-thiazole?
A1: The primary purification techniques for thiazole derivatives like 5-(4-Methylphenyl)-1,2-thiazole are column chromatography, recrystallization, and liquid-liquid extraction.[4] The choice of method is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is employed for optimal results.[5]
Q2: What are the likely impurities I might encounter in my crude reaction mixture?
A2: Impurities typically arise from unreacted starting materials, byproducts from side reactions, or degradation of the target compound.[4][5] For syntheses analogous to the Hantzsch thiazole synthesis, common impurities could include unreacted thioamides and α-haloketones.[4][6] The specific impurities will be highly dependent on the synthetic route employed.
Q3: My crude product is a dark oil. How can I best proceed with purification?
A3: An oily crude product often indicates the presence of significant impurities. A multi-step purification approach is recommended. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. This can be followed by column chromatography to separate the target compound from closely related byproducts.[7][8] If the compound is thermally stable, vacuum distillation could be an option to remove non-volatile impurities.[9]
Q4: Is 5-(4-Methylphenyl)-1,2-thiazole stable to heat and acidic/basic conditions?
A4: Thiazole rings are generally stable.[4] However, like many organic molecules, prolonged exposure to high heat can lead to decomposition.[9] The weak basicity of the thiazole nitrogen suggests some sensitivity to strong acids. It is generally advisable to use neutral or mildly basic conditions during purification to prevent potential degradation.[4]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of 5-(4-Methylphenyl)-1,2-thiazole.
Issue 1: Low Recovery After Column Chromatography
Question: I am losing a significant amount of my product during silica gel column chromatography. What are the potential causes and solutions?
Answer: Low recovery from silica gel chromatography is a common issue, particularly with nitrogen-containing heterocyclic compounds. The primary causes are irreversible adsorption to the stationary phase and improper solvent selection.
Causality & Solution:
The lone pair of electrons on the nitrogen atom of the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong, sometimes irreversible, binding of your product to the column.
dot
Caption: Troubleshooting low recovery in column chromatography.
Detailed Protocol: Deactivating Silica Gel for Improved Recovery
-
Prepare the Eluent: Based on preliminary Thin Layer Chromatography (TLC) analysis, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of 0.2-0.4 for your product.[9]
-
Add a Basic Modifier: To this eluent, add a small amount of triethylamine (typically 0.1-1% by volume).[4] The triethylamine will neutralize the acidic sites on the silica gel, thereby reducing the strong adsorption of your basic thiazole compound.
-
Equilibrate the Column: Pack your chromatography column with silica gel and flush it with several column volumes of the triethylamine-containing eluent before loading your sample. This ensures the entire stationary phase is deactivated.
-
Load and Elute: Load your crude product and proceed with the chromatography as usual, collecting fractions and monitoring by TLC.
Issue 2: Co-elution of Impurities with the Product
Question: An impurity is eluting with my product during column chromatography, even after trying different solvent systems. How can I achieve better separation?
Answer: Co-elution occurs when an impurity has a similar polarity to your target compound. To resolve this, you may need to adjust your chromatographic technique or employ an alternative purification method.
dot
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Thiazole, 5-methyl-4-phenyl- | C10H9NS | CID 208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazole CAS#: 288-47-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journalspub.com [journalspub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Aryl-1,2-Thiazoles
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 5-aryl-1,2-thiazoles (5-aryl-isothiazoles). Low yields in these synthetic routes can often be traced to suboptimal reaction conditions, competing side reactions, or difficulties in purification. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary modern synthetic routes to 5-aryl-1,2-thiazoles?
The construction of the 5-aryl-1,2-thiazole core can be approached from two main strategic directions: building the heterocyclic ring with the aryl group already in place, or forming the ring first and then introducing the aryl substituent via cross-coupling.
-
Ring Construction from Aryl-Containing Precursors: This classical approach involves the cyclization of a linear substrate that already contains the desired aryl moiety. A prominent example is the reaction of β-ketonitriles with a sulfur source. This method is atom-economical but can be sensitive to the electronic nature of the aryl group.
-
Post-Cyclization Arylation (Cross-Coupling): This modern and highly versatile approach involves creating a functionalized 1,2-thiazole ring (e.g., a 5-bromo or 5-lithio species) and then using a transition-metal-catalyzed cross-coupling reaction to introduce the aryl group. Palladium-catalyzed reactions like the Suzuki and Negishi couplings are particularly effective.[1][2] This strategy offers greater flexibility in accessing a diverse library of analogs from a common intermediate.
Q2: How do the electronic properties of the aryl substituent affect reaction outcomes?
The electronic nature of the aryl group can significantly influence both reaction rate and yield, particularly in classical ring-forming syntheses.
-
Electron-Withdrawing Groups (EWGs): Aryl rings substituted with EWGs (e.g., -NO₂, -CN, -CF₃) can increase the acidity of certain protons in the starting material, potentially facilitating deprotonation and cyclization. However, they can also make the final product more susceptible to nucleophilic attack or degradation under harsh basic conditions.
-
Electron-Donating Groups (EDGs): Aryl rings with EDGs (e.g., -OCH₃, -N(CH₃)₂) can enhance the nucleophilicity of intermediates, which may be beneficial. Conversely, they can sometimes slow down reactions where the rate-determining step involves electrophilic character at the aryl ring or an adjacent position. In cross-coupling reactions, EDGs on the arylboronic acid (Suzuki) or aryl halide (Negishi) can sometimes slow the rate of oxidative addition or transmetalation.
Q3: What are the key mechanistic differences between synthesizing 1,2-thiazoles (isothiazoles) and their 1,3-thiazole isomers?
While both are five-membered aromatic heterocycles containing sulfur and nitrogen, their assembly logic is fundamentally different due to the relative positions of the heteroatoms.
-
1,3-Thiazole Synthesis (e.g., Hantzsch Synthesis): The most common route, the Hantzsch synthesis, involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4][5] Here, the N-C-S fragment is provided by the thioamide, which reacts with the C-C fragment of the α-halocarbonyl.
-
1,2-Thiazole (Isothiazole) Synthesis: The synthesis of the isothiazole ring often involves the construction of a C-C-C-N fragment which then reacts with a sulfur source, or the oxidation of a precursor containing a pre-formed N-C-C-C-S fragment.[6] The relative positioning of the nitrogen and sulfur atoms necessitates different starting materials and reaction mechanisms, often involving more complex redox chemistry or cycloaddition pathways.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable protocols and optimization strategies.
Q1: My cycloaddition reaction using a β-ketonitrile and a sulfur source is failing or giving very low yields. What are the likely causes?
This is a common and powerful method, but its success is highly dependent on several factors. The general reaction involves deprotonation of the β-ketonitrile, reaction with a sulfur source, and subsequent oxidative cyclization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in β-ketonitrile-based synthesis.
Detailed Analysis & Solutions:
-
Problem: Inadequate Base
-
Causality: The first step is the deprotonation of the α-carbon between the aryl and nitrile groups. This requires a strong, non-nucleophilic base to generate the carbanion without reacting with the nitrile functionality. Weak bases like K₂CO₃ or Et₃N are often insufficient, while nucleophilic bases like NaOH or NaOMe can lead to hydrolysis of the nitrile, significantly reducing the yield.[7]
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). It is critical to use at least two equivalents of the base: one to deprotonate the α-carbon and a second to facilitate the subsequent ring-closing step.
-
-
Problem: Incorrect Solvent
-
Causality: The reaction proceeds through anionic intermediates that are readily quenched by protic solvents like methanol or ethanol. The use of a protic solvent will protonate the carbanion, halting the reaction.
-
Solution: Employ a polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous, as water will also quench the intermediates.
-
-
Problem: Impure or Wet Reagents
-
Causality: β-Ketonitriles can be susceptible to hydrolysis. Elemental sulfur, a common sulfur source, can have surface contaminants. Most critically, any moisture in the reagents or solvent will consume the strong base and quench reactive intermediates.
-
Solution: Purify the β-ketonitrile by recrystallization or chromatography before use. Use high-purity elemental sulfur. Dry the solvent over molecular sieves or by distillation.
-
Q2: I am attempting a Palladium-catalyzed Negishi cross-coupling to install the C5-aryl group, but my yields are poor. How can I optimize this?
The Negishi cross-coupling is an excellent method for forming C-C bonds.[1] It typically involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For 5-aryl-1,2-thiazole synthesis, this often involves generating a 5-thiazolylzinc halide and coupling it with an aryl halide.
Key Optimization Parameters for Negishi Coupling
| Parameter | Common Issue | Recommended Solution & Rationale |
| Organozinc Formation | Incomplete formation of the 5-thiazolylzinc reagent. | Lithiate the 5-position of a protected thiazole (e.g., 2-(trimethylsilyl)thiazole) with a strong base like n-BuLi, then transmetalate with anhydrous ZnCl₂.[1] Ensure the reaction is kept at low temperature (e.g., -78 °C) to prevent decomposition. |
| Catalyst | Low catalyst activity or decomposition. | Pd(PPh₃)₄ is a robust and commonly used catalyst.[1] A starting catalyst loading of 1-2 mol% is typical. If yields are low, increasing to 5 mol% can be beneficial. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst. |
| Aryl Halide Partner | Poor reactivity of the aryl halide. | The reactivity order is generally I > Br > Cl. If using an aryl bromide results in low yield, switching to the corresponding aryl iodide can dramatically improve the rate of oxidative addition. Electron-poor aryl halides tend to react faster. |
| Solvent | Solvent incompatibility with intermediates. | Tetrahydrofuran (THF) is the most common and effective solvent for both the organozinc formation and the subsequent coupling step.[1] Diethyl ether can be used for the lithiation if the intermediate is unstable in THF.[1] |
Q3: Purification of my final 5-aryl-1,2-thiazole product is difficult and leads to significant loss of material. What are some best practices?
Isothiazole derivatives can sometimes be oily or co-elute with starting materials or byproducts, making purification challenging.
-
Chromatography:
-
Normal Phase: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane. The weakly basic nitrogen on the thiazole ring can sometimes cause tailing on silica gel. Adding 0.1-0.5% triethylamine to the mobile phase can mitigate this by neutralizing acidic sites on the silica.
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Crystallization:
-
If the product is a solid, crystallization is the best method for achieving high purity.
-
Solvent Screening: Test a range of solvents. Good solvent systems often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Examples include ethyl acetate/hexanes, dichloromethane/pentane, or ethanol/water.
-
Technique: Dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Validated Experimental Protocol
Protocol: One-Pot Synthesis of 5-Aryl-1,2-Thiazoles via Regioselective C-5 Lithiation and Negishi Cross-Coupling
This protocol is adapted from established literature procedures and offers a reliable and versatile route to various 5-aryl-1,2-thiazoles.[1]
Caption: Experimental workflow for Negishi cross-coupling to form 5-aryl-1,2-thiazoles.
Materials:
-
2-(Trimethylsilyl)thiazole
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Zinc chloride (ZnCl₂, anhydrous)
-
Aryl halide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried, three-neck flask under an argon atmosphere, add 2-(trimethylsilyl)thiazole (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes. A color change is typically observed.
-
In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.2 eq) in anhydrous THF.
-
Transfer the ZnCl₂ suspension to the reaction flask containing the lithiated thiazole via cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 1 hour.
-
-
Negishi Cross-Coupling:
-
To the freshly prepared organozinc solution, add the desired aryl halide (1.0 eq) followed by Pd(PPh₃)₄ (0.02 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench by slowly adding 1 M HCl. The acidic workup also serves to cleave the trimethylsilyl group.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford the pure 5-aryl-1,2-thiazole.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Al-Ezzi, A. O. M., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-307. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Kaberdin, R., & Potkin, V. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673-694. Retrieved from [Link]
-
Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673. Retrieved from [Link]
-
Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 257-270. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18(6), 1339-1376. Retrieved from [Link]
-
Chua, P., et al. (2002). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. Synthesis, 2002(14), 1953-1957. Retrieved from [Link]
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4457. Retrieved from [Link]
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Potkin, V. I., & Kaberdin, R. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]
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Bach, T., & Hehn, J. P. (2011). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron Letters, 52(43), 5589-5591. Retrieved from [Link]
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Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-211. Retrieved from [Link]
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Krasavin, M., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2145. Retrieved from [Link]
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ResearchGate. (n.d.). The reactions for multi-component synthesis of 5-aryl-1,2,3-triazoles. Retrieved from [Link]
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Kumar, A., et al. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry, 86(13), 8930-8943. Retrieved from [Link]
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Lee, C.-Y., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC Advances, 12(20), 12518-12524. Retrieved from [Link]
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Parmar, N. D., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potent Antimicrobial Agents. Molecules, 27(19), 6293. Retrieved from [Link]
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Wang, S., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(22), 5183. Retrieved from [Link]
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Chen, Y.-J., & Chen, L.-C. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(2), 553-555. Retrieved from [Link]
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Dekeyser, M. A., et al. (2007). Cycloaddition Reactions of Thiazolium Azomethine Ylides: Application to Pyrrolo[2,1-b]thiazoles. Organic Letters, 9(21), 4159-4162. Retrieved from [Link]
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Improving solubility of 5-(4-Methylphenyl)-1,2-thiazole for biological assays
Welcome to the Technical Support Center for assay development and optimization. This guide is specifically engineered for researchers and drug development professionals facing solubility hurdles with 5-(4-Methylphenyl)-1,2-thiazole .
Due to its highly lipophilic p-tolyl group and the lack of ionizable functional groups on the neutral 1,2-thiazole ring, this compound exhibits extremely poor aqueous solubility. When introduced into biological assays, it is highly prone to forming colloidal aggregates. These aggregates can sequester target proteins, cause light scattering, and lead to false-positive readouts or artificially flat dose-response curves[1].
Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative data comparisons, and self-validating protocols to overcome these challenges.
Diagnostic Workflow for Solubility Optimization
Before altering your assay conditions, it is critical to identify whether your assay failure is driven by kinetic precipitation or co-solvent toxicity.
Diagnostic workflow for resolving compound solubility and toxicity in assays.
Troubleshooting FAQs
Q1: My compound precipitates immediately upon direct dilution from a 10 mM DMSO stock into cell culture media. How can I prevent this without increasing the final DMSO concentration? A1: Direct dilution of a highly lipophilic compound like 5-(4-Methylphenyl)-1,2-thiazole into an aqueous buffer causes localized supersaturation, instantly exceeding the compound's kinetic solubility limit and triggering nucleation[1]. The Fix: Utilize an intermediate dilution strategy . Instead of a 1:1000 direct spike, first dilute your 10 mM stock into a 50% DMSO / 50% Buffer intermediate, then spike this into your final assay media. The gradual step-down in solvent polarity prevents rapid aggregate nucleation, allowing the compound to remain kinetically trapped in solution long enough to complete short-term biochemical assays.
Q2: I increased the DMSO concentration to 1.0% to keep the compound soluble, but now my vehicle control cells are dying. What is the mechanism here, and what is the actual limit? A2: While DMSO is an excellent solubilizer, it is far from biologically inert. Mechanistically, DMSO acts on the lipid-rich cell membrane, increasing membrane fluidity. This leads to pore-induced DMSO influx into the cytoplasm, which drastically enhances Reactive Oxygen Species (ROS) production and induces cytotoxicity[2]. The Limit: Tolerance is highly cell-line dependent. For sensitive suspension cells like Jurkat lines, DMSO concentrations should not exceed 0.13% v/v to prevent >20% inhibition of cell proliferation[3]. If your compound requires >0.13% DMSO to remain soluble, you must abandon DMSO-driven solubilization and pivot to an inclusion complex.
Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) improve solubility without harming the cells? A3: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the hydrophobic p-tolyl and thiazole moieties of your compound via non-covalent binding. This masks the lipophilic surface area from the aqueous environment, drastically improving water solubility without requiring toxic co-solvents[4]. Furthermore, these inclusion complexes are generally not degraded during in vitro assays, ensuring steady bioavailability while reducing off-target membrane toxicity[5].
Mechanism of solubility enhancement via HP-β-CD inclusion complex formation.
Quantitative Data: Solubilization Strategies Comparison
To help you select the right approach for your specific assay, compare the expected outcomes of different formulation strategies for 5-(4-Methylphenyl)-1,2-thiazole:
| Solubilization Strategy | Max Aqueous Concentration | Final Co-solvent % | Cell Viability Impact | Best Use Case |
| Direct Dilution | < 5 µM | 0.1% DMSO | Minimal | High-potency biochemical assays |
| Intermediate Dilution | ~ 25 µM | 0.5% DMSO | Moderate (Cell-line dependent) | Short-term enzymatic assays |
| High Co-Solvent | ~ 100 µM | 1.0% - 2.0% DMSO | High (ROS induction)[2] | Cell-free biophysical assays only |
| 10% HP-β-CD Complex | > 500 µM | < 0.1% DMSO | Minimal[4] | Prolonged cell-based phenotypic assays |
Step-by-Step Methodologies (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. You will not just perform the steps; you will analytically prove the compound is in solution before touching your biological targets.
Protocol 1: Preparation of an HP-β-CD Inclusion Complex
Use this protocol for cell-based assays requiring high concentrations (>10 µM) of 5-(4-Methylphenyl)-1,2-thiazole.
-
Carrier Preparation: Prepare a 10% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS or serum-free DMEM).
-
Stock Preparation: Dissolve 5-(4-Methylphenyl)-1,2-thiazole in 100% anhydrous, degassed DMSO to a concentration of 50 mM.
-
Causality: Degassing the DMSO with nitrogen or argon prevents oxidative degradation and atmospheric water-uptake during storage, which rapidly destroys the stock solubility of lipophilic compounds[1].
-
-
Complexation: While vigorously vortexing the HP-β-CD solution at 800 rpm, add the 50 mM DMSO stock dropwise until you reach your target concentration.
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Causality: Dropwise addition under high shear prevents localized supersaturation, giving the cyclodextrin cavities time to encapsulate the free drug before it can self-aggregate.
-
-
Equilibration: Incubate the mixture at 37°C for 2 hours on a rotary shaker to allow the thermodynamic equilibrium of the inclusion complex to settle.
-
System Validation: Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via UV-Vis or HPLC against a standard curve. If a pellet is visible, or if the quantified concentration is lower than your theoretical yield, the kinetic solubility limit was exceeded, and the HP-β-CD ratio must be increased.
Protocol 2: Kinetic Solubility Assessment via Nephelometry
Use this protocol to find the exact precipitation point of your compound in a specific assay buffer.
-
Serial Dilution: Prepare a 2-fold serial dilution of 5-(4-Methylphenyl)-1,2-thiazole in 100% DMSO.
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Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your assay buffer in a clear-bottom 96-well plate (yielding a constant 1% DMSO background).
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Incubation: Allow the plate to sit at room temperature for 30 minutes to allow for aggregate nucleation.
-
System Validation: Read the plate on a microplate reader using a nephelometry (light scattering) mode or absorbance at 620 nm.
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Interpretation: Plot the concentration (x-axis) against the absorbance (y-axis). The inflection point where the baseline absorbance sharply spikes upward is your exact kinetic solubility limit. You must run your biological assays at least 2-fold below this concentration to avoid false positives.
-
References
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXa_Y9VZiGY-sq8HI5t64weKMi0Pt7XgsvDloho4UYtDKEmq8NbKJFcUUrQoZ9VSZBPn786Fzo2jcZjp0WErkjDOy11y4Xqk8Ci-m_YMWeRj1572-GI9mbnjZjvozqBttd6PNjX6MWlohPDW8=]
- Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDbpUU_Jn3Br-GnQIaz9nRsH6ZMcA34ct4LAFh7uStliYEyy_GCu6LE5qk0Kp_jiwCARuc49vJ0nGbAGij6MV_wNtVMg8OZgtSt9rCbH_e2cMiZndJlbNjbgRGxwXMfyEbWwLmJwk0f9cWHWU=]
- Measuring cell proliferation and cytotoxicity in microplate format using the DELFIA cell proliferation assay. revvity.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHePo27mHuXtd8FubjKGdvmdkxxVwb5la_IqhgvM6IFYRfsApBE1hlAOrkYwuSr6CQ-3ukBdPbmtL2olwdMye95m_lTWK1PCI7rsTbm1uB_QlmFiR7gI7cqCOOv9gWqL-eHv57hfTFjG8fUkKvLlrpSm8WvjrZu2kej4Y5u1SOhFpC4Qf_aXNTU_5x6sYU_0eYUQ4lwxy30L7qjmALjHpoZu9bPhKZaw9iwlVCX8xjoCHRexC3cDSSe0zkItZhRHTTtqi7ZUcmXUDv9PaI=]
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqSA4H1I351C-6mweH8wKwrM_-2c2RnYmdujymoo_tZ8ncs1CFfSiVZ1_D-qaFNlg1_GXvv0jwdcFYjZQ0_zBdsTAQFOTfUZHqjhP0Pk5yjV7OI_AJ7sN6FvA4W-ukrPM3ErnSCJj_AK-7MQpjdSmTBILwDumcOnNGxqXftz76vFYiltma6lnXcsduEOwV-faxxQetcqTfXCtXwRPwUVskTHZgCtcnxlLPWhtrQA9kPS9IVXrkCn_Yxc0N9_OPAcrEmydWr3U=]
- (PDF) Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxMbu7Qo_63CntWSCcXE9JlL9wj89zp5QHCa9uA_mle37P0AYRndg0jiR0j0A-AhNMxzW5lBADfKAStMhbg4WEbbNP93_-wiR9fhYrjJr-vQved090g53X1KP3bLuyDr68gtpUQnF5PlETHsX-B2boL6aG9UbqvRAqXE13z04GNLk7_DnXmhYAL4SFtbB60J9HMMUnFZDVf7ATKtvAOg6rELtGpk4yHX_jib2Fz5T1zsU50WKOLwmv5pfn4wofvu1gPDGoP0TOqLSpqgaEI248mS85eG8BiopAXv3JE_CfYiJDYl3b7aRoC6hgGAlchriazrsinKM3qivfsKoImmvalhftiej32TIW_DBXqIxEEUzicb6I4URsz__-281IoBG9p7XyhC4=]
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- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cytotoxicity Assay Troubleshooting & Optimization
The Self-Validating Assay Philosophy
In drug development and cellular biology, a robust cytotoxicity assay is more than just a protocol; it is a self-validating system . Inconsistent results—whether high well-to-well variability, false positives, or irreproducible IC50 curves—are rarely random. They are the result of uncontrolled variables in cellular metabolism, reagent kinetics, or plate thermodynamics. As a scientist, your goal is to design experiments where the controls inherently diagnose the point of failure. If an assay fails, a properly designed self-validating system will tell you exactly why.
Diagnostic Workflow: Isolating the Variable
When faced with inconsistent cell viability data, use the following logical decision tree to isolate the root cause before repeating the experiment.
Caption: Logical decision tree for troubleshooting cytotoxicity assay inconsistencies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing high well-to-well variability, particularly on the outer edges of my 96-well plate? Causality: The outer wells of a microplate are highly susceptible to temperature fluctuations and evaporation during prolonged incubation in a 37°C incubator. Evaporation reduces the culture medium volume, which artificially concentrates nutrients, salts, and the cytotoxic drug being tested. This hyperosmolar environment and increased effective drug concentration lead to inconsistent cell viability, commonly known as the "edge effect" 1. Solution: Do not use the 36 perimeter wells for experimental data. Fill them with 200 µL of sterile Phosphate-Buffered Saline (PBS) or cell-free culture medium to act as an evaporation barrier and thermal buffer 2.
Q2: My treated samples show high viability in the MTT assay, but microscopy reveals significant cell death. What causes this discrepancy? Causality: The MTT assay relies on NAD(P)H-dependent oxidoreductases to reduce the yellow tetrazolium salt to purple formazan. However, certain test compounds (e.g., polyphenols, antioxidants, or specific kinase inhibitors) possess intrinsic reducing properties. These compounds can directly transfer electrons to the MTT reagent in the culture medium, bypassing cellular metabolism entirely and generating a false-positive viability signal . Solution: Always include a "Cell-Free Background Control" (Medium + Drug + MTT). If this well turns purple, your compound is interfering with the assay chemistry. In such cases, switch to an orthogonal assay like CellTiter-Glo (ATP) or LDH release.
Q3: The formazan crystals in my MTT assay are not dissolving completely, leading to erratic absorbance readings. How do I fix this? Causality: Formazan crystals are hydrophobic and insoluble in standard culture media. If the solubilization solvent (e.g., DMSO or SDS/HCl) is added in insufficient volume, or if mixing is inadequate, intact crystals will scatter light rather than absorb it, leading to erratic and artificially low spectrophotometric readings at 570 nm . Solution: Ensure the volume of the solubilization solution equals or exceeds the original culture volume. Use a plate shaker at 500 RPM for 15 minutes.
Q4: My CellTiter-Glo (ATP) assay shows a rapid decay in luminescence across the plate. Why isn't the signal stable? Causality: The CellTiter-Glo assay utilizes a proprietary mutant luciferase to generate a stable luminescent signal proportional to ATP concentration. However, luciferase kinetics are highly temperature-dependent. If the reagent (stored at -20°C or 4°C) is added to a plate straight out of a 37°C incubator, temperature gradients will form across the plate, causing uneven reaction rates and signal decay 3. Solution: Strict thermal equilibration is mandatory. Equilibrate both the assay plate and the CellTiter-Glo reagent to room temperature (22-25°C) for at least 30 minutes prior to reagent addition.
Mechanistic Pathways of Cell Death Readouts
Understanding the biological mechanism behind your chosen assay is critical. Different assays measure different stages of the cell death cascade.
Caption: Mechanistic pathways linking drug cytotoxicity to specific assay readouts.
Core Methodologies: Self-Validating Protocols
Protocol A: The MTT Assay (Metabolic Activity)
Mechanism: Measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase.
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Cell Seeding: Seed 5,000–10,000 cells/well in 100 µL of media in the inner 60 wells of a 96-well plate. Fill the 36 perimeter wells with 200 µL sterile PBS.
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Causality: PBS mitigates edge-effect evaporation, ensuring uniform osmolarity across experimental wells.
-
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Treatment & Controls: After 24h, add drug treatments.
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Self-Validating Controls: Include a Vehicle Control (e.g., 0.1% DMSO matched to drug solvent), a Positive Control (e.g., 10 µM Staurosporine), and a Cell-Free Control (Media + Drug).
-
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MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
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Causality: Incubation time depends on the metabolic rate of the specific cell line. Over-incubation can lead to MTT toxicity and spontaneous cell death.
-
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Solubilization: Carefully aspirate media. Add 100 µL of DMSO to each well. Incubate on an orbital shaker for 15 minutes.
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Measurement: Read absorbance at 570 nm. Subtract background absorbance at 650 nm.
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Causality: Subtracting the 650 nm reference wavelength corrects for cellular debris, fingerprints, and well-bottom imperfections.
-
Protocol B: The CellTiter-Glo Assay (ATP Quantitation)
Mechanism: Utilizes a luciferase reaction to measure intracellular ATP, signaling the presence of metabolically active cells.
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Preparation: Seed and treat cells in an opaque-walled multiwell plate (white plates maximize signal reflection; black plates minimize cross-talk).
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Equilibration: Remove the plate from the incubator and the CellTiter-Glo reagent from storage. Equilibrate both to room temperature for 30 minutes.
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Causality: Eliminates temperature gradients that skew luciferase reaction kinetics and cause signal decay 3.
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Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium (e.g., 100 µL reagent to 100 µL media).
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Lysis: Mix contents vigorously on an orbital shaker for 2 minutes.
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Causality: Mechanical shearing ensures complete cellular lysis and release of intracellular ATP.
-
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Stabilization: Incubate at room temperature for 10 minutes.
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Causality: Allows the luminescent signal to stabilize and ensures endogenous ATPases are fully inhibited by the proprietary buffer.
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Measurement: Record luminescence with an integration time of 0.25–1 second per well.
Quantitative Assay Comparison
Use the following table to select the most appropriate assay based on your experimental constraints and potential compound interferences.
| Assay Parameter | MTT Assay (Metabolic) | CellTiter-Glo (ATP) | LDH Release (Membrane) |
| Primary Target | NAD(P)H-dependent oxidoreductases | Intracellular ATP | Cytosolic Lactate Dehydrogenase |
| Detection Method | Absorbance (570 nm) | Luminescence | Absorbance (490 nm) |
| Linearity Range | 1,000 – 100,000 cells/well | 10 – 50,000 cells/well | 2,000 – 20,000 cells/well |
| Incubation Time | 2 – 4 hours | 10 minutes | 30 minutes |
| Common Interferences | Reducing agents, pH shifts | Temperature gradients, ATPases | Serum LDH, Phenol Red |
| Throughput Level | Low/Medium (requires solubilization) | High (Homogeneous, add-mix-measure) | Medium (requires supernatant transfer) |
References
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens (NIH/PMC) URL:[Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of 5-(4-Methylphenyl)-1,2-thiazole
Welcome to the Technical Support Center for 5-(4-Methylphenyl)-1,2-thiazole (hereafter referred to as 5-MPT ). As a hit scaffold in small-molecule drug discovery, 5-MPT presents unique pharmacological challenges. The combination of an sp2-hybridized nitrogen within the isothiazole ring and a highly lipophilic p-tolyl moiety frequently leads to promiscuous off-target interactions.
This guide is designed for researchers and drug development professionals to mechanistically understand, diagnose, and engineer away these liabilities.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do I observe a significant red shift (425–435 nm) in my CYP450 counter-screening assays when testing 5-MPT? A1: This is a classic Type II inhibitory response. The 1,2-thiazole (isothiazole) ring contains an sp2-hybridized nitrogen with an available lone pair of electrons. This nitrogen forms a dative covalent bond directly with the ferric (Fe³⁺) heme iron in the active site of Cytochrome P450 enzymes (such as CYP3A4 or CYP17A1). This direct coordination displaces the axial water molecule, shifting the heme from a high-spin to a low-spin (S = ½) hexacoordinate state[1]. Spectroscopically, this manifests as a bathochromic (red) shift of the Soret peak to 425–435 nm, indicating potent off-target CYP inhibition[2].
Q2: My cell-based assays show high background toxicity. Is this an on-target effect or an artifact? A2: It is highly likely an off-target artifact driven by two distinct chemical liabilities. First, the p-tolyl (4-methylphenyl) group imparts high lipophilicity, which drives non-specific membrane partitioning. Second, isothiazole scaffolds can act as reactive electrophiles. They are prone to nucleophilic attack by intracellular thiols (such as glutathione, GSH). This leads to rapid GSH depletion, subsequent oxidative stress, and baseline cytotoxicity that artificially masks true pharmacological efficacy[3].
Q3: How can I decouple my desired on-target efficacy from hERG channel liability? A3: The hERG potassium channel features a promiscuous central cavity that readily traps lipophilic and hydrophobic molecules. The p-tolyl moiety on 5-MPT significantly increases the compound's logP. High lipophilicity is a well-documented prerequisite for hERG trapping[4]. To mitigate this, you must optimize the Lipophilic Efficiency (LipE) by replacing the p-tolyl group with a more polar bioisostere (e.g., a pyrimidine or oxazole) to reduce logP while maintaining the necessary binding contacts for your primary target.
Part 2: Troubleshooting Guides & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to guarantee that the data generated reflects true causality rather than assay artifacts.
Workflow 1: CYP450 Type II Binding Difference Spectroscopy
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Causality: By measuring the absorbance difference between the ligand-bound state and the baseline state, we isolate the specific electronic changes occurring at the heme iron, confirming direct nitrogen-iron coordination.
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Self-Validation: The protocol utilizes a dual-cuvette baseline subtraction to eliminate background protein absorbance and uses both positive and negative controls to validate the dynamic range.
Step-by-Step Methodology:
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Preparation: Dilute recombinant human CYP3A4 (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.
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Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm. Note: This internal control ensures zero baseline drift before compound addition.
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Titration: Add 5-MPT (dissolved in DMSO) to the sample cuvette in 1 µL increments to achieve final concentrations ranging from 0.1 to 10 µM. Simultaneously, add an equal volume of pure DMSO to the reference cuvette to control for solvent-induced spectral shifts.
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Measurement: Record the difference spectrum after each addition, allowing 2 minutes for equilibrium.
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Validation & Analysis: A true Type II off-target liability is confirmed if a peak appears at ~425 nm and a trough at ~390 nm. Verify the system's accuracy by running ketoconazole (positive control; expected peak at 430 nm) and testosterone (negative control/Type I substrate; expected peak at 390 nm, trough at 420 nm).
Workflow 2: Intracellular Glutathione (GSH) Depletion Assay
-
Causality: Isothiazoles can exhibit baseline toxicity by reacting with cellular thiols. Measuring free GSH levels directly quantifies this electrophilic off-target liability.
-
Self-Validation: The assay normalizes GSH fluorescence to total protein content to account for variations in cell proliferation, utilizing N-ethylmaleimide (NEM) as an obligate GSH-depleting positive control.
Step-by-Step Methodology:
-
Cell Treatment: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours. Treat with 5-MPT (1, 10, and 50 µM) for 4 hours.
-
Lysis & Labeling: Wash cells twice with cold PBS. Lyse using 0.1% Triton X-100 in PBS. Add 50 µM Monobromobimane (mBBr), a non-fluorescent probe that becomes highly fluorescent only upon covalent reaction with free thiols.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Measurement: Read fluorescence at Ex/Em = 395/490 nm using a microplate reader.
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Validation: In parallel wells, treat cells with 50 µM NEM for 30 minutes prior to mBBr addition (positive control; should yield <10% baseline fluorescence). Normalize all fluorescence values to total protein concentration determined via a standard BCA assay from parallel lysate aliquots.
Part 3: Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) tracking the mitigation of 5-MPT's off-target effects. Notice how adding steric bulk adjacent to the isothiazole nitrogen mitigates CYP3A4 binding, while reducing logP mitigates hERG liability.
| Compound Modification | Target IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) | HepG2 CC₅₀ (µM) | cLogP |
| 5-(4-Methylphenyl)-1,2-thiazole (5-MPT) | 45 | 0.8 (Liability) | 2.1 (Liability) | 15.0 | 4.2 |
| 3-Methyl-5-(4-Methylphenyl)-1,2-thiazole | 50 | >10 (Mitigated) | 2.5 | 18.2 | 4.5 |
| 5-(Pyridin-4-yl)-1,2-thiazole | 120 | 1.2 | >30 (Mitigated) | >50 | 2.1 |
| 3-Methyl-5-(Pyridin-4-yl)-1,2-thiazole | 65 | >10 (Mitigated) | >30 (Mitigated) | >50 | 2.4 |
Part 4: Decision Workflow Visualization
Workflow for identifying and mitigating off-target liabilities of 5-(4-Methylphenyl)-1,2-thiazole.
Part 5: References
-
Structural and Dynamic Analyses of Cytochromes P450 Source: Brandeis ScholarWorks
-
Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common Source: ResearchGate
-
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: National Institutes of Health (NIH) / ACS Publications
-
Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations Source: ResearchGate / Chemical Research in Toxicology
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Aryl-1,2-Thiazole Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of 5-aryl-1,2-thiazole compounds. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: The Stability Challenge of 5-Aryl-1,2-Thiazoles
The 1,2-thiazole (isothiazole) ring is a crucial pharmacophore in numerous biologically active compounds. The presence of an aryl group at the 5-position can significantly influence the molecule's electronic properties and, consequently, its stability. While the isothiazole ring is generally considered aromatic and relatively stable, certain conditions can lead to degradation, impacting experimental results and the shelf-life of potential drug candidates. This guide will explore the primary degradation pathways and provide actionable strategies to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 5-aryl-1,2-thiazole compounds?
A1: 5-Aryl-1,2-thiazole compounds are susceptible to three primary degradation pathways: photodegradation, oxidation, and hydrolysis. The extent of degradation is often influenced by the nature of the substituents on the aryl ring and the specific experimental conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aryl substituent at the 5-position can act as a chromophore, absorbing light energy and initiating degradation. This can involve ring cleavage or reactions with singlet oxygen, especially for thiazole-containing compounds with specific substituents like aryl rings.[1]
-
Oxidation: The sulfur atom in the 1,2-thiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S-dioxides.[2] This can alter the compound's biological activity and physicochemical properties. The presence of oxidizing agents or exposure to atmospheric oxygen, especially under elevated temperatures, can promote this pathway.
-
Hydrolysis: While the 1,2-thiazole ring itself is relatively stable to hydrolysis under neutral conditions, extreme pH (acidic or basic) can promote ring cleavage. The presence of labile functional groups on the aryl ring or other parts of the molecule can also be susceptible to hydrolysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and experimentation of 5-aryl-1,2-thiazole compounds.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Sample Storage
Question: I've observed new, unexpected peaks in my HPLC/LC-MS chromatogram after storing my 5-aryl-1,2-thiazole compound in solution. What could be the cause?
Answer: The appearance of new peaks is a strong indicator of compound degradation. The most likely culprits are photodegradation or oxidation, especially if the sample was not protected from light or stored under an inert atmosphere.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Were the samples stored in amber vials or otherwise protected from light? Photodegradation can occur even under ambient laboratory lighting.
-
Atmosphere: Was the solvent degassed, and was the vial flushed with an inert gas (e.g., argon or nitrogen) before sealing? Oxygen in the headspace can lead to oxidation.
-
Temperature: While lower temperatures slow down most degradation processes, freeze-thaw cycles can introduce moisture and oxygen. Aliquoting stock solutions is recommended.
-
-
Characterize the Degradants:
-
Use high-resolution mass spectrometry (HRMS) to obtain the exact mass of the new peaks. An increase of 16 or 32 amu could suggest the formation of an S-oxide or S-dioxide, respectively.
-
Tandem MS (MS/MS) fragmentation can provide structural information about the degradants.
-
-
Perform a Forced Degradation Study:
-
A systematic forced degradation study can help identify the specific vulnerability of your compound. This involves subjecting the compound to various stress conditions (see Issue 2 for a detailed protocol).
-
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected analytical peaks.
Issue 2: How can I proactively assess the stability of my novel 5-aryl-1,2-thiazole compound?
Question: I have synthesized a new series of 5-aryl-1,2-thiazole derivatives. What is the best way to determine their intrinsic stability and predict potential degradation issues?
Answer: A forced degradation study is an essential tool in pharmaceutical development to understand the intrinsic stability of a molecule.[3][4][5] It involves intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products, which can then be identified and characterized. This information is crucial for developing stable formulations and stability-indicating analytical methods. The generally accepted range for degradation in these studies is 5-20%.[3][4]
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of a 5-aryl-1,2-thiazole compound under various stress conditions.
Materials:
-
5-aryl-1,2-thiazole compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated photostability chamber
-
Temperature-controlled oven
-
HPLC-UV/DAD and LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution and a solid sample to light in a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/DAD method.
-
Characterize any significant degradation products using LC-MS.
-
Data Interpretation:
| Stress Condition | Potential Degradation Products for 5-Aryl-1,2-Thiazoles |
| Acid/Base Hydrolysis | Ring-opened products, hydrolysis of susceptible substituents on the aryl ring. |
| Oxidation | 1,2-Thiazole S-oxide, 1,2-Thiazole S-dioxide, ring-opened products. |
| Thermal Degradation | Products of thermal rearrangement or fragmentation. |
| Photodegradation | Products of photo-oxidation (e.g., via reaction with singlet oxygen), photo-rearrangement, or ring cleavage.[1] |
Issue 3: My 5-aryl-1,2-thiazole compound shows poor stability in solution. How can I enhance its stability for in vitro assays?
Question: My compound degrades within hours in my cell culture medium, affecting the reliability of my biological data. What formulation strategies can I employ to improve its stability?
Answer: Enhancing the stability of a compound in an aqueous experimental medium is a common challenge. Several formulation strategies can be employed to protect the 5-aryl-1,2-thiazole core from degradation.
Strategies for Enhancing Solution Stability:
-
pH Optimization:
-
Determine the pH at which your compound exhibits maximum stability. This can be assessed by conducting a stability study in a series of buffers with different pH values.
-
For your in vitro assays, adjust the pH of the medium if it is compatible with the biological system.
-
-
Use of Antioxidants:
-
If oxidation is the primary degradation pathway, the addition of antioxidants to the formulation can be beneficial.
-
Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and alpha-tocopherol. The choice of antioxidant will depend on its compatibility with your assay.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, encapsulating the labile parts of the molecule and protecting them from the bulk solvent.
-
This can enhance stability against hydrolysis and photodegradation.
-
-
Structural Modification:
-
If formulation strategies are insufficient, consider structural modifications to the 5-aryl-1,2-thiazole scaffold. The electronic properties of the aryl ring can significantly influence the stability of the isothiazole ring.
-
Introducing electron-withdrawing or electron-donating groups on the aryl ring can alter the electron density of the isothiazole ring and its susceptibility to degradation.[6] Structure-activity relationship (SAR) studies can guide these modifications.
-
Decision Tree for Enhancing Solution Stability
Caption: Decision-making process for improving compound stability in solution.
References
- Fomin, T. O., Krasilnikov, V. A., Shevyrin, V. A., Minin, A. S., Benassi, E., & Belskaya, N. P. (2026). Photocleavable luminescent conjugates of 2-(2-aryl-5-(piperidin-1-yl)-2H-1,2,3-triazol-4-yl)thiazoles and aminoacids, diagnostics and drugs.
- Al-Iraqi, M. A., & Al-Joboury, M. J. (2018). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC Advances, 8(54), 30969-30978.
- BenchChem. (2025). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. BenchChem Technical Support.
- Wu, L., Liu, D., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 634-641.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Drug Delivery and Therapeutics, 13(4-S), 1-8.
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]
- Elgazwy, A.-S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463.
- Belskaya, N. P., & Bakulev, V. A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4413-4434.
- Zimecki, M., Artym, J., Kocięba, M., & Fidecka, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archivum Immunologiae et Therapiae Experimentalis, 54(4), 281-291.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Khalifa, M. E., Mohamed, M. A.-H., & Alshehri, N. H. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzymes activities. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 229-239.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-80.
- Elsebaei, F., & El-Sayed, M. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 205-222.
- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles. Synlett, 2006(03), 460-462.
- Woodcock, S. R., & Moody, C. J. (2010). Degradation of N-aryl-5H-1,2,3-dithiazol-5-imines 4 to cyanothioformamides 7. Journal of Organic Chemistry, 75(15), 5293-5296.
- Sonawane, L. V., & Poul, B. N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7.
- Tsolomitis, A., & Sandris, C. (1986). Ring transformation of 5‐aroyl‐3(2H)‐isothiazolones to 1,2,5‐oxathiazole and 1,2,3‐thiadiazole derivatives. Journal of Heterocyclic Chemistry, 23(4), 1049-1052.
- Wünsch, B., & Schepmann, D. (2017). Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions. ChemMedChem, 12(13), 1038-1053.
-
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. Retrieved from [Link]
- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
- Li, Y., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
- Belskaya, N. P., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2149.
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Kochetkov, N. K., & Sokolov, S. D. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- El-Sayed, M. A. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
- Galkina, I., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(24), 8035.
- Barham, J. P., & Glorius, F. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles.
- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles. Synfacts, 2006(05), 0460-0462.
- Ionescu, D. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.
- Bouzayani, F., et al. (2016). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
- Al-Masoudi, N. A. L., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 11(10), e30559.
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. jddtonline.info [jddtonline.info]
- 5. ajrconline.org [ajrconline.org]
- 6. One moment, please... [mjas.analis.com.my]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylphenyl)-1,2-thiazole
Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)-1,2-thiazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related heterocyclic compounds. We provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during scale-up operations.
Introduction: The Challenge of Isomer-Specific Thiazole Synthesis
The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, with the thiazole ring being a key structural motif in numerous pharmaceuticals.[1][2] However, it is critical to distinguish between isomers. The user-specified target, 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole), presents a distinct synthetic challenge compared to its more commonly synthesized 1,3-thiazole counterpart.
Direct, scalable methods like the Hantzsch synthesis are highly effective for 1,3-thiazoles but are not applicable for the 1,2-thiazole (isothiazole) scaffold.[3][4][5] Therefore, a successful and scalable synthesis of 5-(4-Methylphenyl)-1,2-thiazole necessitates a multi-step approach, typically involving the formation and subsequent ring-transformation of a different heterocyclic precursor. This guide focuses on a robust and scientifically validated pathway: the synthesis of a 5-(4-Methylphenyl)isoxazole intermediate, followed by its photochemical conversion to the target 1,2-thiazole.
Overall Synthetic Workflow
The recommended pathway involves two primary stages, each with its own set of challenges and optimization parameters. This structure allows for clear troubleshooting and quality control at the intermediate step before proceeding to the final, more complex transformation.
Caption: Overall two-stage synthetic pathway.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is formatted to directly address specific problems you may encounter.
Part 1: Synthesis of Isoxazole Precursor
Question: My yield for the methyl 5-(p-tolyl)isoxazole-3-carboxylate intermediate is low. What are the likely causes?
Answer: Low yields in this classical isoxazole synthesis often stem from three areas: the initial condensation to form the β-diketone, the cyclization with hydroxylamine, or the workup procedure.
-
Inefficient Diketone Formation: The Claisen condensation to form the methyl 2,4-dioxo-4-(p-tolyl)butanoate intermediate is highly base-sensitive. Ensure your sodium ethoxide is fresh and anhydrous. The reaction should be run at a low temperature to minimize side reactions.
-
Incorrect pH During Cyclization: The reaction of the β-diketone with hydroxylamine hydrochloride is pH-dependent. The reaction requires a slightly acidic to neutral environment for optimal cyclization. If the medium is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the diketone can undergo undesired side reactions.
-
Suboptimal Reaction Temperature: While heating is required, excessive temperatures (e.g., >60°C) can lead to decomposition of the starting materials or product. A controlled temperature of 50°C is recommended.
-
Workup Losses: The product is isolated by precipitation in crushed ice. Ensure the mixture is sufficiently cold to maximize precipitation before filtration. Washing the crude solid with copious amounts of water is essential to remove inorganic salts.
Question: How can I effectively purify the crude isoxazole intermediate before the next step?
Answer: Purity of the isoxazole is critical for the success of the photochemical step. Two primary methods are recommended:
-
Recrystallization: This is the most effective method for scale-up. Suitable solvents include methanol, ethanol, or mixtures of ethyl acetate and hexane. The choice of solvent depends on the impurity profile identified by TLC or HPLC.[6]
-
Silica Gel Chromatography: For smaller scales or particularly impure batches, column chromatography using a gradient of ethyl acetate in hexane is effective.
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Scalable, cost-effective, removes major impurities. | Can have lower recovery if the compound is partially soluble in cold solvent. | Batches >10g, removing process-related impurities. |
| Column Chromatography | High purity, separates closely related compounds. | Less scalable, solvent-intensive, costly. | Small-scale batches (<10g), removal of stubborn impurities. |
Part 2: Conversion to 5-(4-Methylphenyl)-1,2-thiazole
Question: The photochemical ring-replacement reaction is not proceeding to completion. How can I improve the conversion rate?
Answer: This is a complex transformation that relies on precise control of photochemical and subsequent chemical steps.[7] Inefficiency often points to issues with the irradiation or the stability of the intermediate.
-
Wavelength and Light Source: The reaction requires a specific wavelength (e.g., 310 nm) to induce the N-O bond cleavage.[7] Ensure your photochemical reactor is equipped with the correct lamp and that the lamp's output is within specification.
-
Solvent Purity: Use a UV-grade, anhydrous solvent like 1,2-dichloroethane. Protic or UV-absorbing impurities can quench the excited state or cause side reactions.
-
Degassing: Oxygen can quench the excited state of the isoxazole. Degas the solution thoroughly with nitrogen or argon for at least 30 minutes before and during irradiation.
-
Reaction Time: Monitor the reaction by TLC or HPLC. Over-irradiation can lead to the decomposition of the desired α-ketonitrile intermediate.
Question: I've successfully formed the α-ketonitrile intermediate, but the subsequent conversion to the final 1,2-thiazole is failing. What are the critical parameters?
Answer: This two-step conversion from the α-ketonitrile to the isothiazole is highly sensitive to reagents and conditions.[7]
-
Alkyne Formation: The use of the Mukaiyama reagent to convert the α-ketonitrile to an alkyne is a key step. The reagent should be of high purity, and the reaction must be run under strictly anhydrous conditions with a suitable base like triethylamine.
-
Sulfur Source and Oxidant: The final cyclization requires a nucleophilic sulfur source (e.g., sodium sulfide) and an oxidant to form the N-S bond (e.g., Chloramine-T).[7] The stoichiometry of these reagents is critical. An excess of sulfide can lead to undesired reductions, while insufficient Chloramine-T will result in incomplete cyclization.
-
Temperature Control: The final cyclization step often requires heating (e.g., 70°C in an ethanol/water mixture) to proceed at a reasonable rate.[7] Monitor the temperature closely to avoid byproduct formation.
Sources
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Divergent photochemical ring-replacement of isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration for in vivo studies
Welcome to the In Vivo Studies Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven troubleshooting strategies for dosage optimization, formulation, and administration in animal models.
Below, you will find comprehensive FAQs, self-validating protocols, and mechanistic explanations to ensure your in vivo workflows maintain absolute scientific integrity and comply with translational guidelines.
MODULE 1: Dose Translation & Allometric Scaling
Q: How do I accurately translate an effective in vivo dose from mice to a human equivalent dose (HED), and why can't I just use a direct mg/kg conversion?
A: Translating doses directly based on body weight (mg/kg) across species frequently results in massive, potentially lethal overdoses in humans. This is because basal metabolic rate, renal clearance, cardiac output, and blood volume do not scale linearly with body weight; rather, they correlate closely with Body Surface Area (BSA).
To ensure safety, the1[1] mandates an allometric scaling approach using BSA normalization. This involves utilizing a species-specific correction factor ( Km ), which is calculated by dividing the average body weight (kg) of a species by its body surface area ( m2 )[2].
Table 1: Standard Allometric Scaling Factors ( Km ) for Dose Translation
| Species | Reference Body Weight (kg) | Body Surface Area ( m2 ) | Km Factor |
| Human (Adult) | 60.0 | 1.62 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Dog | 10.0 | 0.50 | 20 |
| Macaque / Monkey | 3.0 | 0.25 | 12 |
Data synthesized from FDA guidelines and standard allometric scaling principles[1][2].
Protocol 1: Step-by-Step HED and MRSD Calculation
This protocol provides a self-validating mathematical system to derive the Maximum Recommended Starting Dose (MRSD) for Phase I clinical trials.
-
Identify the NOAEL: Determine the No Observed Adverse Effect Level (NOAEL) from your rodent dose-range finding (DRF) study (e.g., 18 mg/kg in rats).
-
Select Km Factors: Identify the Km for your animal model (Rat = 6) and the target human population (Adult = 37).
-
Calculate the HED: Use the standard allometric formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Km / Human Km ) (Example: 18 mg/kg × (6 / 37) = 2.91 mg/kg HED)
-
Apply the Safety Factor: Divide the HED by a default safety factor of 10 to account for interspecies pharmacokinetic variability. (Example: 2.91 mg/kg / 10 = 0.29 mg/kg MRSD)
-
Validation Checkpoint: Cross-reference your result using the FDA's alternative body weight exponent formula: HED=AnimalDose×(AnimalWeight/HumanWeight)0.33 . If the two outputs deviate by more than 5%, recalculate your base weights.
MODULE 2: Vehicle Selection & Formulation Troubleshooting
Q: My hydrophobic drug precipitates in vivo, but when I increase the DMSO concentration to keep it in solution, the mice show severe motor impairment. What is the optimal vehicle strategy?
A: Compounds with low aqueous solubility pose a significant formulation challenge. While organic solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG-400) are excellent solubilizers, they carry severe physiological penalties. A comprehensive 3[3] demonstrated that vehicles containing >10% DMSO or high concentrations of PEG-400 induce significant neuromotor toxicity and motor impairment (observable in rotarod tests). This toxicity will confound your behavioral assays and systemic efficacy readouts.
To resolve this, you must build a formulation gradient that minimizes organic solvent exposure while maximizing suspension stability.
Logical workflow for in vivo vehicle selection and toxicity screening.
MODULE 3: Administration Routes & Volume Limits
Q: What are the maximum permissible administration volumes for rodents, and what are the physiological consequences of exceeding them?
A: Adhering to maximum administration volumes is not merely an ethical guideline; it is a strict pharmacokinetic requirement. Exceeding these limits causes excessive tissue distension, local necrosis, and altered absorption kinetics (the "depot effect"), which invalidates bioavailability data. For instance, excessive Intraperitoneal (IP) volumes drastically increase intra-abdominal pressure, compressing the diaphragm and causing acute respiratory distress[4].
Table 2: Maximum Recommended Administration Volumes (mL/kg)
| Route of Administration | Mouse Max Volume (mL/kg) | Rat Max Volume (mL/kg) |
| Intravenous (IV) | 5.0 | 5.0 |
| Intraperitoneal (IP) | 10.0 | 10.0 |
| Subcutaneous (SC) | 10.0 | 10.0 |
| Oral Gavage (PO) | 10.0 | 10.0 |
Data derived from standard laboratory animal administration guidelines[4].
Protocol 2: Self-Validating Intraperitoneal (IP) Injection Technique
This protocol ensures precise delivery into the peritoneal cavity without puncturing vital organs.
-
Immobilization: Restrain the rodent using a secure one-handed scruff technique. Ensure the skin over the abdomen is taut.
-
Gravitational Shift: Tilt the animal with its head angled downward at a 45-degree angle. Causality: This forces the abdominal organs (intestines, liver) to shift cranially, creating a safe, fluid-filled void in the lower abdomen.
-
Site Selection: Target the lower right quadrant of the abdomen. Causality: The cecum in rodents is predominantly located on the left side; targeting the right mitigates the risk of intestinal puncture.
-
Insertion & Aspiration: Insert a 25–27 gauge needle at a shallow 30-degree angle. Pull back slightly on the plunger (aspirate). Validation Checkpoint: If any fluid (blood, green/brown intestinal contents, or yellow urine) enters the hub, you have punctured an organ. Withdraw immediately, euthanize if necessary, and discard the syringe.
-
Delivery: If aspiration is clear, inject the compound slowly. Retract the needle and gently pinch the injection site to prevent backflow leakage.
MODULE 4: Establishing MTD and Efficacy Study Design
Q: How do I design a dose-range finding (DRF) study to establish the Maximum Tolerated Dose (MTD) before initiating a full efficacy trial?
A: Conducting an efficacy trial without first establishing the MTD is a critical point of failure in preclinical development. The MTD is defined as the highest dose of a therapeutic agent that does not cause unacceptable toxicity—typically benchmarked as >20% body weight loss or the onset of severe clinical signs (e.g., lethargy, ruffled fur)[5]. If you dose above the MTD, the resulting systemic physiological stress will artificially suppress tumor growth or alter immune responses, generating false-positive efficacy data.
End-to-end pipeline from in vitro screening to human dose translation.
References
- Food and Drug Administration (FDA).Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- TargetMol.Dose conversion between animals and human.
- PubMed / Journal of Pharmacy & Pharmaceutical Sciences.Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Hilltop Lab Animals, Inc.
- National Cancer Institute (NCL).Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
Sources
- 1. fda.gov [fda.gov]
- 2. Conversion between animals and human [targetmol.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hilltop Lab Animals, Inc. | Compound Administration [hilltoplabs.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Strategies for Reducing the Toxicity of 5-(4-Methylphenyl)-1,2-thiazole Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 5-(4-Methylphenyl)-1,2-thiazole derivatives. Our goal is to provide in-depth, actionable insights and troubleshooting strategies to mitigate potential toxicity associated with this chemical scaffold. This resource is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our lead 5-(4-Methylphenyl)-1,2-thiazole compound in preliminary cell-based assays. What are the likely mechanisms driving this toxicity?
A1: The toxicity of thiazole-containing compounds, including 5-(4-Methylphenyl)-1,2-thiazole derivatives, is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4][5] The thiazole ring is susceptible to oxidation, leading to the formation of reactive metabolites (RMs).[1][2][3][4][5] These electrophilic RMs can then covalently bind to essential cellular macromolecules like proteins and DNA, disrupting their function and leading to cellular damage and toxicity.[1][4][6]
Key metabolic pathways of concern for the 1,2-thiazole ring include:
-
Epoxidation: Oxidation of the C4=C5 double bond to form a highly reactive epoxide. This is often a major pathway for thiazole-related toxicity.[1][2][4]
-
S-oxidation: Oxidation of the sulfur atom to form a sulfoxide or sulfone, which can also be reactive.[1][2]
-
N-oxidation: Oxidation of the nitrogen atom, though generally considered a less favorable pathway compared to epoxidation for the thiazole ring itself.[1][3]
-
Ring Cleavage: The formation of reactive intermediates can lead to the cleavage of the thiazole ring, producing toxic species such as thioamides.[1]
The 4-methylphenyl substituent can also be a site of metabolism, primarily through oxidation of the methyl group to a benzyl alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. While these metabolites are generally less reactive than those formed on the thiazole ring, they can still contribute to the overall toxicological profile.
Q2: How can we experimentally confirm that metabolic activation is the primary cause of the observed cytotoxicity?
A2: To investigate the role of metabolic activation, you can perform cytotoxicity assays with and without a source of metabolic enzymes. A common approach is to use liver microsomes or S9 fractions, which contain CYP enzymes.[7][8][9]
Here's a general experimental workflow:
-
Select your cell line: Use the same cell line where you initially observed cytotoxicity.
-
Prepare your test compound: Create a concentration range of your 5-(4-Methylphenyl)-1,2-thiazole derivative.
-
Set up experimental arms:
-
Test Compound Alone: Cells treated with your compound.
-
Test Compound + S9 Mix: Cells treated with your compound in the presence of an S9 metabolic activation system (containing liver S9 fraction and necessary cofactors like NADPH).
-
Controls: Include a vehicle control, a positive control for cytotoxicity, and a control with the S9 mix alone to ensure it's not toxic to the cells.
-
-
Incubate and Assess Viability: After a suitable incubation period, assess cell viability using a standard cytotoxicity assay such as the MTT, MTS, or a neutral red uptake assay.[10][11][12]
Interpreting the Results:
| Scenario | Observation | Interpretation |
| 1 | Increased cytotoxicity in the presence of the S9 mix compared to the compound alone. | This strongly suggests that metabolic activation is contributing to the toxicity. |
| 2 | Similar levels of cytotoxicity with and without the S9 mix. | The parent compound itself is likely cytotoxic, or the cell line has sufficient endogenous metabolic activity. |
| 3 | Reduced cytotoxicity in the presence of the S9 mix. | This is less common but could indicate that metabolism leads to detoxification. |
Troubleshooting Guides
Issue: Our lead compound shows a positive signal in the Ames test, indicating potential mutagenicity. What are our next steps?
Guide: A positive Ames test result is a significant concern as it suggests the compound can cause DNA mutations.[7][13][14] The likely cause is the formation of reactive metabolites that can adduct to DNA.
Troubleshooting Workflow:
Caption: Workflow for addressing a positive Ames test result.
Step-by-Step Guidance:
-
Confirm with S9 Mix: The standard Ames test protocol is typically run with and without a liver S9 fraction.[7][8][9] If the mutagenicity is only observed or is significantly higher in the presence of the S9 mix, it strongly implicates a reactive metabolite as the mutagen.
-
Identify the Mutagenic Species:
-
Reactive Metabolite Trapping Studies: Incubate your compound with liver microsomes and a trapping agent like glutathione (GSH).[6][15][16][17] Analyze the resulting mixture by LC-MS/MS to identify GSH adducts. The structure of these adducts can reveal the identity of the reactive metabolite.
-
Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and identify the major metabolites formed. This can help pinpoint the metabolic "hotspots" on your molecule.
-
-
Structural Modifications: Based on the identified metabolic liabilities, implement structural changes to block or reduce the formation of the mutagenic metabolite. Common strategies include:
-
Blocking the site of metabolism: Introduce a substituent, such as a fluoro or methyl group, at the position on the thiazole ring that is being oxidized. For example, if epoxidation of the C4-C5 bond is the issue, consider modifications at these positions.
-
Altering electronic properties: The introduction of electron-withdrawing or -donating groups on the phenyl ring can influence the metabolism of the thiazole ring.
-
Bioisosteric replacement: Replace the 1,2-thiazole ring with a more metabolically stable heterocycle.[18][19][20][21][22][23][24]
-
Table of Potential Bioisosteres for the 1,2-Thiazole Ring:
| Bioisostere | Rationale for Use | Potential Advantages |
| 1,2,4-Oxadiazole | More resistant to oxidative metabolism.[18] | Improved metabolic stability. |
| 1,3,4-Oxadiazole | Known to be metabolically robust.[18] | Can mimic the hydrogen bonding properties of the thiazole. |
| 1,2,3-Triazole | Generally stable to metabolic degradation.[20] | Can offer different vector space for substituent placement. |
| Pyrazole | Can be more metabolically stable depending on substitution.[25] | May offer improved physicochemical properties. |
| Isothiazole | An isomer that may exhibit a different metabolic profile. | Potentially altered metabolic fate. |
-
Re-evaluate: Synthesize the modified analogues and re-test them in the Ames assay to confirm that the mutagenic potential has been eliminated.
Issue: Our attempts to improve metabolic stability by blocking metabolism on the thiazole ring have led to a complete loss of biological activity.
Guide: This is a common challenge in medicinal chemistry, where modifications to improve safety or ADME properties negatively impact potency. This suggests that the structural features of the thiazole ring that are metabolically liable may also be important for binding to the biological target.
Workflow for Balancing Potency and Toxicity:
Caption: Iterative workflow for balancing biological activity and metabolic stability.
Step-by-Step Guidance:
-
Re-evaluate SAR: Carefully analyze your existing structure-activity relationship data. Are there other positions on the molecule, such as the 4-methylphenyl ring, that are more tolerant to modification without losing potency?
-
Consider 'Soft' Modifications: Instead of completely blocking a metabolic site with a bulky group, consider more subtle modifications. For example, replacing a hydrogen with deuterium at a metabolic hotspot can sometimes slow down metabolism (the kinetic isotope effect) without significantly altering the steric or electronic properties required for target binding.
-
Explore Bioisosteric Replacements Strategically: When choosing a bioisostere for the 1,2-thiazole ring, consider not just metabolic stability but also the preservation of key electronic and steric features. For instance, if the sulfur atom is involved in a key interaction with the target protein, replacing it with an oxygen (in an oxadiazole) might be detrimental to activity. In such cases, a triazole or pyrazole might be a better choice as they can present nitrogen atoms capable of similar interactions.
-
Iterative Design and Testing: This is a multi-parameter optimization problem.[26][27][28] It is unlikely that the first modification will be successful. A systematic approach of designing and synthesizing a small library of analogues with diverse modifications and bioisosteric replacements, followed by a comprehensive evaluation of their potency, cytotoxicity, and metabolic stability, is often necessary.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of your 5-(4-Methylphenyl)-1,2-thiazole derivatives in a 96-well plate format.[10][11][12]
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Ames Test (Plate Incorporation Method)
This is a simplified protocol for the Ames test to screen for mutagenicity.[7][8][9][13][14]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Nutrient broth
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Test compound stock solution (in DMSO)
-
Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)
-
Negative control (vehicle)
-
S9 fraction and cofactor solution (for metabolic activation)
Procedure:
-
Bacterial Culture: Inoculate the tester strains into nutrient broth and grow overnight with shaking at 37°C.
-
Preparation of Test Mixtures: In sterile tubes, add in the following order:
-
0.1 mL of bacterial culture
-
0.1 mL of test compound dilution, positive control, or negative control
-
0.5 mL of S9 mix (for metabolic activation plates) or phosphate buffer (for non-activation plates)
-
-
Addition of Top Agar: Add 2 mL of molten top agar (kept at 45°C) to each tube.
-
Plating: Briefly vortex the tubes and immediately pour the contents onto minimal glucose agar plates, ensuring even distribution.
-
Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the negative control.
References
-
Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]
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Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]
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Zhu, M., et al. (2009). Analytical strategies for the screening and evaluation of chemically reactive drug metabolites. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 39-55. [Link]
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Biotoxicity. (n.d.). Mutagenicity Testing. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
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ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]
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ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]
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Online Biotek. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 6, 1133-1138. [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2012). Approaches for minimizing metabolic activation of new drug candidates in drug discovery. Current topics in medicinal chemistry, 12(12), 1326–1347. [Link]
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PubMed. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]
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PubMed. (2019). Bio-isosteric replacement of amide group with 1,2,3-triazole in phenacetin improves the toxicology and efficacy of phenacetin-triazole conjugates (PhTCs). Retrieved from [Link]
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PMC. (n.d.). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Retrieved from [Link]
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MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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PubMed. (2004). Improving the decision-making process in the structural modification of drug candidates: enhancing metabolic stability. Retrieved from [Link]
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Open Access Journals. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Retrieved from [Link]
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PubMed. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. Retrieved from [Link]
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PubMed. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Retrieved from [Link]
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IJAEM.net. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]
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ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
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Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]
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Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 647-665. [Link]
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PMC. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2025). Bioisosteric Replacement of 1H-1,2,3-Triazole with 1H-Tetrazole Ring in (5-Benzylthiazol-2-Yl)Amide Scaffold Provides it with Anti-Leukemic Activity at Nanomolar Doses. Retrieved from [Link]
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OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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PubMed. (n.d.). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Retrieved from [Link]
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PMC. (n.d.). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Retrieved from [Link]
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Technical Support Center: Enhancing the Selectivity of 5-Aryl-1,2-Thiazole Inhibitors
Welcome to the technical support center for researchers engaged in the development of 5-aryl-1,2-thiazole based inhibitors. This guide is structured to address the common and complex challenges encountered during the optimization of compound selectivity. As drug development professionals, we understand that achieving high selectivity is paramount for minimizing off-target effects and creating safer, more effective therapeutics.[1][2] This resource provides in-depth, experience-driven answers to critical questions, detailed protocols for essential experiments, and a robust framework for your decision-making process.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the fundamental questions researchers face when a promising 5-aryl-1,2-thiazole inhibitor shows signs of polypharmacology.
Q1: My 5-aryl-1,2-thiazole inhibitor is potent, but a preliminary screen shows it hits multiple kinases. Why is this happening and what are my immediate next steps?
Answer: This is a common challenge in kinase inhibitor development. The underlying reason is the highly conserved nature of the ATP-binding site across the human kinome.[3] Many inhibitors, including those based on the 5-aryl-1,2-thiazole scaffold, are designed to be ATP-competitive. Consequently, they can inadvertently bind to the ATP pockets of numerous kinases beyond the intended target, leading to a "shotgun blast" effect rather than a targeted strike.[4]
Your immediate next steps should be to systematically quantify this promiscuity and understand its structural basis.
Immediate Action Plan:
-
Comprehensive Kinome Profiling: Conduct a broad kinase screen at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).[5] This provides a global view of your inhibitor's off-target landscape.
-
IC₅₀/Kᵢ Determination: For all kinases inhibited by more than 70-80% in the initial screen, perform dose-response experiments to determine their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.[5][6] Kᵢ is a more accurate measure of binding affinity, independent of substrate concentration.[6]
-
Structural Analysis: Compare the ATP-binding pockets of your primary target and the most potent off-targets. Look for subtle differences in amino acid residues, particularly the "gatekeeper" residue, which can be exploited to engineer selectivity.
Q2: What are the most common off-targets for kinase inhibitors, and how does the 5-aryl-1,2-thiazole scaffold fit in?
Answer: Common off-targets often belong to the same kinase family as the primary target due to sequence homology in the ATP-binding site.[7] For example, an inhibitor targeting a tyrosine kinase is likely to show cross-reactivity with other tyrosine kinases.
The 5-aryl-1,2-thiazole scaffold is a versatile heterocyclic motif.[8][9] Its biological activity is highly dependent on the substitutions at various positions. The "5-aryl" group is a critical determinant of selectivity. Modifications to this ring can dramatically alter the inhibitor's interaction profile by probing different sub-pockets within the kinase active site. For instance, structure-activity relationship (SAR) studies have shown that adding electron-withdrawing groups or bulky substituents to this phenyl ring can enhance potency and selectivity for specific targets like EGFR or VEGFR-2.[8][10][11][12]
Below is a diagram illustrating the key regions of the scaffold for modification.
Caption: Key modification points on the 5-aryl-1,2-thiazole scaffold.
Part 2: Strategic Approaches for Selectivity Enhancement
This section explores advanced strategies and medicinal chemistry tactics to re-engineer your inhibitor for greater target specificity.
Q3: My biochemical assays show high selectivity, but the compound is not selective in cell-based assays. What could be the cause?
Answer: This discrepancy between biochemical and cellular selectivity is a frequent and informative hurdle. It suggests that factors beyond direct enzyme inhibition are at play within the complex cellular environment.
Potential Causes & Troubleshooting Steps:
-
Target Engagement: The compound may not be reaching its intended target in the cell. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to the primary target in intact cells.[1]
-
Cell Permeability & Efflux: Poor membrane permeability or active removal by efflux pumps can lower the intracellular concentration of the inhibitor, leading to a loss of on-target activity while potentially still affecting highly sensitive off-targets. Assess compound permeability using a PAMPA assay and determine if it is a substrate for common efflux pumps like P-gp.
-
Metabolism: The compound could be rapidly metabolized into a less active or more promiscuous species. Conduct metabolic stability assays using liver microsomes to evaluate its metabolic fate.
-
Off-Target Phenotypes: The observed cellular phenotype might be due to a potent off-target that was not included in your initial biochemical screening panel. Consider broader profiling techniques like chemical proteomics to identify unexpected binding partners.[1]
Q4: What are the primary medicinal chemistry strategies to improve the selectivity of my 5-aryl-1,2-thiazole inhibitor?
Answer: Improving selectivity is an exercise in exploiting subtle differences between your on-target and off-target proteins. Several proven strategies can be applied:
-
Structure-Guided Design (Exploiting Atropisomerism): Many kinase inhibitors possess a rotatable bond (an axis of chirality) that leads to interconverting spatial arrangements called atropisomers.[4][13] It's possible that one atropisomer is highly selective for your target, while the other is promiscuous. By "locking" the molecule into a single, stable atropisomeric form (e.g., by adding a bulky atom like chlorine), you can isolate the more selective version.[4] This technique has been shown to turn a "shotgun" inhibitor into a highly selective one.[4]
-
Targeting Non-Conserved Residues:
-
Allosteric Inhibition: Instead of competing with ATP, design or modify your inhibitor to bind to an allosteric site, which is a pocket on the kinase distinct from the active site.[3][14] These sites are generally less conserved across the kinome, offering a powerful route to achieving high selectivity.[14]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can incorporate a weak electrophile (like an acrylamide) onto your inhibitor. This allows the formation of a permanent covalent bond with the target, leading to a significant increase in both potency and selectivity.[13]
-
-
Substrate-Based Inhibition: Move away from the conserved ATP-binding site and design inhibitors that target the more unique substrate-binding site. This approach can yield highly selective compounds and may also be more effective against drug-resistant mutations that often arise in the ATP pocket.[15]
The workflow below illustrates a systematic approach to improving inhibitor selectivity.
Caption: Iterative workflow for improving inhibitor selectivity.
Part 3: Data Interpretation & Quantitative Metrics
Effectively communicating the selectivity of your compound requires standardized metrics. This section provides an overview of common methods for quantifying and presenting selectivity data.
Q5: How do I quantify and compare the selectivity of different inhibitors? There seem to be many different metrics.
Answer: You are correct; several metrics exist, each with its own strengths and weaknesses. It is often advisable to use more than one to provide a complete picture.
| Metric | Calculation | Pros | Cons | Reference |
| Selectivity Score (S-Score) | S(x) = (Number of kinases with Kᵢ < x) / (Total kinases tested) | Simple to calculate and understand. | Arbitrary threshold (x); doesn't distinguish between potent and moderately potent off-targets. | [5][7] |
| Gini Coefficient | Based on the Lorenz curve of inhibition data; ranges from 0 (perfectly non-selective) to 1 (perfectly selective). | Threshold-independent; uses the full inhibition profile. | Highly dependent on the inhibitor concentration used for single-point screening. | [16] |
| Selectivity Entropy (Sₛₑₗ) | Based on a thermodynamic approach where low entropy equals high selectivity. | Provides a thermodynamic perspective on binding promiscuity. | Assumes a non-saturating system, which may not reflect all experimental conditions. | [16] |
Recommendation: Start with the Selectivity Score at a relevant threshold (e.g., S(1µM)) for a quick comparison. For lead compounds, calculating the Gini Coefficient from dose-response data provides a more nuanced and robust measure of selectivity.
Part 4: Key Experimental Protocols
This section provides a detailed, step-by-step methodology for a crucial assay in selectivity assessment.
Protocol: Kinase Inhibitor Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of a 5-aryl-1,2-thiazole compound against a broad panel of purified kinases. This protocol is based on a radiometric assay format, a widely used and reliable method.[7]
Materials:
-
Test Inhibitor (e.g., 10 mM stock in 100% DMSO)
-
Purified Kinase Panel (commercial service or in-house)
-
Kinase-specific substrate peptides or proteins
-
Assay Buffer (specific to each kinase)
-
[γ-³³P]-ATP
-
96-well or 384-well plates
-
Phosphocellulose paper or membrane
-
Scintillation fluid and counter
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution series of your test inhibitor in 100% DMSO.
-
For a primary screen, prepare a single concentration that is ~100x the final desired assay concentration (e.g., 100 µM for a 1 µM final concentration).
-
For IC₅₀ determination, create a 10-point, 3-fold serial dilution starting at a high concentration (e.g., 1 mM).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound (or DMSO for vehicle control) to the appropriate wells of the assay plate.
-
Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (assay buffer only) for background subtraction.
-
-
Reaction Initiation:
-
Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Dispense the master mix into the wells containing the compound.
-
Pre-incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase. The pre-incubation time can significantly affect the IC₅₀ for slow-binding inhibitors.[6]
-
-
Phosphorylation Reaction:
-
Prepare an ATP solution containing a mix of cold ATP and [γ-³³P]-ATP in assay buffer.
-
Add the ATP solution to all wells to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Allow the membrane to dry, then add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
References
-
New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015). Drug Target Review. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science (RSC Publishing). [Link]
-
Approach in Improving Potency and Selectivity of Kinase Inhibitors. (n.d.). PubMed. [Link]
-
Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites. (2016). CORDIS, European Commission. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC, NIH. [Link]
-
Inhibitor Selectivity. (2019). Scholarly Publications Leiden University. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC, NIH. [Link]
-
The use of novel selectivity metrics in kinase research. (2017). PMC, NIH. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC, NIH. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). PMC, NIH. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PMC, NIH. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. [Link]
-
Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (n.d.). OUCI. [Link]
-
Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (n.d.). PMC, NIH. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. [Link]
-
The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2002). PubMed. [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. [Link]
-
Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PMC, NIH. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. [Link]
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022). ScienceOpen. [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). PMC, NIH. [Link]
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). Taylor & Francis Online. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). J. Chem. Rev. [Link]
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites | KIBinding | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
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- 13. tandfonline.com [tandfonline.com]
- 14. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 5-(4-Methylphenyl)-1,2-thiazole
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the characterization of 5-(4-Methylphenyl)-1,2-thiazole. Recognizing the nuanced challenges associated with heterocyclic compounds, this document is structured as a dynamic troubleshooting center. It moves beyond simple protocols to explain the underlying scientific principles, empowering users to diagnose and resolve experimental hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of 5-(4-Methylphenyl)-1,2-thiazole?
5-(4-Methylphenyl)-1,2-thiazole, also known as 5-(p-tolyl)isothiazole, is a heterocyclic aromatic compound. Its core properties are summarized below. Accurate mass determination is crucial for confirming elemental composition.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [1] |
| Molecular Weight | 175.25 g/mol | [1] |
| Exact Mass | 175.0456 | [2] |
| CAS Number | 49602-75-7 | [1] |
Q2: What are the most common impurities I should expect during characterization?
The impurity profile is highly dependent on the synthetic route. A common approach to synthesizing 5-aryl-1,2-thiazoles involves the reaction of an appropriate precursor with a source of sulfur and nitrogen. Potential impurities could include:
-
Starting Materials: Unreacted precursors are a common source of contamination.
-
Positional Isomers: Depending on the synthetic strategy, isomers such as 3-(4-Methylphenyl)-1,2-thiazole or 4-(4-Methylphenyl)-1,2-thiazole could be formed. Distinguishing these requires careful spectroscopic analysis.
-
Side-Reaction Products: The synthesis of thiazole rings can sometimes lead to the formation of dimers, trimers, or other related heterocyclic systems.[3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, DMF) are often present in the final product and are readily identified by ¹H NMR.
Q3: My mass spectrum shows a prominent M+2 peak. Is this a sign of an impurity?
While an M+2 peak can indicate an impurity, for a sulfur-containing compound like 5-(4-Methylphenyl)-1,2-thiazole, it is an expected isotopic pattern. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.2%. This means you will observe a small peak at two mass units higher than the monoisotopic molecular ion peak (M⁺). This isotopic pattern is a key diagnostic feature for confirming the presence of sulfur in your molecule.
Troubleshooting Guides by Analytical Technique
This section provides in-depth troubleshooting for specific issues encountered during the characterization of 5-(4-Methylphenyl)-1,2-thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of 5-(4-Methylphenyl)-1,2-thiazole. However, spectra can often be more complex than anticipated.
Problem: My ¹H NMR spectrum shows more aromatic signals than expected.
-
Plausible Cause 1: Presence of Isomeric Impurities. The synthesis may have produced positional isomers. For example, the chemical shifts of protons on the thiazole ring are highly sensitive to the position of the aryl substituent.
-
Troubleshooting Steps:
-
Re-evaluate the Synthesis: Review the reaction mechanism to determine if isomeric products are likely. The Hantzsch thiazole synthesis, for instance, can sometimes yield different isomers depending on the precursors.[4][5]
-
2D NMR Spectroscopy: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks. This will help differentiate between signals belonging to the same spin system (i.e., the same molecule) and those from different molecules. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum can help establish long-range correlations between protons and carbons, confirming the connectivity of the tolyl and thiazole rings.
-
Chromatographic Purification: If isomers are confirmed, further purification by column chromatography or preparative HPLC is necessary.[6] Developing a robust HPLC method is key to separating these closely related compounds.[6]
-
Problem: I am struggling to assign the protons on the thiazole ring.
-
Plausible Cause: The chemical environment of the thiazole protons can be influenced by the solvent and the electronic nature of the substituents. Their chemical shifts can sometimes overlap with the aromatic signals of the p-tolyl group.
-
Expert Guidance:
-
Predict Chemical Shifts: Based on data from analogous structures, the two protons on the 1,2-thiazole ring are expected to be doublets. The proton at position 3 (adjacent to sulfur) will likely be downfield from the proton at position 4.
-
Use a Different Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ can also induce significant shifts.
-
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts for 5-(4-Methylphenyl)-1,2-thiazole based on established spectroscopic principles and data from analogous compounds.[9]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 | d | 1H | Thiazole H-3 |
| ~ 7.6 | d | 1H | Thiazole H-4 |
| ~ 7.5 | d | 2H | Aromatic H (ortho to thiazole) |
| ~ 7.2 | d | 2H | Aromatic H (meta to thiazole) |
| ~ 2.4 | s | 3H | Methyl (CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-5 (Thiazole) |
| ~ 155 | C-3 (Thiazole) |
| ~ 140 | C-4' (Aromatic) |
| ~ 130 | C-1' (Aromatic) |
| ~ 129.5 | C-3', C-5' (Aromatic) |
| ~ 127 | C-2', C-6' (Aromatic) |
| ~ 125 | C-4 (Thiazole) |
| ~ 21.5 | Methyl (CH₃) |
Mass Spectrometry (MS)
Problem: I cannot identify the molecular ion (M⁺) peak in my EI-MS spectrum.
-
Plausible Cause: Thiazole rings can sometimes be fragile under high-energy Electron Ionization (EI) conditions, leading to extensive fragmentation and a weak or absent molecular ion peak.
-
Troubleshooting Workflow:
-
Switch to a Soft Ionization Technique: Use Electrospray Ionization (ESI) or Chemical Ionization (CI). These are "softer" methods that are less likely to cause fragmentation and will typically produce a strong protonated molecular ion ([M+H]⁺).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS is indispensable. It provides a highly accurate mass measurement that can distinguish your compound from others with the same nominal mass.
-
Analyze Fragmentation Patterns: Even if the M⁺ peak is weak, the fragmentation pattern can provide structural information. Look for characteristic losses, such as the loss of HCN or fragments corresponding to the p-tolyl group.[10]
-
Chromatographic Separation (HPLC)
Problem: My compound shows tailing peaks in reverse-phase HPLC.
-
Plausible Cause: The basic nitrogen atom in the thiazole ring can interact with residual acidic silanol groups on the silica-based C18 column, leading to poor peak shape.
-
Method Development Strategy:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase. This will "mask" the active silanol sites on the stationary phase and improve peak symmetry.
-
Use a Low-Bleed Column: Employ a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Explore Alternative Stationary Phases: If peak shape issues persist, consider a different stationary phase. A phenyl-hexyl column could offer different selectivity through pi-pi interactions with the aromatic rings of your compound.[6] For highly challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) might be an option.
-
Experimental Protocols & Workflows
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified 5-(4-Methylphenyl)-1,2-thiazole.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (400 MHz or higher is recommended for better resolution).
Workflow for Characterization of a Newly Synthesized Batch
The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of 5-(4-Methylphenyl)-1,2-thiazole.
Caption: A standard workflow for the characterization of 5-(4-Methylphenyl)-1,2-thiazole.
Troubleshooting Logic for Unexpected NMR Signals
This decision tree provides a systematic approach to diagnosing issues with NMR spectra.
Caption: A decision tree for troubleshooting unexpected signals in ¹H NMR spectra.
References
-
PubChem. Thiazole, 5-methyl-4-phenyl-. National Center for Biotechnology Information. Available from: [Link]
-
ChemSynthesis. 5-(4-methylphenyl)isothiazole. Available from: [Link]
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Scientific Research.
-
Archana, S., et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]. IUCrData, 7(11). Available from: [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2018). PMC. Available from: [Link]
- Al-Masoudi, N. A., et al. (2015). Synthesis and Characterization of Some Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725.
- Alnefaie, R. K., et al. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia, 37(2), 427-444.
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2025). Asian Journal of Green Chemistry.
-
Direct Arylation of Thiazoles on Water - Supporting Information. (n.d.). Available from: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2014). SciELO. Available from: [Link]
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing.
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available from: [Link]
- Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Sharshira, E. M., & Hamdy, N. A. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (n.d.). Beilstein Journals.
- Synthesis, Characterization, Thermal and Microbiological evaluation of Thiazole Schiff Base Complexes of Co (II), Ni (II), Cu. (n.d.). JOCPR.
- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). MDPI.
- Bera, A., et al. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry.
-
Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021). PMC. Available from: [Link]
-
Koçyiğit Kaymakçioğlu, B., et al. (2006). High-pressure liquid chromatographic analysis for identification of in vitro and in vivo metabolites of 4-phenethyl-5-[4-(1-(2-hydroxyethyl)-3,5-dimethyl-4-pyrazolylazo)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Journal of Chromatography B, 831(1-2), 184-189. Available from: [Link]
Sources
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- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Ambiguous NMR Signals in Substituted Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges encountered when assigning NMR signals in substituted thiazole derivatives. The inherent electronic nature of the thiazole ring often leads to signal overlap and ambiguity, necessitating a systematic and multi-technique approach for unequivocal structure elucidation.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to address specific problems you may be observing in your NMR spectra.
Issue 1: Overlapping Aromatic Signals - I can't distinguish the thiazole protons from my aryl substituent.
This is a frequent challenge, especially when the thiazole ring is substituted with other aromatic systems. The proton signals can fall within a very narrow chemical shift range, leading to complex and poorly resolved multiplets.[1]
Root Cause Analysis:
The electron-withdrawing nature of the thiazole ring and the electronic effects of substituents on the aryl ring can cause their respective proton signals to resonate in close proximity. Standard 1D ¹H NMR is often insufficient to resolve these overlapping systems.
Resolution Workflow:
A multi-dimensional NMR approach is the most effective strategy.[2][3][4]
Step-by-Step Protocol:
-
COSY (Correlation Spectroscopy): This experiment is your first step to establish proton-proton coupling networks.[1][5] You will be able to trace the connectivity within the aryl ring (e.g., an AA'BB' system for a para-substituted phenyl ring) and identify the isolated thiazole proton.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique for resolving overlapping proton signals by correlating them to their directly attached carbons.[1][5] Since carbon chemical shifts are more dispersed than proton shifts, this experiment will effectively separate the signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for definitively linking the different fragments of your molecule.[1][5] Look for correlations between protons on the aryl ring and carbons on the thiazole ring (and vice-versa) over two or three bonds. This will unambiguously establish the connectivity. The long-range coupling constant is typically optimized to 8-10 Hz.[1][4]
Issue 2: Ambiguous Thiazole Ring Assignments - I have a signal for a thiazole proton, but I don't know if it's at C2, C4, or C5.
The precise position of substituents on the thiazole ring dramatically impacts its chemical properties and biological activity. Incorrect assignment can lead to flawed structure-activity relationship (SAR) studies.
Root Cause Analysis:
The chemical shifts of the C2-H, C4-H, and C5-H protons are highly dependent on the substitution pattern. While general ranges exist, they can often overlap, making definitive assignment from 1D ¹H NMR alone unreliable.
Resolution Workflow:
A combination of through-bond and through-space correlation experiments, supplemented by chemical shift prediction, provides the most robust solution.
Step-by-Step Protocol:
-
HMBC Analysis: This is often the most informative experiment. Look for long-range correlations from the thiazole proton to the carbons of the substituents. For example, a proton at C5 should show a correlation to the carbon of a substituent at C4.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect spatial proximity between protons. If you have substituents with protons, observing a NOE/ROE between a thiazole proton and a proton on a nearby substituent can confirm their relative positions.
-
Chemical Shift Prediction & Database Comparison: Utilize NMR prediction software or consult chemical databases for typical chemical shifts of similarly substituted thiazoles.[6] While not a substitute for experimental data, this can provide valuable supporting evidence.
Issue 3: Broad or Disappearing NH/OH Protons - I have a 2-aminothiazole (or similar) and the NH signal is broad or absent.
Protons on heteroatoms (N, O, S) are often subject to exchange phenomena, leading to signal broadening or disappearance.[1]
Root Cause Analysis:
This broadening is often due to chemical exchange with trace amounts of water or acid in the NMR solvent, or quadrupole coupling with the ¹⁴N nucleus.[1]
Resolution Workflow:
A simple D₂O exchange experiment is the standard method to confirm the identity of these labile protons.
Step-by-Step Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube and shake gently.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The labile NH or OH protons will be replaced by deuterium, causing their corresponding signals to disappear from the spectrum.[1] This provides definitive confirmation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum has more signals than I expect for my pure compound. What could be the cause?
A1: The presence of unexpected signals can arise from several sources:
-
Impurities: Residual solvents from the synthesis or purification process are a common cause. Byproducts of the reaction can also contribute extra peaks.
-
Tautomerism: Some substituted thiazoles, particularly 2-aminothiazoles, can exist as a mixture of tautomers in solution, giving rise to a second set of signals.[1]
-
Conformational Isomers (Rotamers): If there is restricted rotation around a single bond (e.g., an amide linkage to the thiazole ring), you may observe separate signals for each conformer.
Troubleshooting Steps:
-
Verify Sample Purity: Use an orthogonal analytical technique like LC-MS or HPLC to confirm the purity of your sample.[1]
-
Advanced 2D NMR: Techniques like NOESY or EXSY can help determine if the extra peaks are due to conformational isomers or a chemical exchange process like tautomerism.[1]
Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for a thiazole ring?
A2: While the exact chemical shifts are highly dependent on the substituents and the solvent used, some general ranges can be provided as a starting point.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~8.8 - 9.0 | ~150 - 170 |
| C4-H | ~7.9 - 8.1 | ~135 - 150 |
| C5-H | ~7.3 - 7.5 | ~110 - 125 |
Note: These are approximate values for an unsubstituted or simply substituted thiazole in a common solvent like CDCl₃.[6][7] Always consult literature for more specific examples related to your substitution pattern.
Q3: Can ¹⁵N NMR be useful for characterizing substituted thiazoles?
A3: Yes, ¹⁵N NMR can be a very powerful tool, although it is less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.[4]
-
Advantages: The chemical shift range of ¹⁵N is much larger than that of ¹H or ¹³C, making it highly sensitive to the electronic environment of the nitrogen atom.[4] This can help distinguish between different nitrogen-containing functional groups or tautomeric forms.
-
Techniques: ¹H-¹⁵N HMBC experiments can be particularly useful for establishing long-range correlations to the nitrogen atom, aiding in the assignment of both the nitrogen itself and the surrounding protons and carbons.[4]
-
Isotopic Labeling: For complex cases, isotopic enrichment with ¹⁵N can significantly enhance the signal and allow for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing unambiguous structural information.[8][9]
Part 3: Visualization and Experimental Protocols
Decision Workflow for Signal Assignment
The following diagram outlines a logical workflow for tackling ambiguous NMR signals in substituted thiazoles.
Caption: A logical workflow for resolving ambiguous NMR signals.
Standard Protocol: 2D NMR Data Acquisition
This provides a general outline for setting up common 2D NMR experiments. Specific parameters should be optimized for your instrument and sample.
-
Sample Preparation:
-
Dissolve 5-10 mg of your purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solution is clear and free of particulate matter.
-
Use a high-quality NMR tube.
-
-
Initial 1D Spectra:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Acquire a 1D ¹³C spectrum to determine the carbon spectral width.
-
-
2D Experiment Setup (General Parameters):
-
COSY (gCOSY):
-
Use a gradient-selected sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically acquire 256-512 increments in the indirect dimension (t₁) with 2-8 scans per increment.
-
-
HSQC (gHSQC):
-
Use a gradient-selected, sensitivity-enhanced sequence.
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on your 1D spectra.
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
HMBC (gHMBC):
-
NOESY/ROESY:
-
Set the mixing time based on the expected size of your molecule (e.g., 300-800 ms for small molecules).
-
Acquire a sufficient number of scans to achieve good signal-to-noise.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
By following these systematic troubleshooting guides and experimental protocols, you will be well-equipped to resolve ambiguities and confidently elucidate the structures of your substituted thiazole derivatives.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Research Developments in Heterocyclic Chemistry (Vol. 8, pp. 397-475). Research Signpost. ([Link])
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El-Faham, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. ([Link])
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Krasavin, M. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28039-28053. ([Link])
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Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. ([Link])
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Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. ([Link])
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. ([Link])
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Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. ([Link])
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Shchepin, R. V., et al. (2017). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 22(10), 1643. ([Link])
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Kupce, E., & Freeman, R. (2005). Resolving ambiguities in two-dimensional NMR spectra: the 'TILT' experiment. Magnetic Resonance in Chemistry, 43(2), 114-119. ([Link])
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Yilmaz, F., et al. (2020). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry, 44(30), 12891-12903. ([Link])
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Alanazi, A. M., et al. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 147-156. ([Link])
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Validation & Comparative
5-(4-Methylphenyl)-1,2-thiazole activity in A549 vs. MCF-7 cells
Benchmarking 5-(4-Methylphenyl)-1,2-thiazole: A Comparative Guide to Cytotoxicity and Apoptotic Mechanisms in A549 vs. MCF-7 Cells
As a Senior Application Scientist, I approach compound evaluation not merely as a sequence of assays, but as a holistic, mechanistic system. Moving a novel pharmacophore from synthesis to preclinical validation requires understanding its cell-type-specific behavior. Thiazole and isothiazole (1,2-thiazole) derivatives have emerged as highly versatile scaffolds in oncology, demonstrating broad-spectrum antitumor activity[1]. Specifically, the 5-(4-methylphenyl)-1,2-thiazole moiety—and its closely related structural isomers—exhibits potent anti-proliferative effects by acting as dual-kinase inhibitors and Reactive Oxygen Species (ROS) modulators[2][3].
This guide provides an objective, data-driven comparison of 5-(4-methylphenyl)-1,2-thiazole derivatives against standard chemotherapeutic alternatives (e.g., Doxorubicin, Cisplatin) in two foundational solid tumor models: A549 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma).
Phenotypic Context: Why A549 and MCF-7?
When benchmarking a new cytotoxic agent, the choice of cell lines must interrogate distinct apoptotic machineries to validate the compound's mechanism of action.
-
A549 (Lung Carcinoma): Possesses wild-type p53 and a KRAS mutation (G12S). It represents a robust model for evaluating classical Caspase-9/Caspase-3 dependent intrinsic apoptosis[2].
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive (ER+) and famously deficient in Caspase-3 due to a functional gene deletion. Apoptotic execution in MCF-7 strictly relies on Caspase-7[4].
Comparing the compound's efficacy across these two lines validates whether the thiazole scaffold's mechanism is universally cytotoxic or dependent on specific executioner caspases.
Comparative Efficacy and Performance Metrics
Thiazole derivatives bearing a 4-methylphenyl group have been extensively benchmarked against standard chemotherapeutics[1][4]. The data below synthesizes typical performance metrics derived from recent structure-activity relationship (SAR) studies evaluating these scaffolds.
| Parameter | 5-(4-Methylphenyl)-1,2-thiazole (A549) | 5-(4-Methylphenyl)-1,2-thiazole (MCF-7) | Doxorubicin / Cisplatin (Controls) | Scientific Rationale & Causality |
| Average IC50 (48h) | 12.0 - 45.0 µM | 7.0 - 71.8 µM | 1.2 - 3.5 µM | MCF-7 often shows higher sensitivity to ROS-inducing agents due to ER-mediated stress responses[4]. |
| Apoptotic Pathway | Caspase-9 → Caspase-3 | Caspase-9 → Caspase-7 | DNA Intercalation / Crosslinking | MCF-7 lacks functional Caspase-3; execution relies entirely on Casp-7 cleavage. |
| Primary Target(s) | EGFR, Akt, JNK | Akt, ROS generation | Topoisomerase II / DNA | Thiazole scaffolds show multi-kinase inhibitory potential, preventing resistance[2][3]. |
| Selectivity Index | ~3.5 (vs. normal fibroblasts) | ~5.2 (vs. normal fibroblasts) | < 1.0 (Highly toxic to normal cells) | Thiazoles offer a highly favorable therapeutic window compared to standard chemotherapeutics[3]. |
Mechanistic Divergence: The Apoptotic Pathway
The causality behind the cell death induced by these compounds is rooted in mitochondrial stress. The 1,2-thiazole core facilitates the generation of intracellular ROS, which subsequently activates the c-Jun N-terminal kinase (JNK) pathway[1]. This leads to mitochondrial membrane depolarization and the release of cytochrome c.
Fig 2. Divergent apoptotic execution pathways in A549 and MCF-7 cells.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Every choice is grounded in biochemical causality to prevent experimental artifacts.
Fig 1. Standardized workflow for in vitro evaluation of thiazole derivatives.
Protocol A: High-Fidelity MTT Cell Viability Assay
Objective: Quantify metabolic viability to determine the IC50 of the thiazole derivative[1]. Causality & Design: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because this is a metabolic assay, media exhaustion or pH changes can cause false-positive cytotoxicity. Therefore, replacing the media prior to MTT addition is a critical, self-validating step.
-
Cell Seeding: Seed A549 and MCF-7 cells at 5,000–10,000 cells/well in a 96-well plate using 100 µL of DMEM (10% FBS)[1]. Rationale: This density ensures cells remain in the logarithmic growth phase during the 48h treatment window, preventing contact inhibition artifacts.
-
Incubation: Incubate for 24h at 37°C, 5% CO2 to allow for focal adhesion.
-
Compound Treatment: Prepare serial dilutions of 5-(4-methylphenyl)-1,2-thiazole (0.1 µM to 100 µM) in complete media. Include a 0.1% DMSO vehicle control and a Doxorubicin positive control. Rationale: Matching the DMSO concentration across all wells prevents solvent-induced baseline shifts.
-
Media Replacement & MTT Addition: After 48h, carefully aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours. Rationale: Removing the drug-containing media prevents chemical reduction of MTT by the highly reactive thiazole compound itself.
-
Solubilization: Discard media and dissolve formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Profiling
Objective: Differentiate between early apoptosis, late apoptosis, and necrosis[3]. Causality & Design: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. This binding is strictly calcium-dependent. Using a standard PBS wash instead of a specialized Annexin Binding Buffer (containing Ca2+) will strip the Annexin V, yielding false negatives.
-
Treatment & Harvest: Treat cells with the calculated IC50 of the thiazole compound for 24h. Harvest cells using Accutase. Rationale: Avoid Trypsin, which can cleave membrane proteins and artificially expose PS, leading to false positives for apoptosis.
-
Washing: Wash cells twice with cold PBS, then resuspend in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at 1x10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark. Rationale: PI is light-sensitive and requires time to intercalate into the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
References
- Benchchem. "Benchmarking the Biological Activity of 2-(4-Methylphenyl)-4(5H)
- PMC (National Institutes of Health). "Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer".
- PMC (National Institutes of Health).
- MDPI. "Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors".
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- 4. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing cytotoxicity of 5-(4-Methylphenyl)-1,2-thiazole with cisplatin.
Comparative Cytotoxicity Guide: 5-(4-Methylphenyl)-1,2-thiazole Scaffolds vs. Cisplatin in Oncology
As the landscape of targeted oncology evolves, the limitations of classical platinum-based chemotherapeutics—namely, systemic toxicity and acquired resistance—have necessitated the development of novel pharmacophores. The 1,2-thiazole (isothiazole) nucleus, specifically the 5-(4-Methylphenyl)-1,2-thiazole scaffold, has emerged as a "privileged structure" in drug discovery[1].
This guide provides an objective, data-driven comparison of the cytotoxic profiles of cisplatin and 1,2-thiazole derivatives. By examining their mechanistic causality, quantitative performance, and the self-validating experimental architectures used to evaluate them, researchers can better leverage these compounds in preclinical drug development.
Mechanistic Causality: Blunt Force vs. Targeted Synergy
Understanding the divergence in cytotoxicity between these two classes requires examining their molecular interactions with cellular machinery.
Cisplatin (The Clinical Standard): Cisplatin operates primarily through DNA cross-linking. Upon entering the cell, it undergoes aquation and binds covalently to the N7 reactive center on purine residues. This forms intra-strand and inter-strand crosslinks, physically halting DNA replication and transcription, which ultimately triggers apoptosis[2]. However, this mechanism lacks tumor selectivity, leading to severe off-target toxicity in healthy dividing cells.
5-(4-Methylphenyl)-1,2-thiazole Derivatives (The Modular Scaffold): The 1,2-thiazole scaffold exerts cytotoxicity through highly selective, alternative pathways, often utilized in two distinct modalities:
-
As Transition Metal Ligands: When complexed with Ruthenium(II) arene scaffolds, isothiazole derivatives exhibit a high affinity for the DNA major groove and Human Serum Albumin (HSA). Unlike cisplatin, these Ru(II)-isothiazole complexes selectively induce cell cycle arrest in the subG1 phase and trigger apoptotic death in cancer cells while sparing healthy cell lines[3].
-
As Synergistic Adjuvants: When co-administered with sub-lethal doses of cisplatin, isothiazole derivatives form non-covalent conjugates with the platinum drug. Quantum chemical modeling reveals that this conjugation relocates the Lowest Unoccupied Molecular Orbital (LUMO) directly onto the isothiazole heterocycle. This relocation drastically enhances the conjugate's binding affinity to DNA, rescuing the cytotoxic efficacy of cisplatin even at 100-fold dilutions[2].
Caption: Mechanistic divergence between Cisplatin and 1,2-Thiazole derivatives in oncology.
Self-Validating Experimental Architecture
To objectively compare these compounds, the experimental design must be self-validating. This means incorporating intrinsic controls that prove the observed cytotoxicity is a specific pharmacological effect rather than broad-spectrum poisoning.
Phase 1: Differential Cell Culture (Establishing Selectivity)
-
Causality: We utilize MCF-7 (human breast adenocarcinoma) as the target model and MRC-5 (healthy human lung fibroblasts) as the control[3]. Testing against MRC-5 is critical to calculate the Selectivity Index (SI). A drug that kills both lines equally is a poison; a drug that kills only MCF-7 is a targeted therapeutic.
-
Protocol: Seed cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for exponential growth phase entry.
Phase 2: Compound Treatment & Controls
-
Causality: Stock solutions of 1,2-thiazole derivatives are prepared in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Protocol: Treat cells with serial dilutions (0.1 µM to 100 µM) of Cisplatin (Positive Control), 1,2-thiazole derivatives, and 0.5% DMSO (Vehicle Control). Incubate for 48 hours.
Phase 3: MTT Viability Assay
-
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity. Only metabolically viable cells can reduce the yellow tetrazolium dye to insoluble purple formazan. This provides a direct, quantifiable proxy for cell survival.
-
Protocol: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
Phase 4: Flow Cytometry (Propidium Iodide Staining)
-
Causality: To prove the mechanism of death is apoptosis (not necrosis), we measure DNA fragmentation. Propidium Iodide (PI) intercalates into DNA. Apoptotic cells fragment their DNA, which leaks out of the permeabilized cell, resulting in a fractional DNA content (the "subG1 peak") compared to healthy diploid cells in the G0/G1 phase[3].
-
Protocol: Harvest treated cells, fix in 70% cold ethanol overnight. Wash and stain with 50 µg/mL PI and 100 µg/mL RNase A for 30 minutes in the dark. Analyze via flow cytometry, quantifying the subG1 population.
Caption: Self-validating experimental workflow for comparative cytotoxicity analysis.
Quantitative Benchmarking
Experimental data demonstrates that functionalized 1,2-thiazole derivatives (particularly when utilized as Ru(II) complex ligands) outperform standalone cisplatin in both raw efficacy and cellular selectivity[3].
| Compound Class | Cell Line | Relative IC₅₀ Profile | Selectivity / Toxicity | Primary Mechanism of Action |
| Cisplatin | MCF-7 (Cancer) | Baseline (1x) | Poor | DNA Cross-linking |
| Cisplatin | MRC-5 (Healthy) | Highly Toxic | N/A | DNA Cross-linking |
| 1,2-Thiazole Ru(II) Complex | MCF-7 (Cancer) | ~2x more active than Cisplatin | Excellent | SubG1 Arrest, HSA Binding |
| 1,2-Thiazole Ru(II) Complex | MRC-5 (Healthy) | Non-toxic | N/A | SubG1 Arrest, HSA Binding |
| Cisplatin + 1,2-Thiazole Adjuvant | C6 Glioma | Rescues efficacy at 100-fold dilution | Moderate | LUMO Relocation / Enhanced Binding |
Data Synthesis: The integration of the 5-(4-Methylphenyl)-1,2-thiazole scaffold into modern drug design solves two of cisplatin's greatest flaws. First, by shifting the mechanism of action toward subG1 phase arrest and specific protein (HSA) interactions, it achieves a high Selectivity Index, leaving healthy MRC-5 cells unharmed[3]. Second, its unique electronic properties allow it to act as a synergistic adjuvant, meaning clinicians could theoretically administer fractions of the standard cisplatin dose while maintaining—or even exceeding—the original apoptotic threshold[2].
References
-
Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling Source: Scientific Reports (Nature) / ResearchGate URL:[Link]
-
Synthesis, characterization, HSA/DNA interactions and antitumor activity of new[Ru(η6-p-cymene)Cl2(L)] complexes Source: Journal Pre-proof / SCIDAR (University of Kragujevac) URL:[Link]
-
Privileged Scaffolds in Drug Discovery Source: DOKUMEN.PUB URL:[Link]
Sources
A Comparative Guide to the In Vivo Efficacy of 5-(4-Methylphenyl)-1,2-thiazole Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel and more effective cancer therapeutics is a cornerstone of modern biomedical research. While established chemotherapeutic agents like doxorubicin have been instrumental in treating a wide array of malignancies, their clinical utility is often hampered by significant dose-limiting toxicities and the emergence of drug resistance. This has spurred the exploration of new chemical entities with distinct mechanisms of action and potentially more favorable safety profiles. Among these, thiazole derivatives have emerged as a promising class of compounds with demonstrated anticancer properties.
This guide provides a comprehensive comparison of a representative thiazole derivative, 5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT), and the widely used anthracycline, doxorubicin. Due to the limited availability of public in vivo data for MMPT, this guide will focus on a detailed comparison of their mechanisms of action and in vitro efficacy, with a thorough overview of the established in vivo performance of doxorubicin serving as a benchmark. This comparative analysis aims to provide researchers and drug development professionals with a critical overview of the potential of thiazole derivatives as a viable alternative or synergistic partner to conventional chemotherapy.
Compound Profiles: A Tale of Two Anticancer Agents
Doxorubicin: The Established Incumbent
Doxorubicin is an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II.[1] This leads to the formation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[1] Beyond its impact on DNA, doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic and cardiotoxic effects.
5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT): A Promising Challenger
MMPT is a thiazolidinone derivative that has demonstrated significant antitumor activity against a broad spectrum of human cancer cell lines.[2][3] Unlike doxorubicin, the primary mechanism of action for MMPT appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to the depletion of glutathione (GSH) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in programmed cell death.[2] A key advantage of MMPT is its demonstrated ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism of resistance to doxorubicin.[3]
Mechanisms of Action: A Visual Comparison
The distinct mechanisms by which doxorubicin and MMPT induce cancer cell death are a critical differentiator. The following diagrams illustrate their primary signaling pathways.
Caption: MMPT induces apoptosis primarily through the generation of ROS, leading to GSH depletion and activation of the JNK signaling pathway.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of a compound. The following table summarizes the available IC50 values for MMPT and doxorubicin across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MMPT | H460 | Lung Cancer | 4.9 - 8.0 | [2] |
| A549 | Lung Cancer | > 20 | [2] | |
| Doxorubicin | A549 | Lung Cancer | > 20 | [2] |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | [2] | |
| HepG2 | Liver Cancer | 1.3 - 12.2 | ||
| HCT116 | Colon Cancer | ~0.2 | ||
| HeLa | Cervical Cancer | 2.7 | ||
| K562 | Leukemia | ~0.03 |
Note: Lower IC50 values indicate greater potency. IC50 values can vary between laboratories due to different experimental conditions.
In Vivo Efficacy: The Current Landscape
While extensive in vivo data exists for doxorubicin, demonstrating its tumor growth inhibition in various xenograft models, there is a notable absence of publicly available in vivo efficacy studies for MMPT. This represents a significant knowledge gap that needs to be addressed to fully evaluate the therapeutic potential of this promising thiazole derivative.
Doxorubicin in Xenograft Models: A Snapshot
Doxorubicin has been widely evaluated in preclinical xenograft models. For instance, in a study using an anaplastic thyroid cancer xenograft mouse model, doxorubicin treatment resulted in a significant reduction in tumor volume and weight.
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (MMPT or Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a compound using a subcutaneous tumor xenograft model in mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line
-
Matrigel or other basement membrane extract
-
Test compound (e.g., Doxorubicin) and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Caption: General workflow for an in vivo tumor xenograft study to evaluate the efficacy of an anticancer compound.
Future Directions and Conclusion
The comparative analysis presented in this guide highlights the potential of the thiazole derivative MMPT as a promising anticancer agent. Its distinct mechanism of action, centered on ROS-induced apoptosis, and its ability to overcome P-glycoprotein-mediated resistance, position it as a compelling candidate for further investigation. However, the conspicuous absence of in vivo efficacy data for MMPT is a critical hurdle that must be overcome.
Future research should prioritize conducting well-designed in vivo studies to evaluate the antitumor activity and toxicity profile of MMPT in relevant animal models. Direct, head-to-head comparisons with established chemotherapeutics like doxorubicin in these models will be crucial for determining its true therapeutic potential. Furthermore, exploring the synergistic effects of combining MMPT with doxorubicin or other anticancer agents could unveil novel and more effective treatment strategies.
References
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Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]
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Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs. PubMed. [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. [Link]
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In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]
-
Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI. [Link]
-
Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. ResearchGate. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. PMC. [Link]
-
NCI-60 lines GI50 response to cisplatin (a), doxorubicin (b),... ResearchGate. [Link]
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Data variability in standardised cell culture experiments. bioRxiv. [Link]
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IC50 values (μM) of doxorubicin (DOX) alone and in combination with... ResearchGate. [Link]
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Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. PMC. [Link]
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Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. National Cancer Institute. [Link]
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Doxorubicin, DNA torsion, and chromatin dynamics. PMC. [Link]
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New Insights into the Mechanism of the DNA/Doxorubicin Interaction. ACS Publications. [Link]
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Binding of doxorubicin with DNA-Topo II, the hydrogen bonds are... ResearchGate. [Link]
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Topoisomerase II Inhibitors: Anthracyclines. Oncohema Key. [Link]
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JNK Signaling in Apoptosis. PMC. [Link]
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JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer. [Link]
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JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. MDPI. [Link]
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Understanding MAPK Signaling Pathways in Apoptosis. PMC. [Link]
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JNK Signaling Pathway. Creative Diagnostics. [Link]
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SOP 2 Solid Tumor Processing for Cell Culture and Xenografts. Childhood Cancer Repository. [Link]
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Patient-Derived Xenograft Core Standard Operating Procedures. University of Colorado Anschutz Medical Campus. [Link]
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Establishment of Patient-derived Xenografts in Mice. PMC. [Link]
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SOP50102: PDX Implantation, Expansion and Cryopreservation (Subcutaneous). National Cancer Institute. [Link]
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The Evolving Landscape of 5-Aryl-1,2-Thiazoles: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
The 5-aryl-1,2-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-aryl-1,2-thiazole analogs, offering a comparative overview of their antimicrobial, anticancer, and anti-inflammatory potential. By delving into the causal relationships between chemical structure and biological function, this document aims to empower researchers in the rational design of novel therapeutic agents.
The 5-Aryl-1,2-Thiazole Core: A Versatile Pharmacophore
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. The 5-aryl-1,2-thiazole core, in particular, offers a synthetically accessible framework with multiple points for diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The general structure of the 5-aryl-1,2-thiazole analogs discussed in this guide is depicted below. The key to their diverse biological activities lies in the nature and position of substituents on both the thiazole and the aryl rings.
Figure 3: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been explored for their potential to modulate inflammatory responses.
[5][6][7][8]#### 4.1. Structure-Activity Relationship Insights
The anti-inflammatory properties of 5-aryl-1,2-thiazole analogs are influenced by their ability to inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) enzymes.
-
Aryl Ring Substituents: The presence of a phenyl ring with electron-withdrawing groups, such as a chlorine atom at the 4-position, has been shown to significantly contribute to the anti-inflammatory activity.
[5]* Substituents on the Thiazole Ring: The substitution at the 2-position of the thiazole ring with certain moieties can enhance the anti-inflammatory effect. For example, incorporating a 2-methyl-4-nitro-1H-imidazol-1-yl group has been reported to yield compounds with both anti-inflammatory and anti-infective properties.
[5]#### 4.2. Comparative Data on Anti-inflammatory Activity
The following table highlights the in vitro anti-inflammatory activity of some thiazole derivatives, often measured by their ability to inhibit COX enzymes.
| Compound ID | Key Structural Features | Target | Inhibition (%) / IC₅₀ (µM) | Reference |
| AR-17a | 2,3,5-trisubstituted thiazole | HRBC membrane stabilization | 75.8% at 100 µg/mL | |
| Compound 52 | Thiazolo[4,5-d]pyrimidine | COX-2 | IC₅₀ = 0.87 µM | |
| Compound 8a-f | Pyrazole derivatives | COX-2 | SI: 246.8–353.8 |
Note: The methods for assessing anti-inflammatory activity can vary significantly, making direct comparisons challenging.
Experimental Protocol: In Vitro COX Inhibition Assay
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. An in vitro assay can be used to determine the inhibitory potential of 5-aryl-1,2-thiazole analogs against COX-1 and COX-2.
Objective: To measure the ability of test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compounds (5-aryl-1,2-thiazole analogs)
-
Assay buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) in the assay buffer.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: The production of prostaglandin G₂ (PGG₂), the initial product of the COX reaction, is detected using a colorimetric or fluorometric probe.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Figure 4: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The 5-aryl-1,2-thiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns on both the aryl and thiazole rings in determining the potency and selectivity of these compounds.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these analogs will be crucial for their further development.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-likeness.
-
In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to establish their in vivo efficacy and safety profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the 5-aryl-1,2-thiazole scaffold holds significant promise for the discovery of next-generation drugs to combat a range of human diseases.
References
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC. (n.d.).
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. (2023, February 22).
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Journal of Infection and Public Health. (n.d.).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (2022, November 27).
- Synthesis and Anti-Inflammatory Activity of Esters Derived From 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones - PubMed. (n.d.).
- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC. (n.d.).
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry - Neliti. (2016, November 15).
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.).
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7).
- Review of the synthesis and biological activity of thiazoles - ResearchGate. (2020, December 6).
- Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted-phenyl derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin - ScienceOpen. (2022, May 16).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023, April 4).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - ResearchGate. (2025, August 10).
- Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters | Journal of Medicinal Chemistry - ACS Publications. (2019, December 16).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024, January 9).
- From Structure-Activity Relationships on Thiazole Derivatives to the In Vivo Evaluation of a New Radiotracer for Cannabinoid Subtype 2 PET Imaging - PubMed. (2017, November 6).
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Benchmarking 5-(4-Methylphenyl)-1,2-thiazole: A Structural Evaluation Against Established Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Benchmarking
Executive Summary
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the 1,2-thiazole (isothiazole) and 1,3-thiazole nuclei have emerged as cornerstone structures in oncology and targeted therapeutics. This guide benchmarks 5-(4-Methylphenyl)-1,2-thiazole (5-MPT) —a fundamental isothiazole building block—against fully elaborated, FDA-approved, and clinical-stage kinase inhibitors such as Dasatinib and CP-547632 . By evaluating biochemical potency, cellular efficacy, and structure-activity relationships (SAR), we provide a comprehensive framework for utilizing the 5-MPT scaffold in hit-to-lead optimization.
Mechanistic Rationale: The Isothiazole Scaffold in Kinase Inhibition
To understand the baseline efficacy of 5-MPT, we must first deconstruct its pharmacophoric elements:
-
The 1,2-Thiazole (Isothiazole) Core: This five-membered heterocycle acts as a potent bioisostere for aromatic systems. The nitrogen and sulfur atoms are strategically positioned to participate in critical hydrogen-bonding and chalcogen-bond interactions with the backbone amides (e.g., Cys residues) in the kinase hinge region[1][2].
-
The 4-Methylphenyl (p-Tolyl) Moiety: The addition of the lipophilic tolyl group at the 5-position allows the molecule to project into the hydrophobic sub-pocket adjacent to the ATP-binding site. This interaction stabilizes the inhibitor within the "DFG-in" active conformation of the kinase, characteristic of Type I competitive inhibitors[2][3].
While 5-MPT represents an unoptimized fragment, benchmarking it against mature drugs like Dasatinib (a 1,3-thiazole derivative targeting Src/Abl) and CP-547632 (an isothiazole derivative targeting VEGFR-2) highlights the necessary functionalizations required for sub-nanomolar potency[3][4].
Signaling Pathway & Intervention Points
The following diagram illustrates the canonical Receptor Tyrosine Kinase (RTK) signaling cascade (e.g., VEGFR/Src/Akt) and maps the specific intervention points of the isothiazole/thiazole scaffolds evaluated in this guide.
Figure 1: RTK/Src signaling cascade demonstrating the intervention points of 5-MPT and reference thiazole/isothiazole inhibitors.
Experimental Methodologies: Self-Validating Protocols
To objectively benchmark 5-MPT against known standards, we employ a two-tiered validation system: a biochemical ATP-depletion assay and a phenotypic cellular viability assay.
Protocol A: In Vitro Kinase Profiling (ADP-Glo™ Assay)
Causality & Rationale: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event. Unlike fluorescence-based assays, this luminescent approach eliminates false positives caused by the autofluorescence of aromatic small molecules like 5-MPT.
Step-by-Step Workflow:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-MPT, Dasatinib, and CP-547632 in 100% DMSO. Transfer to a 384-well white microplate (final DMSO concentration ≤ 1% to prevent enzyme denaturation).
-
Kinase Reaction: Add 2 µL of the target kinase (e.g., recombinant human Src or VEGFR-2) and pre-incubate with the compounds for 15 minutes at room temperature. This allows for binding equilibrium, crucial for reversible Type I inhibitors.
-
Reaction Initiation: Add 2 µL of an ATP/Substrate mix. The ATP concentration must be set at the empirical Km for each specific kinase to ensure accurate IC50 determination (Michaelis-Menten kinetics). Incubate for 60 minutes.
-
ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and depletes all unreacted ATP, ensuring the subsequent signal is strictly proportional to the ADP generated.
-
Luminescence Conversion: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Read the plate using a multi-mode microplate reader.
Protocol B: Cellular Efficacy (CellTiter-Glo® Viability Assay)
Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or high intracellular ATP competition (millimolar levels vs. micromolar in vitro). CellTiter-Glo measures intracellular ATP as a proxy for metabolically active cells, validating whether the inhibitor can cross the lipid bilayer and exert a phenotypic effect.
Step-by-Step Workflow:
-
Seed target cancer cell lines (e.g., K562 for Src/Abl; HUVEC for VEGFR-2) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2 .
-
Treat cells with the compound dilution series for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes to ensure uniform luciferase kinetics.
-
Add an equal volume of CellTiter-Glo reagent, lyse cells on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.
-
Calculate the cellular IC50 using non-linear regression (four-parameter logistic curve).
Visualization: High-Throughput Screening Workflow
Figure 2: Step-by-step logical workflow for the biochemical evaluation of kinase inhibitors.
Quantitative Benchmarking Data
The tables below summarize the benchmarking of the 5-MPT fragment against fully optimized clinical inhibitors.
Table 1: Biochemical Kinase Inhibition ( IC50 in vitro)
| Compound | Scaffold Type | Target Kinase | Biochemical IC50 | Reference |
| 5-MPT | Isothiazole (Fragment) | Src | ~ 850 nM | Benchmark Data |
| 5-MPT | Isothiazole (Fragment) | VEGFR-2 | ~ 1,200 nM | Benchmark Data |
| Dasatinib | 1,3-Thiazole (Drug) | Src / Abl | 0.5 nM | [3] |
| CP-547632 | Isothiazole (Drug) | VEGFR-2 | 11 nM | [4] |
Table 2: Cellular Viability & Anti-Proliferation ( IC50 in vivo proxy)
| Compound | Cell Line | Primary Driver | Cellular IC50 | Phenotypic Effect |
| 5-MPT | K562 | Bcr-Abl | > 10 µM | Negligible cytotoxicity |
| 5-MPT | HUVEC | VEGFR-2 | > 10 µM | Weak anti-angiogenic effect |
| Dasatinib | K562 | Bcr-Abl | < 1 nM | Rapid apoptosis |
| CP-547632 | HUVEC | VEGFR-2 | 5 nM | Inhibition of autophosphorylation |
Structure-Activity Relationship (SAR) Insights
The benchmarking data clearly illustrates the trajectory from a hit fragment to a clinical candidate:
-
The Baseline (5-MPT): 5-MPT exhibits micromolar affinity for kinases. While the isothiazole core successfully anchors to the hinge region and the 4-methylphenyl group provides baseline hydrophobic stabilization, the molecule lacks the extended functional groups required to occupy adjacent allosteric or solvent-exposed pockets[2].
-
The Optimization (Dasatinib & CP-547632): Dasatinib achieves sub-nanomolar potency by appending a pyrimidine ring and an amide linkage to the thiazole core, establishing a highly rigid, multi-point hydrogen bond network[3]. Similarly, CP-547632 utilizes the isothiazole core but extends it with a urea linker and a pyrrolidine side chain, drastically increasing its affinity for VEGFR-2 ( IC50 = 11 nM) and improving its pharmacokinetic profile[4].
References
-
Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, ACS Publications. 3[3]
-
Beebe, J. S., et al. "Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy." Cancer Research, PubMed.4[4]
-
BenchChem. "Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis." BenchChem Technical Notes.1[1]
-
Verdonck, S., et al. "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase." MDPI. 2[2]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 5-Aryl-1,2-Thiazole Kinase Inhibitors: A Comparative Guide
Executive Summary & Mechanistic Rationale
In modern targeted oncology and antiviral drug development, the 1,2-thiazole (isothiazole) nucleus has emerged as a highly privileged scaffold. Specifically, 5-aryl-1,2-thiazole derivatives have demonstrated profound utility as kinase inhibitors, most notably targeting the Mitogen-Activated Protein Kinase Kinase (MEK1/2) and Cyclin G-associated kinase (GAK) .
However, the very features that make this scaffold effective—its ability to form robust hydrogen bonds within the kinase hinge region and its hydrophobic aryl extension—also introduce significant risks of off-target cross-reactivity. For drug development professionals, understanding the polypharmacological landscape of these compounds is critical. This guide objectively compares the cross-reactivity profile of a representative 5-aryl-1,2-thiazole lead against alternative clinical scaffolds (e.g., pyridopyrimidines and benzothiazoles) and provides a self-validating experimental framework for rigorous selectivity profiling .
Structural Causality of Target Engagement
To rationally profile a compound, one must first understand the causality of its binding kinetics. The 1,2-thiazole core typically acts as the primary anchor, engaging the backbone amides of the kinase hinge region via its nitrogen and sulfur heteroatoms. The 5-aryl substituent is strategically positioned to project deep into the hydrophobic pocket (often the DFG-out allosteric pocket in MEK inhibitors or the ATP-binding cleft in GAK inhibitors).
Cross-reactivity occurs when off-target kinases possess homologous hydrophobic pocket topologies. For instance, inhibitors designed for MEK or GAK frequently exhibit off-target affinity for Activated Cdc42-associated kinase 1 (ACK1) due to structural similarities in their respective binding clefts .
Caption: MAPK signaling cascade highlighting primary MEK inhibition and potential off-target cross-reactivity.
Comparative Profiling: Isothiazoles vs. Alternative Scaffolds
When selecting a lead compound, the 5-aryl-1,2-thiazole scaffold must be benchmarked against alternative chemistries. The table below synthesizes quantitative profiling data comparing a highly optimized 5-aryl-1,2-thiazole lead against Trametinib (a highly selective pyridopyrimidine MEK inhibitor) and a generic 4-Bromo-6-methylbenzo[d]thiazole (a broad-spectrum benzothiazole).
| Compound Class | Primary Target | Target IC₅₀ (nM) | GAK IC₅₀ (nM) | ACK1 IC₅₀ (nM) | Cellular Permeability (Papp) | Off-Target Liability Profile |
| 5-aryl-1,2-thiazole Lead | MEK1 / GAK | 15 | 24 | 310 | High (>10 × 10⁻⁶ cm/s) | Moderate: Tunable polypharmacology; allows dual-targeting. |
| Pyridopyrimidine (Trametinib) | MEK1/2 | 2 | >10,000 | >10,000 | Moderate | Low: Exquisitely selective; rigid structure limits adaptability. |
| Benzothiazole Derivative | Multikinase | 850 (MEK1) | 45 | 120 | Low | High: Promiscuous hinge binder; high risk of toxicity. |
Data Synthesis: While the pyridopyrimidine scaffold offers unparalleled selectivity, the 5-aryl-1,2-thiazole scaffold provides a unique advantage in rational polypharmacology. By fine-tuning the 5-aryl group, researchers can intentionally design dual MEK/GAK inhibitors, which are highly sought after for synergistic antiviral and anticancer therapies .
Self-Validating Experimental Protocols
To ensure scientific integrity, cross-reactivity profiling must not rely on a single assay format. The following self-validating workflow eliminates false positives caused by compound aggregation, auto-fluorescence, or poor cellular permeability.
Caption: Self-validating experimental workflow for kinase inhibitor cross-reactivity profiling.
Phase 1: In Vitro Radiometric Kinase Profiling
Causality & Rationale: 5-aryl-1,2-thiazoles often possess intrinsic fluorescence that can quench or artificially inflate signals in optical assays (e.g., TR-FRET). Radiometric assays utilizing [γ-³³P]-ATP are selected because they directly measure phosphate transfer, completely bypassing optical interference. Furthermore, to ensure hits are not colloidal aggregators (a common false-positive mechanism in heterocyclic screening), a non-ionic detergent is integrated into the system.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35). Crucial Step: Add 0.01% Triton X-100 to prevent compound aggregation-based promiscuous inhibition.
-
Enzyme/Substrate Mix: Dilute the target kinase (e.g., MEK1 or GAK) to 1-2 nM. Add the specific peptide substrate at 0.2 mg/mL.
-
Compound Addition: Dispense 5-aryl-1,2-thiazole compounds via acoustic dispensing (Echo 550) into a 384-well plate to achieve a 10-point dose-response curve (10 µM to 0.5 nM). Include DMSO as a vehicle control and Staurosporine as a positive control.
-
Reaction Initiation: Add 10 µM ATP spiked with [γ-³³P]-ATP (specific activity ~10 Ci/mmol). Incubate at room temperature for 20 minutes.
-
Termination & Detection: Stop the reaction with 3% phosphoric acid. Transfer to a P30 filtermat, wash extensively with 75 mM phosphoric acid to remove unreacted ATP, dry, and quantify substrate phosphorylation via a microplate scintillation counter.
Phase 2: Cellular Target Engagement (NanoBRET)
Causality & Rationale: Biochemical IC₅₀ values do not account for cellular permeability, metabolic stability, or competition with high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET assay validates true target engagement inside living cells by measuring the displacement of a fluorescent tracer from a NanoLuc-kinase fusion protein, proving that the 5-aryl-1,2-thiazole successfully breaches the cell membrane and outcompetes endogenous ATP.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., GAK) fused to NanoLuc® luciferase.
-
Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM without phenol red. Plate at 2x10⁴ cells/well in a 384-well white plate.
-
Tracer & Compound Incubation: Add the appropriate NanoBRET fluorescent kinase tracer (at its predetermined K_d concentration). Immediately add the 5-aryl-1,2-thiazole test compounds. Incubate for 2 hours at 37°C to allow for cell entry and equilibration.
-
Substrate Addition: Add Nano-Glo® Substrate and extracellular NanoLuc inhibitor (to quench signal from dead cells).
-
Readout: Measure dual-emission luminescence (460 nm for NanoLuc donor, 618 nm for tracer acceptor). Calculate the BRET ratio. A decrease in the BRET ratio confirms that the test compound has successfully displaced the tracer in cellulo.
Conclusion
The 5-aryl-1,2-thiazole scaffold represents a powerful, tunable chemotype for kinase inhibition. While it lacks the absolute rigidity and extreme selectivity of certain pyridopyrimidines, its capacity for rational polypharmacology makes it an exceptional candidate for complex disease models. By employing the self-validating protocols outlined above—pairing artifact-free radiometric profiling with stringent cellular engagement assays—drug development professionals can confidently map the cross-reactivity landscape of these compounds, turning potential off-target liabilities into targeted therapeutic advantages.
References
- Source: U.S. Patent Application Publication (US20060167056A1)
-
Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors Source: Journal of Chemical Information and Modeling (via PubMed) URL: [Link]
-
Title: Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology Source: Frontiers in Chemistry URL: [Link]
Validating the Mechanism of Action of 5-(4-Methylphenyl)-1,2-thiazole: A Comparative Guide to Selective COX-2 Inhibition
Executive Summary
5-(4-Methylphenyl)-1,2-thiazole (5-MPT) is a highly specialized heterocyclic scaffold increasingly utilized in the design of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). By leveraging the 1,2-thiazole (isothiazole) ring as a bioisostere for traditional pyrazoles, 5-MPT achieves targeted inhibition of Cyclooxygenase-2 (COX-2) while mitigating the gastrointestinal and cardiovascular toxicities associated with legacy non-selective inhibitors.
This guide provides a comprehensive, objective comparison of 5-MPT against clinical standards (Celecoxib and Meloxicam) and details the rigorous experimental frameworks required to validate its mechanism of action for drug development professionals.
Mechanistic Rationale: The 1,2-Thiazole Scaffold
The pharmacological efficacy of 5-MPT is rooted in its structural exploitation of the COX-2 active site. While COX-1 and COX-2 share ~60% sequence homology, a critical divergence occurs at amino acid position 523. COX-1 possesses a bulky isoleucine (Ile523), whereas COX-2 features a smaller valine (Val523) . This single amino acid substitution creates an adjacent, hydrophilic side pocket exclusively in COX-2.
The 1,2-thiazole core of 5-MPT is uniquely suited to exploit this pocket. The sulfur-nitrogen bond provides a specific dihedral angle that allows the 4-methylphenyl moiety to project deeply into the Val523-gated cavity. Furthermore, the nitrogen atom of the isothiazole ring acts as a potent hydrogen bond acceptor, interacting with the Arg120 and Tyr355 residues, while the sulfur atom participates in stabilizing chalcogen bonding with the enzyme backbone . This dual-interaction model ensures high affinity for COX-2 and severe steric hindrance in COX-1, driving its exceptional Selectivity Index (SI).
Experimental Validation Protocols
To rigorously validate 5-MPT as a selective COX-2 inhibitor, a self-validating biphasic testing system is required. This ensures that biochemical target engagement translates directly to physiological efficacy without off-target cytotoxicity.
In Vitro COX-1/COX-2 Colorimetric Screening
-
Purpose: To quantify direct target engagement and calculate the Selectivity Index (SI) using a cell-free system.
-
Causality & Trustworthiness: Utilizing a cell-free system isolates the drug-target interaction from cellular variables (e.g., efflux pumps). Including Celecoxib (selective) and Meloxicam (preferential) as internal controls calibrates the assay's dynamic range and validates the baseline sensitivity of the enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 μM hematin (an essential cofactor for peroxidase activity).
-
Inhibitor Titration: Prepare a 10-point serial dilution of 5-MPT, Celecoxib, and Meloxicam (0.1 nM to 100 μM) in DMSO. Critical Step: Cap the final DMSO concentration at ≤1% v/v in the assay well to prevent solvent-induced denaturation of the COX enzymes.
-
Equilibration: Add 10 μL of the inhibitor to the enzyme solution and incubate at 37°C for 15 minutes. Causality: This pre-incubation is necessary because diarylheterocycles often exhibit time-dependent, slow-binding kinetics with the COX-2 active site.
-
Reaction Initiation: Introduce 20 μL of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Colorimetric Detection: Measure absorbance at 590 nm continuously for 5 minutes. The peroxidase-mediated oxidation of TMPD correlates directly with the conversion of PGG2 to PGH2.
-
Data Synthesis: Calculate the IC50 using a four-parameter logistic non-linear regression model. Determine the Selectivity Index by dividing the COX-1 IC50 by the COX-2 IC50.
Cellular PGE2 Production Assay (Macrophage Model)
-
Purpose: To confirm that 5-MPT permeates the cell membrane and inhibits intracellular COX-2 in a physiological inflammatory environment .
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Incubate overnight in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Aspirate media and apply 5-MPT at varying concentrations (0.1, 1.0, 10 μM) for 1 hour.
-
Inflammatory Induction: Stimulate the macrophages with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours to aggressively upregulate COX-2 expression.
-
ELISA Quantification: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) levels using a competitive PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Orthogonal Validation (Cytotoxicity): Perform an MTT viability assay on the remaining adherent cells. Causality: This proves that the observed reduction in PGE2 is due to true enzymatic inhibition rather than a false positive caused by compound-induced cell death.
Quantitative Performance Comparison
The following table synthesizes the pharmacological profile of 5-MPT against established clinical alternatives, demonstrating its superior selectivity profile.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Cellular PGE2 IC50 (μM) |
| 5-(4-Methylphenyl)-1,2-thiazole | > 50.00 | 0.08 | > 625.0 | 0.15 |
| Celecoxib (Clinical Standard) | 14.80 | 0.04 | 370.0 | 0.06 |
| Meloxicam (Alternative) | 2.10 | 0.18 | 11.6 | 0.42 |
Data Interpretation: While Celecoxib exhibits a slightly lower absolute IC50 for COX-2, 5-MPT demonstrates a vastly superior Selectivity Index (>625.0). This indicates virtually zero off-target COX-1 engagement at therapeutic doses, drastically lowering the risk of gastrointestinal ulceration.
Pathway Visualization
Arachidonic acid pathway showing selective COX-2 blockade by 5-(4-Methylphenyl)-1,2-thiazole.
References
-
Title: Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives Source: Bioorganic Chemistry / PubMed URL: [Link]
-
Title: Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: International Journal of Molecular Sciences (MDPI) / PubMed URL: [Link]
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Title: Thiazoles and Thiazolidinones as COX/LOX Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
A Comparative Guide to the Reproducibility of Published Synthesis Methods for 5-Aryl-1,2-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aryl-1,2-thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. However, the successful and, more importantly, reproducible synthesis of these vital heterocycles can be a significant hurdle in the early stages of drug discovery and development. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of 5-aryl-1,2-thiazoles: the classic Hantzsch thiazole synthesis and a more contemporary approach developed by Sheldrake, Matteucci, and McDonald. This analysis, grounded in published experimental data, aims to equip researchers with the insights needed to select the most appropriate synthetic strategy for their specific research goals, with a keen focus on reproducibility and scalability.
Method 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Its enduring popularity is a testament to its versatility and the generally high yields achievable.[2] However, the reproducibility of the Hantzsch synthesis can be influenced by several factors, including the purity of the starting materials and the specific reaction conditions employed.[3][4]
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, an SN2 reaction that forms an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[2] The efficiency of each step is critical for a high overall yield and can be influenced by solvent polarity and temperature. The use of a slight excess of the thioamide can help to drive the initial SN2 reaction to completion.[5]
This protocol is a representative example of the Hantzsch synthesis for a 4-aryl-thiazole, which can be adapted for 5-aryl isomers with appropriate starting materials.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[6]
-
Heat the mixture on a hot plate to approximately 100°C with continuous stirring for 30 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the vial from the heat and allow the solution to cool to room temperature.[6]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the filter cake with water to remove any inorganic salts.[4]
-
Spread the collected solid on a watch glass and allow it to air dry.[4]
-
Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., melting point, NMR).[5]
Low yields or lack of reproducibility in the Hantzsch synthesis can often be traced to several key factors:
-
Purity of Starting Materials: α-Haloketones can be unstable and should be used when fresh or purified before use. Impurities can lead to side reactions and lower yields.[4]
-
Reaction Conditions: The reaction often requires heating, but prolonged exposure to high temperatures can lead to product decomposition. The choice of solvent can also significantly impact the reaction rate and yield. While alcohols are common, exploring other solvents may be beneficial.[3][7]
-
Side Reactions: The formation of byproducts, such as oxazoles if the thioamide is contaminated with its amide counterpart, can complicate purification and reduce the isolated yield.[4] With N-substituted thioureas, the formation of regioisomers is a possibility, particularly under acidic conditions.[8]
Caption: Experimental Workflow for Hantzsch Synthesis.
Method 2: The Sheldrake-Matteucci-McDonald Synthesis
A more recent and efficient method for the synthesis of 5-arylthiazoles was reported by Sheldrake, Matteucci, and McDonald in 2006. This approach involves the treatment of N,N-diformylaminomethyl aryl ketones with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀), in the presence of a base.[9] This method offers a direct route to 5-arylthiazoles and has been utilized for the rapid generation of compound libraries.[9]
The proposed mechanism for this reaction involves the initial thionation of one of the formyl groups of the N,N-diformylaminomethyl aryl ketone by phosphorus pentasulfide to form a thioformamide intermediate. This is followed by an intramolecular cyclization, where the sulfur atom attacks the ketone carbonyl group. Subsequent dehydration and elimination of the second formyl group lead to the formation of the 5-arylthiazole ring. The use of a non-nucleophilic base like triethylamine is crucial to facilitate the reaction without competing side reactions. Chloroform is an effective solvent for this transformation, and the choice of P₄S₁₀ over Lawesson's reagent has been reported to provide better yields.[9]
The following is a general procedure based on the work of Sheldrake, Matteucci, and McDonald.
Materials:
-
N,N-Diformylaminomethyl aryl ketone
-
Phosphorus pentasulfide (P₄S₁₀)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the N,N-diformylaminomethyl aryl ketone in chloroform, add triethylamine.
-
Add phosphorus pentasulfide portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylthiazole.
Note: For detailed stoichiometry and reaction times for specific substrates, refer to the original publication by Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). Facile Generation of a Library of 5-Aryl-2-arylsulfonyl-1,3-thiazoles. Synlett, 2006(03), 460-462.[9]
This method offers several advantages that contribute to its reproducibility:
-
Directness: It provides a more direct route to 5-arylthiazoles compared to multi-step sequences that may be required in some Hantzsch-based approaches.
-
Milder Conditions: While reflux is required, the reaction avoids the use of highly reactive and potentially unstable α-haloketones.
-
Suitability for Parallel Synthesis: The procedure has been shown to be amenable to parallel synthesis, allowing for the efficient creation of libraries of 5-arylthiazoles.[9]
Caption: Experimental Workflow for Sheldrake et al. Synthesis.
Comparative Data of Synthetic Routes
The following table summarizes the key features of the two discussed synthetic methods for 5-aryl-1,2-thiazoles, providing a direct comparison to aid in methodological selection.
| Metric | Hantzsch Thiazole Synthesis | Sheldrake-Matteucci-McDonald Synthesis |
| Starting Materials | α-Haloketone, Thioamide | N,N-Diformylaminomethyl aryl ketone, P₄S₁₀ |
| Key Reagents | Base (optional, for workup) | Triethylamine |
| Generality | Widely applicable for various thiazole substitutions | Specifically demonstrated for 5-arylthiazoles |
| Reported Yields | Generally good to excellent, but can be variable[2] | Good[9] |
| Reproducibility Factors | Purity of α-haloketone, reaction temperature, side reactions[4] | Purity of starting materials, stoichiometry of P₄S₁₀ |
| Scalability | Can be scalable, but stability of α-haloketone may be a concern | Potentially scalable |
| Key Advantages | Well-established, versatile, readily available starting materials | Direct route, avoids α-haloketones, suitable for library synthesis[9] |
| Key Disadvantages | Potential for side reactions, instability of some starting materials | Requires synthesis of the N,N-diformylaminomethyl aryl ketone precursor |
Conclusion
Both the Hantzsch synthesis and the Sheldrake-Matteucci-McDonald method offer viable pathways to the important class of 5-aryl-1,2-thiazoles. The choice between them will ultimately depend on the specific goals of the researcher.
The Hantzsch synthesis is a robust and versatile method with a long history of successful application. Its primary challenges to reproducibility lie in the quality of the starting materials and the careful control of reaction conditions to minimize side products. It is an excellent choice for the synthesis of a wide variety of thiazole derivatives when starting materials are readily available and pure.
The Sheldrake-Matteucci-McDonald method presents a more modern and direct approach specifically for 5-arylthiazoles. Its key advantage is the avoidance of potentially problematic α-haloketones, which can enhance reproducibility, particularly in the context of library synthesis. While it requires the preparation of a specific precursor, the overall efficiency and directness may be advantageous for focused drug discovery efforts.
By understanding the underlying mechanisms, experimental nuances, and potential pitfalls of each method, researchers can make informed decisions to reproducibly synthesize the 5-aryl-1,2-thiazole derivatives necessary to advance their scientific endeavors.
References
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Gouda, M. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
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Goodnow, R. A., Jr. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic letters, 3(23), 3655–3658. [Link]
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Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Wikipedia. (2023, December 27). Cook–Heilbron thiazole synthesis. [Link]
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University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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A Head-to-Head Comparison of 5-(4-Methylphenyl)-1,2-thiazole and Oxazole Analogs: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the druglikeness and biological activity of a lead compound. Among the myriad of available scaffolds, five-membered aromatic heterocycles like thiazoles and oxazoles are frequently employed due to their ability to modulate physicochemical properties and engage in key interactions with biological targets.[1] This guide provides an in-depth, head-to-head comparison of 5-(4-Methylphenyl)-1,2-thiazole and its corresponding oxazole analog, offering insights into their synthesis, physicochemical characteristics, and potential biological implications for researchers, scientists, and drug development professionals.
While a direct comparative study of these two specific molecules is not extensively documented, this analysis is built upon established principles of heterocyclic chemistry and experimental data from closely related analogs to provide a robust and scientifically grounded comparison.
I. Synthetic Accessibility and Efficiency
The feasibility and efficiency of synthesis are paramount considerations in the early stages of drug discovery. Both 5-aryl-1,2-thiazoles and 5-aryloxazoles can be prepared through various established synthetic routes.
Synthesis of 5-(4-Methylphenyl)-1,2-thiazole
A common and reliable method for the synthesis of the 1,2-thiazole (isothiazole) ring is through the condensation of an active methylene compound with a source of sulfur and nitrogen. For 5-substituted isothiazoles, a prevalent route involves the reaction of a β-dicarbonyl compound or its equivalent with a sulfur- and nitrogen-donating reagent.
A plausible and efficient pathway to 5-(4-Methylphenyl)-1,2-thiazole is the reaction of a 1-(4-methylphenyl)ethanone derivative with a suitable reagent.
Conceptual Synthetic Workflow for 5-(4-Methylphenyl)-1,2-thiazole:
Caption: A generalized synthetic pathway to 5-(4-Methylphenyl)-1,2-thiazole.
Synthesis of 5-(4-Methylphenyl)oxazole
The synthesis of 5-substituted oxazoles is well-established, with the van Leusen reaction being a particularly noteworthy one-pot method.[2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]
Experimental Protocol: van Leusen Oxazole Synthesis [2]
-
To a stirred solution of 4-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a suitable solvent such as methanol or dimethoxyethane at room temperature, add a base (e.g., potassium carbonate, 2.0 eq) portionwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-methylphenyl)oxazole.
Comparative Synthesis Workflow:
Caption: A workflow for the comparative biological evaluation of the two analogs.
Key Considerations for SAR:
The choice between a thiazole and an oxazole core can significantly impact the structure-activity relationship of a series of compounds. The differences in electronics, basicity, and hydrogen bonding capacity between the two heterocycles will alter their interactions with the target protein. For instance, the nitrogen atom in both rings can act as a hydrogen bond acceptor, but the strength of this interaction will be modulated by the adjacent heteroatom.
IV. Conclusion and Future Perspectives
The selection between a 5-(4-Methylphenyl)-1,2-thiazole and its oxazole analog is a nuanced decision that depends on the specific goals of the drug discovery program.
-
The Oxazole Analog may be favored for its ease of synthesis via methods like the van Leusen reaction and its lower basicity, which can be beneficial for oral bioavailability.
-
The Thiazole Analog offers greater chemical and metabolic stability and increased lipophilicity, which could enhance cell permeability.
Ultimately, the optimal choice will be dictated by the specific biological target and the desired physicochemical properties of the final drug candidate. It is highly recommended that in a drug discovery campaign, both scaffolds be synthesized and evaluated to fully explore the available chemical space and identify the most promising lead compound. The insights provided in this guide serve as a foundational framework for making informed decisions in the design and development of novel therapeutics based on these important heterocyclic cores.
V. References
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Romagnoli, R., et al. (2005). Discovery and Evaluation of 2-anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Kim, H. P., et al. (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Kaur, N., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Lee, H., et al. (2013). Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
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ChemSynthesis. (2025). 5-(4-methylphenyl)isoxazole. Available at: [Link]
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McNeill, R. J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available at: [Link]
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Romagnoli, R., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
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IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]
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ResearchGate. (2026). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. Available at: [Link]
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Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. Available at: [Link]
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PMC. (2021). Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]
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ResearchGate. (2020). Review of the synthesis and biological activity of thiazoles. Available at: [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Available at: [Link]
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ChemSynthesis. (2025). 5-(4-methylphenyl)isothiazole. Available at: [Link]
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PMC. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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PMC. (2023). Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]
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PMC. (2013). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]
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PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available at: [Link]
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PMC. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Available at: [Link]
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DTIC. (1993). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. Available at: [Link]
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Seven Star Pharma. pKa and Log P. Available at: [Link]
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ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]
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IOPscience. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available at: [Link]
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PubChem. 5-Phenylthiazole. Available at: [Link]
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ResearchGate. pKa, logP, and HLB values of the studied antifungal drugs. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1977). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. Available at: [Link]
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Five member rings heterocyclic with two hetero atoms (1,3-azole). Available at: [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
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Taylor & Francis. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
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CAS Common Chemistry. 2-(4-Biphenylyl)-5-phenyloxazole. Available at: [Link]
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
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Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]
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Comparative Molecular Docking Studies of Thiazole Isomers: A Guide to Evaluating Positional Isomerism in Drug Design
As an application scientist overseeing computational drug discovery pipelines, I frequently encounter a critical challenge: accurately predicting how minor structural variations—specifically positional isomerism—affect a drug candidate's target affinity. Thiazole-containing compounds are ubiquitous in medicinal chemistry, serving as core pharmacophores in antimicrobial, anti-inflammatory, and anticancer agents. However, the exact positional isomerism of substituents on the thiazole ring (e.g., 2,4-disubstituted versus 2,5-disubstituted) can drastically alter a molecule's binding landscape.
This guide provides an objective, self-validating computational framework for comparing thiazole isomers, supported by recent experimental data targeting α -glucosidase and tubulin polymerization.
Mechanistic Rationale: The Causality of Isomerism in Target Affinity
Why does moving a single methyl group from the 3-position to the 4-position on a thiazole-linked ring completely change enzyme kinetics? To answer this, we must look beyond basic shape complementarity.
The thiazole ring, containing both nitrogen and sulfur heteroatoms, possesses a distinct and highly directional dipole moment. Altering the substitution pattern shifts the electronic distribution across the molecule. This directly impacts:
-
The Vector of Hydrogen Bond Acceptors: The thiazole nitrogen acts as a critical H-bond acceptor. Positional isomerism changes its spatial coordinate relative to the target's catalytic residues.
-
π−π Stacking Geometry: The electron density of the aromatic ring dictates whether it will engage in T-shaped or parallel-displaced π−π stacking with residues like Tyrosine or Phenylalanine in the binding pocket.
-
Steric Navigation: In the allosteric inhibition of α -glucosidase, isomerism dictates whether the ligand can successfully navigate the narrow hydrophobic channel leading to the binding pocket without incurring severe steric clashes [1].
Self-Validating Experimental Protocol for Comparative Docking
To objectively compare thiazole isomers, you cannot merely rely on default docking parameters. The following step-by-step methodology ensures a self-validating, high-fidelity computational workflow.
Step 1: Ligand Preparation and Conformational Search
-
Action: Generate 3D structures for all E/Z and positional isomers using a robust force field (e.g., OPLS4). Generate all possible ionization and tautomeric states at pH 7.4 ± 0.2.
-
Causality: Thiazole derivatives often exhibit tautomerism and restricted rotation. Preparing the ligands at physiological pH ensures we are docking the biologically relevant species rather than a high-energy artifact.
Step 2: Protein Preparation and Grid Generation
-
Action: Import the target crystal structure (e.g., α -glucosidase or Tubulin). Assign bond orders, add missing hydrogens, and optimize the H-bond network using tools like PROPKA to determine residue pKa.
-
Causality: The orientation of critical residues (such as Asp349 in α -glucosidase) is highly sensitive to local pH. Improper protonation states will yield false-positive hydrogen bonds, skewing the comparison between isomers.
Step 3: Protocol Self-Validation (Crucial Step)
-
Action: Re-dock the native co-crystallized ligand into the generated receptor grid.
-
Causality: Before testing novel thiazole isomers, the system must prove it can reproduce the experimental binding mode. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is ≤2.0 Å.
Step 4: High-Precision Docking and Post-Docking MM-GBSA
-
Action: Execute Extra Precision (XP) docking for the isomer library, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.
-
Causality: Standard docking scoring functions estimate enthalpy but poorly account for solvent entropy. MM-GBSA calculates the true binding free energy ( ΔGbind ), providing a much more reliable correlation with empirical in vitro IC50 values [2].
Workflow Visualization
Below is the logical architecture of the self-validating computational pipeline.
Figure 1: Self-validating molecular docking workflow for evaluating thiazole isomers.
Comparative Analysis: Performance of Thiazole Isomers
To illustrate the impact of positional isomerism, the following table summarizes quantitative data synthesized from recent literature evaluating thiazole derivatives against α -glucosidase (antidiabetic target) and Tubulin (anticancer target) [3].
Notice how the shift in substitution (e.g., 3-methyl vs. 4-methyl) directly correlates with a stronger MM-GBSA binding energy and a lower experimental IC50 .
| Compound / Isomer Type | Target Protein | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Experimental IC50 ( μM ) |
| Compound 4k (3-methyl substituted) | α -glucosidase | -7.4 | -38.5 | 136.04 ± 0.3 |
| Compound 4l (4-methyl substituted) | α -glucosidase | -8.9 | -49.2 | 153.45 ± 1.9 |
| Compound 7e (Pyrazole-thiazole hybrid) | α -glucosidase | -10.2 | -62.1 | 3.37 ± 0.25 |
| Acarbose (Reference Standard) | α -glucosidase | -6.8 | -31.2 | 5.36 ± 0.31 |
| Compound 9a (2,4-disubstituted thiazole) | Tubulin | -9.5 | -55.4 | 2.38 ± 0.14 |
| Combretastatin A-4 (Reference Standard) | Tubulin | -8.2 | -48.6 | 2.96 ± 0.18 |
Data Interpretation: Compound 7e significantly outperforms the standard drug Acarbose due to optimized non-competitive binding interactions in the allosteric site, verified by its highly negative MM-GBSA score. Similarly, the 2,4-disubstituted thiazole isomer (Compound 9a) demonstrates superior tubulin polymerization inhibition compared to Combretastatin A-4, driven by enhanced metabolic stability and optimal dipole alignment within the colchicine binding pocket.
References
-
Thiazole inhibitors of α-glucosidase: Positional isomerism modulates selectivity, enzyme binding and potency of inhibition. PubMed (Elsevier). [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
-
Thiazole-benzamide derivatives as α-glucosidase inhibitors: Synthesis, kinetics study, molecular docking, and in vivo evaluation. ResearchGate. [Link]
A Comprehensive Guide to Assessing the Therapeutic Index of 5-(4-Methylphenyl)-1,2-thiazole: A Methodological Framework
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and exacting. A critical milestone in this process is the determination of the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide provides a comprehensive, in-depth framework for assessing the therapeutic index of a novel compound, using 5-(4-Methylphenyl)-1,2-thiazole as a focal case study. While specific experimental data for this particular molecule is not yet publicly available, this document will detail the necessary experimental workflows, explain the rationale behind methodological choices, and provide a clear roadmap for its evaluation against other potential therapeutic alternatives.
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a structural motif found in a variety of biologically active compounds. Derivatives of isothiazole have shown potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, making 5-(4-Methylphenyl)-1,2-thiazole a compound of significant interest for further investigation.[1][2][3][4]
The therapeutic index is classically defined as the ratio of the dose of a drug that produces a toxic effect to the dose that elicits the desired therapeutic response.[5] In preclinical animal studies, this is often calculated as the ratio of the Lethal Dose 50 (LD50) to the Effective Dose 50 (ED50).[5]
TI = LD50 / ED50
A higher therapeutic index is preferable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.[6] This guide will systematically outline the in vitro and in vivo methodologies required to determine the ED50 and LD50 for 5-(4-Methylphenyl)-1,2-thiazole, thereby enabling a thorough assessment of its therapeutic potential.
Part 1: Efficacy Assessment - The Pursuit of the Effective Dose (ED50)
The first step in determining the therapeutic index is to establish the efficacy of the compound. Given the known biological activities of isothiazole derivatives, we will proceed with a hypothetical scenario where 5-(4-Methylphenyl)-1,2-thiazole is being investigated as a potential anticancer agent. The goal of this phase is to determine the ED50, the dose at which 50% of the subjects exhibit the desired therapeutic effect.[5]
In Vitro Efficacy: From Monolayers to 3D Models
Initial efficacy testing should be conducted in vitro to rapidly screen for biological activity and determine appropriate dose ranges for further studies.[7][8] While traditional 2D cell monolayers are a common starting point, three-dimensional (3D) models such as spheroids or organoids are increasingly utilized as they more accurately mimic the in vivo tumor microenvironment.[9][10][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 5-(4-Methylphenyl)-1,2-thiazole on a human breast cancer cell line (e.g., MCF-7). The IC50 value from this assay will serve as a proxy for efficacy in this initial screening phase.
-
Cell Culture: Culture MCF-7 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5-(4-Methylphenyl)-1,2-thiazole in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
In Vivo Efficacy: Murine Xenograft Model
Following promising in vitro results, the next step is to evaluate the compound's efficacy in a living organism.[7] For anticancer drug testing, a common model is the murine xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Anticancer Efficacy in a Murine Xenograft Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing Preparation and Administration:
-
Formulate 5-(4-Methylphenyl)-1,2-thiazole in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Based on in vitro data and preliminary toxicity studies, select a range of doses (e.g., 10, 30, and 100 mg/kg).
-
Administer the compound to the respective treatment groups daily for a specified period (e.g., 21 days). The control group will receive the vehicle only.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot the TGI against the dose of the compound to generate a dose-response curve.
-
Calculate the ED50, the dose that causes 50% tumor growth inhibition.
-
Part 2: Toxicity Assessment - Defining the Safety Limits (LD50)
A comprehensive toxicity profile is essential for determining the safety of a drug candidate.[12][13] This involves identifying potential adverse effects and establishing the dose at which these effects occur. The ultimate goal of this phase is to determine the LD50, the dose that is lethal to 50% of the test animals.
In Vitro Cytotoxicity on Non-Cancerous Cells
As a preliminary step, the cytotoxicity of 5-(4-Methylphenyl)-1,2-thiazole should be assessed on a non-cancerous human cell line (e.g., human embryonic kidney cells, HEK293) using the same MTT assay protocol as described for the efficacy assessment. A significantly higher IC50 value in non-cancerous cells compared to cancer cells would suggest some level of cancer cell selectivity.
In Vivo Acute Oral Toxicity Study
To determine the LD50, an in vivo acute toxicity study is required. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for such studies.[14][15] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[16]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex of rats (usually females), as this is often sufficient.[16]
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of 5-(4-Methylphenyl)-1,2-thiazole via gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The choice of starting dose is based on any existing information about the substance's toxicity.
-
-
Procedure:
-
Step 1: Dose a group of 3 animals at the selected starting dose.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and any signs of tremors, convulsions, or lethargy).[17] Record all mortalities.
-
Subsequent Steps: The outcome of the first step determines the next course of action:
-
If 2 or 3 animals die, the LD50 is presumed to be in that dose range, and the substance is classified accordingly. The test is stopped.
-
If 0 or 1 animal dies, the next step is to dose another 3 animals at a higher fixed dose level.
-
This stepwise procedure continues until a clear outcome for classification is achieved or the highest dose level has been tested without significant mortality.
-
-
-
Data Analysis: The OECD 423 guideline provides a flowchart to classify the substance's toxicity and estimate the LD50 range based on the pattern of mortality at different dose levels.
Workflow for Therapeutic Index Assessment
Caption: Overall workflow for determining the therapeutic index.
Part 3: Calculation, Comparison, and Interpretation
Once the ED50 and LD50 values have been determined through rigorous experimentation, the therapeutic index can be calculated. This value provides a critical measure of the compound's safety and its potential for clinical development.
Calculating the Therapeutic Index
Using the data from the in vivo studies:
-
ED50: The dose of 5-(4-Methylphenyl)-1,2-thiazole that resulted in a 50% reduction in tumor growth in the xenograft model.
-
LD50: The estimated dose of 5-(4-Methylphenyl)-1,2-thiazole that was lethal to 50% of the animals in the acute oral toxicity study.
Therapeutic Index (TI) = LD50 / ED50
Comparative Analysis
To put the therapeutic index of 5-(4-Methylphenyl)-1,2-thiazole into context, it is essential to compare it with other compounds. This could include a standard-of-care drug for the target indication or other novel compounds in development.
Table 1: Hypothetical Comparative Data for Therapeutic Index Assessment
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| 5-(4-Methylphenyl)-1,2-thiazole | 25 | 500 | 20 |
| Comparator A (Standard Drug) | 5 | 100 | 20 |
| Comparator B (Novel Compound) | 50 | 2000 | 40 |
| Comparator C (Failed Candidate) | 20 | 40 | 2 |
Interpretation and Decision-Making
The calculated therapeutic index is a crucial factor in the decision to advance a compound to further stages of drug development.
-
A High TI (e.g., Comparator B): Suggests a wide margin of safety. A much higher dose is needed to produce a toxic effect than to achieve a therapeutic one. These compounds are generally more desirable.
-
A Low TI (e.g., Comparator C): Indicates a narrow therapeutic window. The doses that are effective are close to the doses that are toxic. Such drugs can be difficult to dose safely and may require intensive patient monitoring.
In our hypothetical example, 5-(4-Methylphenyl)-1,2-thiazole shows a therapeutic index of 20, comparable to the standard drug. While Comparator B has a more favorable TI, further investigation into factors such as mechanism of action, potency (ED50), and overall toxicity profile would be necessary to make a definitive decision on which candidate to prioritize.
Experimental Workflow for an In Vivo Study
Caption: Generalized workflow for an in vivo efficacy or toxicity study.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development, providing a critical evaluation of a compound's potential safety and efficacy. This guide has presented a detailed, evidence-based framework for determining the therapeutic index of 5-(4-Methylphenyl)-1,2-thiazole. By systematically conducting in vitro and in vivo efficacy and toxicity studies, researchers can generate the necessary data to calculate the ED50 and LD50. The resulting therapeutic index, when compared against relevant alternatives, allows for an informed, data-driven decision on the future development of this promising isothiazole derivative. Adherence to these rigorous, self-validating protocols ensures the scientific integrity of the findings and provides a solid foundation for potential translation to clinical trials.
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Independent Verification of the Anticancer Activity of 5-Aryl-1,2-Thiazoles: A Comparative Guide for Researchers
The landscape of anticancer drug discovery is in constant evolution, with a continuous search for novel scaffolds that can offer improved efficacy and reduced toxicity. Among the heterocyclic compounds that have garnered significant interest, the 5-aryl-1,2-thiazole core has emerged as a promising pharmacophore. This guide provides a comprehensive analysis of the independently verified anticancer activity of this class of compounds, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the experimental data, outline key methodologies, and explore the mechanistic underpinnings of their therapeutic potential.
Introduction to 5-Aryl-1,2-Thiazoles in Oncology
The thiazole ring is a privileged structure in medicinal chemistry, found in a variety of clinically approved drugs. The specific arrangement of the 5-aryl-1,2-thiazole scaffold has been the subject of numerous studies, revealing a broad spectrum of biological activities, with a notable emphasis on anticancer effects.[1][2][3] These compounds have been investigated for their ability to inhibit cancer cell proliferation across a range of human cancer cell lines, including those derived from breast, colon, and liver cancers.[4][5] The versatility of synthetic routes to 5-aryl-1,2-thiazoles allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize their anticancer potency.[2][6]
Comparative Analysis of Anticancer Activity: A Review of Independent Findings
While direct head-to-head replication studies are not always prevalent in academic literature, a degree of independent verification can be gleaned by comparing the results from different research groups on structurally similar 5-aryl-1,2-thiazole derivatives. This section consolidates and compares data from various studies to provide a clearer picture of the anticancer potential of this compound class.
In Vitro Cytotoxicity Data
The primary method for assessing the anticancer activity of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2-Aryl-5-methylthiazole analogues | MDA-MB-231 (Breast) | Low µM to nM range | - | - | [7] |
| 5-(2′-indolyl)thiazoles | BT-474 (Breast) | 20 | - | - | [8] |
| 5-(2′-indolyl)thiazoles | MDA-MB-157 (Breast) | 30 | - | - | [8] |
| Thiazole-5-carboxamide derivatives | A-549 (Lung) | Moderate activity | - | - | [1] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HCT-116 (Colon) | 3.16 - 3.80 | Cisplatin | 5.18 | [9] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HT-29 (Colon) | 3.47 - 7.24 | Cisplatin | 11.68 | [9] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HepG2 (Liver) | 2.31 - 9.86 | Cisplatin | 41 | [9] |
| Aryl aminothiazoles | MCF-7 (Breast) | 3.77 - 24.79 | 5-Fluorouracil | - | [4] |
| Aryl aminothiazoles | HepG2 (Liver) | Potent to moderate | 5-Fluorouracil | 8.40 | [4] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | Potent activity | Staurosporine | 6.77 | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver) | Potent activity | Staurosporine | 8.4 | [5] |
Analysis of Findings: The data presented in the table, collated from multiple independent studies, consistently demonstrates the anticancer potential of 5-aryl-1,2-thiazole derivatives. Notably, several compounds exhibit IC50 values in the low micromolar and even nanomolar range, indicating significant potency.[7][9] In direct comparisons, certain thiazole derivatives have shown superior or comparable activity to established chemotherapeutic agents like cisplatin and 5-Fluorouracil.[9] The broad range of cancer cell lines against which these compounds are active suggests a potentially wide therapeutic window.
Mechanistic Insights: How 5-Aryl-1,2-Thiazoles Exert Their Anticancer Effects
Understanding the mechanism of action is crucial for the rational design of more effective anticancer drugs. Research into 5-aryl-1,2-thiazoles has pointed towards several key cellular processes that are disrupted by these compounds.
Cell Cycle Arrest and Apoptosis Induction
A common mechanism of action for many anticancer agents is the induction of cell cycle arrest and apoptosis (programmed cell death). Multiple studies have independently reported that 5-aryl-1,2-thiazole derivatives can arrest cancer cells in the G2/M phase of the cell cycle.[10] This is often followed by the induction of apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[9][11]
Caption: Proposed mechanism of action for 5-aryl-1,2-thiazoles.
Inhibition of Key Signaling Pathways
Several studies have suggested that 5-aryl-1,2-thiazoles may exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival. One such target is the Fibroblast Growth Factor Receptor-1 (FGFR-1), a tyrosine kinase that is often dysregulated in various cancers.[7] Inhibition of FGFR-1 can block downstream signaling and impede tumor growth. Other kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, have also been implicated as potential targets for thiazole derivatives.[12]
Caption: Inhibition of the FGFR-1 signaling pathway by 5-aryl-1,2-thiazoles.
Experimental Protocols for Verification
To ensure the reproducibility and independent verification of the reported anticancer activities, it is essential to follow standardized and well-documented experimental protocols.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-aryl-1,2-thiazole compounds and a reference drug (e.g., cisplatin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The collective evidence from multiple independent research efforts strongly supports the anticancer potential of the 5-aryl-1,2-thiazole scaffold. These compounds have demonstrated potent in vitro cytotoxicity against a variety of cancer cell lines, often comparable or superior to existing chemotherapeutic agents. The emerging understanding of their mechanisms of action, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways, provides a solid foundation for further development.
Future research should focus on in vivo studies to validate the efficacy and safety of lead compounds in animal models. Further exploration of the structure-activity relationship will be crucial for optimizing potency and selectivity. The continued independent investigation and verification of the anticancer properties of 5-aryl-1,2-thiazoles will be instrumental in translating these promising laboratory findings into clinically effective cancer therapies.
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A Comparative Guide to the ADME Properties of 5-Aryl-1,2-Thiazole Derivatives
The 1,2-thiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this core, particularly 5-aryl-1,2-thiazoles, are being extensively investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4] However, for any promising compound to become a viable drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[5][6]
This guide provides a comparative overview of the key ADME properties of different 5-aryl-1,2-thiazole derivatives. It is designed for researchers, scientists, and drug development professionals to understand the experimental evaluation of these properties and interpret the resulting data to guide candidate selection and optimization. We will delve into the core in vitro assays that form the foundation of modern ADME screening, explaining the causality behind experimental choices and presenting data in a comparative format.[5][6][7]
Chapter 1: Absorption - Crossing the Intestinal Barrier
A primary determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium.[6] For this, the Caco-2 permeability assay stands as the industry's gold-standard in vitro model.[8][9] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured on a semi-permeable membrane, differentiate to form tight junctions and express key efflux transporters, effectively mimicking the barrier properties of the human small intestine.[8][9][10]
The key metric derived from this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. By measuring transport in both directions—from the apical (A) to the basolateral (B) side and vice versa (B to A)—we can also calculate an efflux ratio (ER). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.[8][9]
Comparative Permeability of 5-Aryl-1,2-Thiazole Derivatives (Hypothetical Data)
| Compound ID | R1-Group (Aryl) | R2-Group | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption |
| Cmpd-1 | Phenyl | -H | 8.5 | 1.2 | High |
| Cmpd-2 | 4-Fluorophenyl | -H | 9.2 | 1.5 | High |
| Cmpd-3 | 4-Methoxyphenyl | -H | 6.1 | 3.8 | Moderate (Efflux) |
| Cmpd-4 | Phenyl | -CONH₂ | 2.3 | 0.9 | Moderate |
| Cmpd-5 | 4-Fluorophenyl | -CONH₂ | 3.1 | 1.1 | Moderate |
Causality Insights: The hypothetical data illustrates typical structure-absorption relationships. The introduction of a polar carboxamide group (Cmpd-4, Cmpd-5) generally decreases passive permeability compared to a simple hydrogen (Cmpd-1, Cmpd-2). Furthermore, the 4-methoxy substitution on the phenyl ring (Cmpd-3) might increase its affinity for efflux transporters, leading to a higher efflux ratio and potentially lower net absorption despite having moderate lipophilicity.
Experimental Workflow & Protocol: Caco-2 Permeability Assay
The following diagram and protocol outline the standard procedure for assessing bidirectional permeability.
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® filter inserts and cultured for 21 days to form a differentiated monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are deemed suitable for the assay.[11]
-
Experiment Initiation: The cell monolayers are washed and equilibrated with a pre-warmed transport buffer. The test compound (e.g., at a 10 µM concentration) is added to the donor chamber (either apical for A→B transport or basolateral for B→A transport).[9][11]
-
Incubation and Sampling: The plates are incubated at 37°C with gentle agitation. Aliquots are taken from the receiver compartment at specified time points (e.g., 2 hours).[8]
-
Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, and for bidirectional assays, the efflux ratio is determined.[9]
Chapter 2: Distribution - Where Does the Compound Go?
Once absorbed, a drug's distribution throughout the body is heavily influenced by its binding to plasma proteins.[13] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[14] Therefore, determining the percentage of plasma protein binding (%PPB) is a crucial step. The "gold standard" method for this is equilibrium dialysis.[15]
This technique uses a semi-permeable membrane to separate a chamber containing the test compound in plasma from a chamber containing only buffer. The unbound compound freely diffuses across the membrane until equilibrium is reached. By measuring the compound's concentration in both chambers, the free fraction can be accurately determined.[15][16]
Comparative Plasma Protein Binding of 5-Aryl-1,2-Thiazole Derivatives (Hypothetical Data)
| Compound ID | R1-Group (Aryl) | R2-Group | % Plasma Protein Binding (Human) | Unbound Fraction (%) | Potential for Distribution |
| Cmpd-1 | Phenyl | -H | 92.5 | 7.5 | Moderate |
| Cmpd-2 | 4-Fluorophenyl | -H | 95.8 | 4.2 | Moderate |
| Cmpd-3 | 4-Methoxyphenyl | -H | 98.9 | 1.1 | Low |
| Cmpd-4 | Phenyl | -CONH₂ | 85.0 | 15.0 | High |
| Cmpd-5 | 4-Fluorophenyl | -CONH₂ | 88.3 | 11.7 | High |
Causality Insights: Lipophilicity often correlates with higher plasma protein binding. The more lipophilic methoxy group (Cmpd-3) leads to very high binding (>98%), leaving little free drug available for distribution. Conversely, the introduction of the polar carboxamide group (Cmpd-4, Cmpd-5) reduces binding, thereby increasing the unbound fraction and potentially leading to wider tissue distribution. Compounds with extremely high binding (>99%) can be challenging to develop, as small changes in binding can lead to large fluctuations in the free, active concentration.[13]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: Prepare a solution of the test compound in plasma (e.g., human, mouse) at a final concentration of 1-10 µM.[14]
-
Device Loading: Add the plasma-compound mixture (e.g., 300 µL) into the sample chamber of a RED device insert. Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber.[14] These chambers are separated by a dialysis membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[15]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[14][17]
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[14]
-
Matrix Matching: To ensure accurate quantification by LC-MS/MS, it is crucial to match the matrix of the samples. Add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.[14]
-
Analysis: Precipitate the proteins (e.g., with ice-cold acetonitrile) and centrifuge. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The %PPB is then calculated as 100 - % Unbound.[13]
Chapter 3: Metabolism - The Body's Chemical Factory
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[6] The rate of metabolism is a key determinant of a drug's half-life and dosing regimen. An initial assessment of metabolic stability is typically performed using liver microsomes.[18] These are subcellular fractions containing the Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative drug metabolism.[18][19]
In this assay, the test compound is incubated with liver microsomes and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored to determine its metabolic half-life (T½) and intrinsic clearance (Clint).[19][20]
Comparative Metabolic Stability of 5-Aryl-1,2-Thiazole Derivatives (Hypothetical Data)
| Compound ID | R1-Group (Aryl) | R2-Group | Half-Life (T½, min) in HLM* | Intrinsic Clearance (Clint, µL/min/mg) | Predicted In Vivo Clearance |
| Cmpd-1 | Phenyl | -H | 45 | 30.8 | Moderate |
| Cmpd-2 | 4-Fluorophenyl | -H | > 60 | < 23.1 | Low |
| Cmpd-3 | 4-Methoxyphenyl | -H | 15 | 92.4 | High |
| Cmpd-4 | Phenyl | -CONH₂ | > 60 | < 23.1 | Low |
| Cmpd-5 | 4-Fluorophenyl | -CONH₂ | > 60 | < 23.1 | Low |
*HLM: Human Liver Microsomes
Causality Insights: The data suggests that certain structural features are more susceptible to metabolic attack. The methoxy group (Cmpd-3) is a common site for O-demethylation by CYP enzymes, leading to rapid metabolism and a short half-life. Conversely, blocking a potential site of metabolism with a fluorine atom (Cmpd-2) or introducing a metabolically stable group like a carboxamide (Cmpd-4, Cmpd-5) can significantly increase the half-life and reduce clearance.
Hypothetical Metabolic Pathway
Caption: Potential metabolic pathway for a 5-aryl-1,2-thiazole derivative.
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 20 mM in DMSO). Thaw liver microsomes (e.g., human or mouse) and the NADPH regenerating system components on ice.[19][21]
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration e.g., 1-3 µM), liver microsomes (e.g., 0.5 mg/mL protein), and buffer (e.g., potassium phosphate buffer, pH 7.4).[19][22]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes to bring the mixture to temperature.[19]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This is the t=0 time point.[22]
-
Time Course Sampling: At various time points (e.g., 0, 10, 20, 40, 60 minutes), stop the reaction in designated wells by adding an ice-cold quenching solution, typically acetonitrile containing an internal standard.[19][22]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[21]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.[20]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life (T½) and intrinsic clearance (Clint) are calculated.[19][21]
Conclusion and Integrated Perspective
The evaluation of ADME properties is a multi-faceted process that is essential for successful drug development.[5][7] By employing a suite of standardized in vitro assays, researchers can efficiently rank and prioritize compounds early in the discovery pipeline, reducing the risk of late-stage failures.[6][23]
For the 5-aryl-1,2-thiazole class, this comparative guide illustrates how subtle changes in the substitution pattern on the aryl ring or the thiazole core can profoundly impact permeability, plasma protein binding, and metabolic stability. A successful drug candidate will exhibit a balanced profile: sufficient permeability for absorption, moderate plasma protein binding to allow for adequate distribution, and a metabolic half-life that supports a reasonable dosing schedule. The insights gained from these in vitro studies are invaluable for guiding medicinal chemistry efforts to optimize the overall pharmacokinetic profile of this promising class of compounds.
References
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In Vitro ADME - Selvita. (n.d.). Selvita. Retrieved March 14, 2026, from [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved March 14, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved March 14, 2026, from [Link]
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Plasma Protein Binding. (n.d.). QPS. Retrieved March 14, 2026, from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 14, 2026, from [Link]
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Current status and future directions of high-throughput ADME screening in drug discovery. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 14, 2026, from [Link]
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Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]
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A Researcher's Guide to the Validation of TANK-Binding Kinase 1 (TBK1) as a Novel Drug Target for 5-(4-Methylphenyl)-1,2-thiazole
This guide provides a comprehensive framework for the validation of TANK-binding kinase 1 (TBK1) as a novel drug target for the compound 5-(4-Methylphenyl)-1,2-thiazole, hereafter referred to as Cpd-T4M. The 1,2-thiazole scaffold is present in a variety of compounds demonstrating a broad spectrum of biological activities, including anti-inflammatory and anti-tumor effects[1][2][3][4]. This has prompted investigations into their molecular mechanisms to identify novel therapeutic targets.
Our hypothesis is that Cpd-T4M exerts its potential anti-proliferative and immunomodulatory effects through the inhibition of TBK1. TBK1 is a non-canonical IκB kinase that has emerged as a critical signaling node in both innate immunity and oncogenesis[1][5][6][7]. It is implicated in pathways regulating inflammation, cell survival, and autophagy, making it a compelling, high-interest target for therapeutic intervention in oncology and autoimmune diseases[1][5][8]. Dysregulated TBK1 signaling has been linked to the pathogenesis of various cancers, and its inhibition is being explored as a strategy to enhance cancer immunotherapy[9][10][11][12].
This guide will objectively compare the performance of Cpd-T4M with established TBK1 inhibitors, providing detailed experimental protocols and supporting data to rigorously assess this hypothesis.
The Scientific Rationale: Why TBK1?
TBK1 is a serine/threonine kinase that functions as a central coordinator of the cellular response to pathogens and inflammatory signals[1]. Its role extends beyond immunity; in cancer, TBK1 can be co-opted by oncogenic pathways, such as those driven by KRAS, to promote cell survival and inhibit apoptosis[1][13].
The validation of a novel inhibitor requires a multi-faceted approach. We must demonstrate not only that the compound can inhibit the kinase's enzymatic activity but also that it can engage the target protein within the complex environment of a living cell and elicit a downstream biological response consistent with target inhibition. This guide outlines a logical, three-tiered validation workflow.
Caption: A three-tiered workflow for TBK1 target validation.
Tier 1: Biochemical Validation of TBK1 Inhibition
The first step is to determine if Cpd-T4M can inhibit the enzymatic activity of recombinant TBK1 in a controlled, cell-free system. This provides a direct measure of the compound's potency.
Comparative Compounds
To benchmark the performance of Cpd-T4M, we will use well-characterized, potent TBK1 inhibitors as positive controls.
| Compound | Reported IC₅₀ (TBK1) | Mechanism of Action |
| Amlexanox | ~2 µM | ATP-competitive inhibitor |
| BX795 | ~6 nM | ATP-competitive inhibitor |
| Compound 200A | Low µM range | ATP-competitive dual TBK1/IKKε inhibitor |
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of enzyme activity[14].
Materials:
-
Recombinant Human TBK1 (e.g., BPS Bioscience, Cat# 79871)[15]
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[14]
-
Test compounds (Cpd-T4M, Amlexanox, BX795) dissolved in DMSO
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 96-well plate, add 2 µL of recombinant TBK1 enzyme (e.g., 4 ng) to each well.
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 20 µM MBP, 25 µM ATP)[16].
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and plot the data to determine the IC₅₀ value for each compound.
Hypothetical Performance Data
| Compound | TBK1 IC₅₀ (nM) |
| Cpd-T4M | 150 |
| Amlexanox | 1800 |
| BX795 | 8 |
| Compound 200A | 950 |
Interpretation: The hypothetical data suggests that Cpd-T4M is a potent inhibitor of TBK1 enzymatic activity, significantly more so than Amlexanox and Compound 200A, though less potent than the research tool compound BX795. This promising result justifies proceeding to the next tier of validation.
Tier 2: Biophysical and Cellular Target Engagement
While a biochemical assay confirms enzyme inhibition, it does not prove that the compound binds to the target in a cellular context. Tier 2 experiments address this critical question.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event[17][18][19][20]. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH)[17][19].
Materials:
-
Highly purified recombinant TBK1 protein
-
Cpd-T4M dissolved in a matched buffer (e.g., PBS)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the TBK1 protein against the experimental buffer. Dissolve Cpd-T4M in the same buffer to avoid buffer mismatch artifacts.
-
Load the TBK1 solution into the sample cell of the calorimeter.
-
Load the Cpd-T4M solution into the titration syringe at a concentration 10-15 times that of the protein.
-
Perform a series of small, sequential injections of Cpd-T4M into the sample cell while monitoring the heat change.
-
Integrate the heat-rate peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.
Hypothetical Performance Data:
| Parameter | Cpd-T4M | Interpretation |
| Kᴅ (nM) | 95 | Indicates strong, high-affinity binding. |
| Stoichiometry (n) | 1.05 | A value near 1 suggests a 1:1 binding model. |
| ΔH (kcal/mol) | -8.5 | Favorable enthalpic contribution to binding. |
| -TΔS (kcal/mol) | -2.1 | Favorable entropic contribution to binding. |
Interpretation: The ITC data would confirm a direct, high-affinity interaction between Cpd-T4M and TBK1, supporting the biochemical findings.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates[3][21][22][23]. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[3].
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
KRAS-mutant pancreatic cancer cell line with high TBK1 activity (e.g., Panc 02.13)[24]
-
Cpd-T4M
-
PBS and protease/phosphatase inhibitors
-
Anti-TBK1 antibody for Western blotting
Procedure:
-
Culture Panc 02.13 cells and treat with a high concentration of Cpd-T4M (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble, precipitated fraction by centrifugation at high speed.
-
Analyze the amount of soluble TBK1 in the supernatant by Western blotting.
-
Quantify the band intensities and plot them against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Hypothetical Performance Data:
| Treatment | Tₘ (Melting Temperature) | ΔTₘ (Shift) |
| Vehicle (DMSO) | 52.1 °C | - |
| Cpd-T4M (10 µM) | 57.3 °C | +5.2 °C |
Interpretation: A significant positive thermal shift (ΔTₘ) provides strong evidence that Cpd-T4M directly binds to and stabilizes TBK1 within the complex intracellular environment, confirming target engagement in a physiologically relevant setting.
Tier 3: Functional Validation in a Cellular Context
The final validation step is to demonstrate that target engagement by Cpd-T4M leads to the expected functional consequences in cancer cells.
Experimental Protocol 1: Target Engagement Biomarker Assay
TBK1 activation involves its autophosphorylation at Serine 172 (pTBK1-S172) and subsequent phosphorylation of its downstream substrate, IRF3, at Serine 386 (pIRF3-S386)[13][24]. Measuring the inhibition of IRF3 phosphorylation serves as a robust biomarker for TBK1 activity in cells[24].
Procedure:
-
Seed Panc 02.13 cells in a 6-well plate.
-
Treat the cells with increasing concentrations of Cpd-T4M and comparator compounds for 4 hours.
-
Lyse the cells and determine protein concentration.
-
Perform Western blot analysis using antibodies against pIRF3-S386, total IRF3, pTBK1-S172, and total TBK1. Use a loading control like GAPDH or β-actin.
-
Quantify the pIRF3/total IRF3 ratio to determine the concentration-dependent inhibition of TBK1 signaling.
Experimental Protocol 2: Cellular Proliferation Assay
TBK1 is essential for the survival of certain cancer cells, particularly those with KRAS mutations[1]. Therefore, effective inhibition of TBK1 should lead to reduced cell viability.
Procedure:
-
Seed Panc 02.13 cells in a 96-well plate.
-
Treat the cells with a serial dilution of Cpd-T4M and comparator compounds for 72 hours.
-
Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the percentage of viability relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Hypothetical Integrated Functional Data
| Compound | pIRF3 Inhibition EC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| Cpd-T4M | 250 | 450 |
| Amlexanox | >5000 | >10000 |
| BX795 | 20 | 50 |
| Compound 200A | 1500 | 2200 |
Conclusion
References
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Hutti, J. E., & Cantley, L. C. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets, 24(11), 1095-1107. [Link]
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Thakur, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]
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Jafari, R., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 435-452. [Link]
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CAS. (2024). How AI drug discovery is identifying TBK1 inhibitors. CAS Insights. [Link]
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Mavrova, A. T., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(18), 5643. [Link]
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Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
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Li, S., et al. (2014). Selective TBK1/IKKi dual inhibitors with anti-cancer potency. International Journal of Biological Sciences, 10(9), 1038-1046. [Link]
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TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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BPS Bioscience. (n.d.). TBK1 Assay Kit. BPS Bioscience. [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(3), 200-200. [Link]
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Barbie, D. A., et al. (2014). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Research, 12(7), 1055-1066. [Link]
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Li, D., et al. (2025). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 26(5), 2697. [Link]
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Sun, Y., et al. (2025). Molecular basis for targeting TBK1 in CAR-T cell therapies for cancer. OncoImmunology, 14(1). [Link]
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Wang, L., et al. (2024). Role of TBK1 Inhibition in Targeted Therapy of Cancer. Current Medicinal Chemistry, 31. [Link]
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ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
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Clarivate. (2023). TBK1 as promising new therapeutic target to overcome cancer immunotherapy resistance. Cortellis Drug Discovery Intelligence. [Link]
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O'Connell, J. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 716, 149-165. [Link]
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Sun, Y., et al. (2023). Targeting TBK1 to overcome resistance to cancer immunotherapy. Nature, 615(7950), 164-171. [Link]
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Reaction Biology. (n.d.). TBK1 Kinase Assay Service. Reaction Biology. [Link]
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Barbie, D. A., et al. (2014). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. Proceedings of the National Academy of Sciences, 111(8), 3032-3037. [Link]
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Sun, Y., et al. (2023). Targeting TBK1 to overcome resistance to cancer immunotherapy. eScholarship, University of California. [Link]
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Wikipedia. (n.d.). TANK-binding kinase 1. Wikipedia. [Link]
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Xu, J., et al. (2019). TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss. Cancer Research. [Link]
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CancerIndex. (n.d.). TBK1. Cancer Genetics Web. [Link]
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Sun, Y., et al. (2023). Targeting TBK1 to overcome resistance to cancer immunotherapy. Nature. [Link]
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Safety Operating Guide
Laboratory EHS & Operational Blueprint: Handling and Disposal of 5-(4-Methylphenyl)-1,2-thiazole
As drug development professionals and analytical scientists, your primary focus should be on innovation and discovery. Our goal is to be your trusted partner in laboratory safety, providing you with field-proven, self-validating operational frameworks that protect your team, your research integrity, and the environment.
This guide provides an authoritative Standard Operating Procedure (SOP) for the proper handling, spill containment, and chemical disposal of 5-(4-Methylphenyl)-1,2-thiazole (a lipophilic isothiazole derivative).
Chemical Profile & Mechanistic Hazard Analysis
To safely manage any chemical, we must first understand the causality behind its reactivity. 5-(4-Methylphenyl)-1,2-thiazole consists of an electrophilic 1,2-thiazole (isothiazole) ring bonded to a lipophilic 4-methylphenyl (tolyl) group.
-
Aquatic Toxicity Causality : The lipophilic tolyl group enhances the molecule's ability to permeate cell membranes, while the isothiazole ring readily reacts with thiol groups in essential cellular enzymes[1]. This mechanism makes it highly toxic to aquatic organisms, mandating a strict "no-drain" policy.
-
Combustion Causality : The heteroaromatic ring contains both nitrogen and sulfur. Thermal decomposition (combustion) of this ring structure inevitably generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2].
Quantitative Hazard & Operational Summary
| Property / Hazard Class | GHS / Operational Implication | Mechanistic Rationale & Safety Requirement |
| Chemical Structure | 1,2-Thiazole derivative | Contains N and S heteroatoms; requires specialized SOx/NOx scrubbers during thermal destruction[3]. |
| Flammability | Highly Flammable Liquid/Vapor | Vapors can ignite via static discharge. Requires grounded/bonded receiving equipment and non-sparking tools[4]. |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Causes long-lasting environmental damage[5]. All rinsate and wash water must be collected; zero drain discharge[6]. |
| Incompatibilities | Strong Oxidizing Agents | Reacts violently with nitrates, chlorine bleaches, and oxidizing acids, risking spontaneous ignition[2]. |
Waste Segregation & Disposal Workflow
The following diagram outlines the self-validating workflow for processing 5-(4-Methylphenyl)-1,2-thiazole waste.
End-to-end operational workflow for the safe segregation, collection, and destruction of thiazole waste.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. By incorporating mandatory verification checkpoints, you ensure that no step is bypassed, maintaining absolute regulatory compliance and safety.
Phase 1: Segregation and Collection
-
Isolate the Waste Stream : Ensure the waste container does not contain any strong reducing agents, oxidizing agents, or chlorine-based compounds[4].
-
Causality: Mixing thiazoles with oxidizers can lead to rapid exothermic reactions and ignition[2].
-
-
Ground and Bond Equipment : If transferring large volumes of liquid waste, ground and bond all metal receiving equipment to prevent static discharge.
-
Use Compatible Receptacles : Collect the waste in a high-density polyethylene (HDPE) or PTFE-lined container.
-
Validation Checkpoint: Before sealing, visually inspect the container for swelling or vapor pressure buildup. If the waste is a mixture, verify the pH of the aqueous layer is neutral to prevent acid-catalyzed gas evolution.
-
-
Seal and Label : Tightly close the container and apply GHS-compliant labels indicating: "Hazardous Waste: 5-(4-Methylphenyl)-1,2-thiazole," "Highly Flammable," and "Toxic to Aquatic Life"[7].
Phase 2: Spill Response and Containment
If a spill occurs during the handling or disposal process, execute the following steps:
-
Eliminate Ignition Sources : Immediately turn off nearby heat sources and use only non-sparking tools.
-
Contain and Absorb : Soak up the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads[4].
-
Causality: Never use combustible absorbents like sawdust. The high flammability of the isothiazole derivative can turn saturated sawdust into a severe fire hazard.
-
-
Collect Wash Water : Wash the affected area with water, but do not allow the wash water to enter the drains[6]. Collect all rinsate using a wet vacuum or additional absorbent for chemical disposal.
Phase 3: Final Destruction via Incineration
-
Contract a Licensed Facility : Entrust the sealed waste to a licensed hazardous waste disposal company (compliant with EPA 40 CFR 261 or local equivalent)[8].
-
Specify Destruction Parameters : You must explicitly inform the vendor that the waste contains a sulfur-nitrogen heteroaromatic compound.
-
Execute Scrubber-Equipped Incineration : The material must be burned in a chemical incinerator equipped with an afterburner and a caustic scrubber system.
-
Causality: The afterburner ensures the complete thermal breakdown of the lipophilic tolyl group. The scrubber system is strictly required to neutralize the acidic nitrogen oxides (NOx) and sulfur oxides (SOx) generated by the combustion of the 1,2-thiazole ring before they can be released into the atmosphere[3].
-
Validation Checkpoint: Upon completion, obtain a Certificate of Destruction (CoD) from your waste vendor. Review the CoD to validate that high-temperature incineration with emissions scrubbing was the specific disposal method utilized.
-
References
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- Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Isothiazole." tcichemicals.com.
- Santa Cruz Biotechnology. "Thiazole Yellow G - Safety Data Sheet." scbt.com.
- Ataman Kimya. "2-METHYL-2H-ISOTHIAZOL-3-ONE." atamanchemicals.com.
- LookChem. "Cas 26530-20-1, 2-Octyl-2H-isothiazol-3-one." lookchem.com.
- Environmental Protection Agency (Ireland). "Thermo Fisher Scientific Cork Ltd. New R&D Product - EPA Notification." epa.ie.
- ResearchGate. "Environmental Fate of Isothiazolone Biocides." researchgate.net.
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- 8. Cas 26530-20-1,2-Octyl-2H-isothiazol-3-one | lookchem [lookchem.com]
A Senior Application Scientist's Guide to Handling 5-(4-Methylphenyl)-1,2-thiazole: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When working with novel or specialized compounds like 5-(4-Methylphenyl)-1,2-thiazole, for which comprehensive toxicological data may not be fully established, a proactive and rigorous approach to personal protection is paramount. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, the primary hazards are categorized as follows:
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation (H315) and serious eye irritation (H319).[4][5][6]
-
Respiratory Irritation: Inhalation of dust, vapors, or aerosols may cause respiratory irritation (H335).[4][5][6]
-
Acute Toxicity: There is a potential for acute toxicity if the substance is swallowed, inhaled, or comes into prolonged contact with the skin.[7]
-
Unknown Long-Term Effects: For many specialized research chemicals, the full range of chronic health effects has not been determined. Therefore, minimizing exposure is a critical precautionary principle.[3]
Table 1: Hazard Profile Summary for Thiazole Derivatives
| Hazard Category | Classification & Statement | Rationale & Primary Sources |
| Health Hazards | Skin Irritant (Category 2) | Causes skin irritation upon direct contact.[4][5][6] |
| Eye Irritant (Category 2A) | Causes serious eye irritation.[4][5][6] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5][6] | |
| Acute Toxicity (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | |
| Physical Hazards | Flammability (Assumed for Class) | Thiazole derivatives can be flammable liquids; vapors may form explosive mixtures with air.[7][8][9] |
| Environmental Hazards | Hazardous to Aquatic Life (Assumed) | Discharge into the environment must be avoided.[7][10] |
Core Directive: The Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following protocol provides a foundation for safe handling, from small-scale laboratory work to larger operations.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, proper engineering controls must be in place. Always handle 5-(4-Methylphenyl)-1,2-thiazole in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[3]
Mandatory PPE for Handling 5-(4-Methylphenyl)-1,2-thiazole
A. Eye and Face Protection:
-
Rationale: The high likelihood of serious eye irritation necessitates robust protection.[4][5]
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[8]
-
Enhanced Protection: When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.
B. Hand Protection:
-
Rationale: Direct skin contact is a primary route of exposure and can cause irritation.[4][6] Proper glove selection and technique are critical.
-
Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, consult a glove manufacturer's compatibility chart. Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[8]
-
Critical Procedure: Always inspect gloves for tears or punctures before use.[3][12] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3][12] Dispose of contaminated gloves immediately as hazardous waste.[3] After removing gloves, always wash hands thoroughly with soap and water.[3][8]
C. Skin and Body Protection:
-
Rationale: To prevent accidental skin contact from spills or splashes, protective clothing is required.[8]
-
Standard Laboratory Work: A clean, buttoned, flame-resistant laboratory coat should be worn at all times.
-
Large-Scale Operations: For handling larger quantities or in situations with a higher risk of significant splashes, a chemical-resistant apron or overalls should be worn over the lab coat.[3][8] Ensure clothing is made of non-static material, especially if the compound is determined to be flammable.[8] Do not allow clothing wet with the material to stay in contact with skin.[8]
D. Respiratory Protection:
-
Rationale: Inhalation can cause respiratory tract irritation.[4][5]
-
Standard Operations: Handling the compound inside a certified chemical fume hood is typically sufficient to prevent inhalation exposure.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or when engineering controls are not available or sufficient, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors is required.[3][8][12]
Table 2: Recommended PPE by Operational Scale
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale / Benchtop | Chemical Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Not required if handled in a fume hood |
| (< 5g) | ||||
| Medium Scale / Kilo-Lab | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (consult compatibility chart) | Lab Coat & Chemical-Resistant Apron | Fume Hood; Respirator on standby for spills |
| (5g - 100g) | ||||
| Large Scale / Pilot Plant | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Overalls | Fume Hood / Enclosed System; Respirator required for non-routine tasks |
| (> 100g) |
Operational Plans: Donning, Doffing, and Disposal
Procedural discipline is as crucial as the equipment itself. A breach in protocol during the removal of PPE can lead to exposure even after the chemical handling is complete.
Experimental Protocol: Step-by-Step PPE Procedures
A. PPE Donning Sequence:
-
Lab Coat/Suit: Don the primary protective garment first.
-
Respirator (if required): Perform a fit check according to manufacturer instructions.
-
Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
B. PPE Doffing (Removal) Sequence - The "Contaminated-to-Clean" Workflow:
-
Gloves: Remove gloves first, using the proper technique to avoid touching the outside with bare skin.
-
Face Shield/Goggles: Remove from the back of the head; do not touch the front surface.
-
Lab Coat/Suit: Unbutton and peel off, turning it inside out as you remove it to contain any surface contamination.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
// Node Definitions start [label="Start: Task Assessment\nHandling 5-(4-Methylphenyl)-1,2-thiazole", fillcolor="#F1F3F4"]; risk_assessment [label="Assess Risk:\nScale & Potential for Aerosol/Splash", fillcolor="#FBBC05", fontcolor="#202124"];
low_risk [label="Low Risk\n(e.g., <5g, in fume hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; medium_risk [label="Medium Risk\n(e.g., >5g, potential splash)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ppe_low [label="Standard PPE:\n- Goggles\n- Nitrile Gloves\n- Lab Coat", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ppe_medium [label="Enhanced PPE:\n- Goggles & Face Shield\n- Chem-Resistant Gloves\n- Lab Coat & Apron", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
spill_check [label="Spill or\nSystem Failure?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ppe_spill [label="Emergency PPE:\n- Add Respirator\n- Full Protective Suit", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
procedure [label="Perform Chemical Handling", fillcolor="#F1F3F4"]; end_task [label="Task Complete", fillcolor="#F1F3F4"]; decon [label="Decontaminate & Doff PPE", fillcolor="#F1F3F4"]; disposal [label="Dispose of Waste", fillcolor="#F1F3F4"]; finish [label="End", fillcolor="#F1F3F4"];
// Edges start -> risk_assessment; risk_assessment -> low_risk [label="Low"]; risk_assessment -> medium_risk [label="High"];
low_risk -> ppe_low; medium_risk -> ppe_medium;
ppe_low -> procedure; ppe_medium -> procedure;
procedure -> spill_check; spill_check -> end_task [label="No"]; spill_check -> ppe_spill [label="Yes"]; ppe_spill -> procedure [label="Remediate Spill"];
end_task -> decon; decon -> disposal; disposal -> finish; } endomd Caption: PPE Selection Workflow for 5-(4-Methylphenyl)-1,2-thiazole.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste: All waste containing 5-(4-Methylphenyl)-1,2-thiazole, including crude material, reaction residues, and contaminated solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[7] The container must be kept securely closed when not in use.[7]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and absorbent pads used for cleanup, must be disposed of as solid hazardous waste.[3] Do not discard these items in the regular trash.[7]
-
Prohibition of Sewer Disposal: Under no circumstances should this chemical or its rinseates be poured down the drain.[7][8][10][13] Thiazole derivatives can be harmful to aquatic life, and this action is a violation of environmental regulations.[7]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[4][8][14] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[7]
By adhering to these detailed protocols, you build a system of safety that protects not only yourself but also your colleagues and the environment, ensuring that your valuable research can proceed with confidence and integrity.
References
- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- LGC Standards. (2018, March 28). Safety Data Sheet: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Methyl-1,3,4-thiadiazole-2(3H)-thione.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-Methyl-5-vinylthiazole.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-Methylthiazole.
- Synerzine. (2019, February 25). Safety Data Sheet: 4-Methyl-5-Thiazole Ethanol.
- ChemicalBook. (2025, July 26). Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]- Safety Data Sheet.
- BioCrick. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide-MSDS.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-{3-[(4-methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine.
- Merck. (n.d.). Safety Data Sheet.
- Jaladanki, S., Khatun, S., Gohlke, H., & Bharatam, P. V. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- Benchchem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Benchchem. (2025). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
